6-Chloro-3-methyluracil
Beschreibung
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLXGFAZAARYJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195763 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4318-56-3 | |
| Record name | 6-Chloro-3-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4318-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004318563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4318-56-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00195763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.204 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Chloro-3-methyluracil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AYQ4JL346J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methyluracil is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of blockbuster pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin, used in the management of type 2 diabetes.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of medicinal chemistry and drug development.
Physicochemical Properties
This compound presents as a white to off-white crystalline powder or lumps.[2] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | References |
| CAS Number | 4318-56-3 | |
| Molecular Formula | C₅H₅ClN₂O₂ | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder/lumps | [2] |
| Melting Point | 278-280 °C (with decomposition) | [2][4][5] |
| Boiling Point | 225.3 °C at 760 mmHg (Predicted) | |
| Density | 1.5±0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO); partially soluble in Methanol (B129727). Insoluble in Ethers, Acetonitrile, Dichloromethane, and Chloroform. | [6] |
| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N | [3] |
| SMILES | CN1C(=O)NC(Cl)=CC1=O |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The available data is summarized below.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by three distinct signals.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 12.4 | br s | 1H | N-H | [5] |
| 5.90 | s | 1H | C₅-H | [5] |
| 3.10 | s | 3H | N-CH₃ | [5] |
Solvent: DMSO-d₆, 400 MHz
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~165-180 | C=O |
| ~125-150 | C=C |
| ~25-35 | N-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | N-H stretch |
| 1740-1640 | C=O stretch (asymmetric and symmetric) |
| 1630 | C=C stretch |
| 800-600 | C-Cl stretch |
Note: The specific vibrational frequencies are based on general ranges for the respective functional groups.[10][11][12]
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine isotope ³⁷Cl.
| m/z | Assignment |
| 160 | [M]⁺ (with ³⁵Cl) |
| 162 | [M+2]⁺ (with ³⁷Cl) |
Note: The presence of a peak at m/z 160 and 162 in an approximate 3:1 ratio is a strong indicator of a molecule containing one chlorine atom.[13]
Synthesis and Purification
The most common synthetic route to this compound involves the cyclization of a C₃ synthon with N-methylurea, followed by chlorination.
Synthesis of 1-Methylbarbituric Acid
The initial step is the formation of 1-methylbarbituric acid.
Caption: Synthesis of 1-Methylbarbituric Acid.
Chlorination of 1-Methylbarbituric Acid
The subsequent chlorination yields the final product.
Caption: Chlorination to form this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 1-Methylbarbituric Acid [14]
-
To a solution of methanol, add methylurea and sodium methoxide.
-
Adjust the temperature to 40-50 °C.
-
Slowly and uniformly add dimethyl malonate over 1-2 hours while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux to facilitate the cyclization reaction.
-
Cool the reaction mixture to 20-30 °C to precipitate the 1-methylbarbituric acid solid.
-
Filter and dry the crude product.
-
Further purify by treating with hydrochloric acid at 10-20 °C, followed by centrifugation and drying.
Step 2: Chlorination to this compound [5][14]
-
Mix the dried 1-methylbarbituric acid with phosphorus oxychloride.
-
Slowly add water dropwise to the suspension at 0-20 °C.
-
Heat the reaction mixture to 70-80 °C and maintain for several hours.
-
Cool the resulting solution and evaporate the excess phosphorus oxychloride under reduced pressure.
-
Treat the residue with methanol to precipitate the crude this compound.
Step 3: Purification [14]
-
Dissolve the crude product in a 5% sodium hydroxide (B78521) solution at approximately 55 °C.
-
Adjust the pH to 6-7 by the dropwise addition of hydrochloric acid to precipitate the purified product.
-
Cool the mixture to 15-20 °C to complete the crystallization.
-
Collect the solid by centrifugation or filtration, wash with water, and dry to obtain pure this compound.
Reactivity and Applications
The primary utility of this compound lies in its reactivity as a building block for more complex molecules, particularly in the pharmaceutical industry. The chlorine atom at the 6-position is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.
Key Application: Synthesis of Alogliptin
This compound is a crucial starting material for the synthesis of Alogliptin. The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by the amino group of a chiral piperidine (B6355638) derivative.
Caption: Synthesis of Alogliptin from this compound.
Other Applications
This compound has also been utilized in the synthesis of antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate (B1630785) racemase.[2][5]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[15]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15]
It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a compound of significant industrial importance, particularly in the synthesis of Alogliptin. Its well-defined physicochemical properties and reactivity make it a valuable tool for medicinal chemists. This guide provides a foundational understanding of its core characteristics, synthesis, and handling, serving as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further research into its broader reactivity and potential applications could unveil new opportunities for this versatile molecule.
References
- 1. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound>98.0%(HPLC)(T)25g [scisupplies.eu]
- 5. This compound | 4318-56-3 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. eng.uc.edu [eng.uc.edu]
- 12. edu.rsc.org [edu.rsc.org]
- 13. youtube.com [youtube.com]
- 14. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 15. This compound - High purity | EN [georganics.sk]
physicochemical characteristics of 6-Chloro-3-methyluracil
An In-depth Technical Guide to 6-Chloro-3-methyluracil
Introduction
This compound is a halogenated pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural backbone is a uracil (B121893) ring, a fundamental component of ribonucleic acid (RNA). The presence of a chloro group at the 6-position and a methyl group at the 3-position imparts specific reactivity, making it a valuable building block for more complex molecules. Notably, it is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical pathways.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione | [3] |
| Synonyms | 3-Methyl-6-chlorouracil, 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione | [4] |
| CAS Number | 4318-56-3 | [4] |
| Molecular Formula | C₅H₅ClN₂O₂ | [4][5] |
| Molecular Weight | 160.56 g/mol | [3][4] |
| Appearance | White solid / Lumps | [6] |
| SMILES | CN1C(=O)C=C(NC1=O)Cl | [3] |
| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N |[3][4] |
Table 2: Physical and Computational Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 277-282 °C (with decomposition) | [4][6][7] |
| Boiling Point | 225.3 °C at 760 mmHg | [4] |
| Density | 1.5 ± 0.1 g/cm³ | [4] |
| Polar Surface Area (PSA) | 49.4 Ų | [3][4] |
| XLogP3 | 0 | [4] |
| Refractive Index | 1.581 |[4] |
Spectroscopic and Crystallographic Data
Spectroscopic and crystallographic data are critical for the unambiguous identification and structural elucidation of this compound.
Table 3: ¹H NMR Spectroscopic Data
| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source(s) |
|---|---|---|---|---|---|
| DMSO-d₆ (400 MHz) | 3.10 ppm | singlet | 3H | -CH₃ | [6] |
| 5.90 ppm | singlet | 1H | =CH- | [6] |
| | 12.4 ppm | broad singlet | 1H | -NH |[6] |
Table 4: Crystallographic Data
| Parameter | Value | Source(s) |
|---|---|---|
| Crystal System | Monoclinic | [3] |
| Space Group | P 1 21/c 1 | [3] |
| Unit Cell Dimensions | a = 4.4135 Å, b = 15.780 Å, c = 9.0645 Å | [3] |
| | α = 90.00°, β = 92.025°, γ = 90.00° |[3] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are outlined below. These protocols are based on established chemical literature.
Synthesis of this compound
A common and effective method for synthesizing this compound involves a two-step process starting from dimethyl malonate and N-methylurea, followed by chlorination.[2]
Step 1: Synthesis of 1-Methyl Barbituric Acid
-
Add N-methylurea and sodium methoxide (B1231860) to a methanol (B129727) solution. Adjust the temperature to 40-50 °C.[2]
-
While maintaining the temperature, slowly add dimethyl malonate dropwise.[2]
-
After the addition is complete, heat the mixture to reflux (55-60 °C) to facilitate the cyclization reaction, forming 1-methyl barbituric acid.[2]
-
Acidify the resulting solution to precipitate the 1-methyl barbituric acid intermediate, which is then purified.[2]
Step 2: Chlorination to form this compound
-
Create a suspension of the dried 1-methyl barbituric acid solid in phosphorus oxychloride (POCl₃).[2][6]
-
Slowly add water dropwise to the mixture at a controlled temperature (e.g., 0-20 °C).[2][6]
-
Gradually heat the reaction mixture to 70-80 °C and stir at this temperature for several hours (approx. 1.5-5 hours) to complete the chlorination.[2][6]
-
Cool the reaction mixture back to approximately 20 °C.[2]
-
Slowly add water to the cooled mixture to precipitate the crude this compound.[2]
-
The crude solid product is collected by suction filtration.[2]
Purification Protocol: Recrystallization
The crude product obtained from the synthesis often requires purification to achieve the desired grade for subsequent reactions.
-
Dissolve the crude this compound in a 5% aqueous sodium hydroxide (B78521) (NaOH) solution. A mass ratio of approximately 5:1 (NaOH solution to crude product) is typical.[2]
-
Gently warm the solution to 45-55 °C to ensure the complete dissolution of the solid.[2]
-
Slowly add hydrochloric acid (HCl) dropwise to the solution to adjust the pH to between 6 and 7. This will cause the purified product to precipitate out as crystals.[2]
-
Cool the mixture to 10-20 °C and allow time for crystallization to complete.[2]
-
Collect the purified crystals by centrifugation or filtration.[2]
-
Dry the solid product to obtain pure this compound. Purity can be assessed by techniques such as HPLC.[2]
Biological Significance and Applications
While this compound itself is not typically the final active pharmaceutical ingredient (API), its role as a key building block is of immense importance in drug development.
Intermediate for Alogliptin (DPP-4 Inhibitor)
The primary application of this compound is as a key intermediate in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.
Other Potential Applications
-
Antibacterial Agents: Derivatives of this compound have been synthesized and investigated as potential antibacterial agents, specifically as inhibitors of Helicobacter pylori glutamate (B1630785) racemase.[6]
-
Bioactive Metal Complexes: When complexed with metals such as copper(II), this compound can form coordination compounds that exhibit notable biofunctional properties, including antibacterial and antioxidant effects.[8]
The logical relationship from the intermediate to the final drug's mechanism of action is illustrated below.
References
- 1. This compound | Manasa Life Sciences [manasalifesciences.com]
- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 4318-56-3 [chemicalbook.com]
- 7. 4318-56-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 6-Chloro-3-methyluracil (CAS Number: 4318-56-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methyluracil is a pyrimidine (B1678525) derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a reactive chlorine atom at the 6-position, makes it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and significant applications in drug discovery and development, with a focus on its role in the synthesis of the antidiabetic drug Alogliptin and its potential in the development of antibacterial agents.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | References |
| CAS Number | 4318-56-3 | |
| Molecular Formula | C₅H₅ClN₂O₂ | |
| Molecular Weight | 160.56 g/mol | |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 278-280 °C (decomposes) | [2] |
| Synonyms | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, 3-Methyl-6-chlorouracil | [3] |
| Solubility | Low solubility in water | [4] |
Spectroscopic Data
| Spectroscopy | Data | References |
| ¹H NMR | A ¹H NMR spectrum is available, though detailed assignments require further analysis. | |
| ¹³C NMR | Calculated ¹³C NMR chemical shifts have been reported. | [5] |
| IR Spectroscopy | The IR spectrum shows characteristic peaks for the uracil (B121893) ring system. | [6] |
| Mass Spectrometry | The mass spectrum provides information on the molecular weight and fragmentation pattern. | [2][7] |
Synthesis of this compound
A common and environmentally friendly method for the preparation of this compound involves the cyclization of dimethyl malonate with N-methylurea, followed by chlorination.[8]
Experimental Protocol:
Step 1: Synthesis of 1-methylbarbituric acid
-
In a suitable reaction vessel, dissolve N-methylurea and sodium methoxide (B1231860) in methanol.
-
To this solution, add dimethyl malonate.
-
Heat the mixture to reflux (approximately 55-60 °C) and maintain for a specified period to facilitate cyclization.
-
After the reaction is complete, cool the mixture and acidify to precipitate 1-methylbarbituric acid.
-
Isolate the solid product by filtration and purify by recrystallization.
Step 2: Chlorination to this compound
-
Mix the dried 1-methylbarbituric acid with phosphorus oxychloride.
-
Slowly add water dropwise to the mixture at a controlled temperature (e.g., 20 °C).
-
Gradually heat the reaction mixture to approximately 70 °C and stir until the reaction is complete.
-
Cool the reaction mixture and quench with water to precipitate the crude this compound.
-
Isolate the crude product by filtration.
Step 3: Purification
-
Dissolve the crude product in a dilute sodium hydroxide (B78521) solution.
-
Adjust the pH to 7 with hydrochloric acid to precipitate the purified this compound.
-
Cool the mixture to promote crystallization.
-
Collect the purified product by filtration, wash with water, and dry.[8]
Reactivity and Applications in Drug Development
The chlorine atom at the 6-position of this compound is a leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its utility as a versatile intermediate in the synthesis of various heterocyclic compounds with therapeutic potential.
Intermediate in the Synthesis of Alogliptin
This compound is a key starting material in the synthesis of Alogliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[2] The synthesis involves a nucleophilic substitution reaction where the chlorine atom is displaced by an amine.
-
Alkylation: React this compound with 2-(bromomethyl)benzonitrile (B57715) in the presence of a base (e.g., diisopropylethylamine) in a suitable solvent (e.g., N-methylpyrrolidone) to yield 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[2]
-
Nucleophilic Substitution: The resulting intermediate is then reacted with (R)-3-aminopiperidine. The amino group of the piperidine (B6355638) derivative acts as a nucleophile, displacing the chloride at the 6-position of the uracil ring to form the core structure of Alogliptin.
Alogliptin functions by inhibiting the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells. This dual action leads to improved glycemic control.
Precursor for Antibacterial Agents
This compound and its derivatives have been explored for the development of novel antibacterial agents. For instance, a copper(II) complex of this compound has demonstrated notable antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria.[9] Furthermore, 3-substituted 6-anilinouracils, which can be synthesized from 6-chlorouracil (B25721) derivatives, are a promising class of inhibitors of bacterial DNA polymerase in Gram-positive bacteria.[1][10]
The synthesis of 6-anilinouracil (B3066259) derivatives typically involves the nucleophilic substitution of the chloro group in a 6-chlorouracil derivative with a substituted aniline.
Safety and Handling
This compound is classified as a hazardous substance. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated place, and the container kept tightly closed.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug development. Its reactivity, particularly at the 6-position, allows for the synthesis of a wide range of biologically active molecules. Its established role as a key precursor in the industrial synthesis of the important antidiabetic drug Alogliptin highlights its significance. Furthermore, ongoing research into its derivatives as potential antibacterial agents underscores its continued relevance in the quest for new therapeutics. This guide provides a foundational understanding of the core technical aspects of this compound for researchers and scientists working in the pharmaceutical industry.
References
- 1. Improved synthesis of antibacterial 3-substituted 6-anilinouracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-((6-Chloro-3-Methyl-2,4-Dioxo-3,4-Dihydropyrimidin-1(2H)-Yl)Methyl)Benzonitrile Supplier China | CAS 196987-23-8 | Structure, Properties, Safety Data & Price [nj-finechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uni-saarland.de [uni-saarland.de]
- 8. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 9. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 6-Chloro-3-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-Chloro-3-methyluracil (CAS No: 4318-56-3), a pivotal intermediate in pharmaceutical synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for researchers in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.4 | broad singlet | 1H | N-H |
| 5.90 | singlet | 1H | C₅-H |
| 3.10 | singlet | 3H | N-CH₃ |
Solvent: DMSO-d₆, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 163.61 | C₄=O |
| 161.24 | C₂=O |
| 156.26 | C₆-Cl |
| 82.71 | C₅ |
| 29.10 | N-CH₃ |
Solvent: DMSO-d₆, Frequency: 101 MHz
Table 3: Mass Spectrometry (GC-MS) Data
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Note |
| 160 | 2nd Highest | Molecular Ion [M]⁺ |
| 68 | Top Peak | Fragment Ion |
| 40 | 3rd Highest | Fragment Ion |
Source: NIST Mass Spectrometry Data Center
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3200-3100 | Medium | N-H Stretch | Amide |
| 3050-3000 | Medium | C-H Stretch | Aromatic/Vinylic |
| 2950-2850 | Medium | C-H Stretch | Methyl |
| ~1710 | Strong | C=O Stretch | Amide (C₄=O) |
| ~1670 | Strong | C=O Stretch | Amide (C₂=O) |
| ~1600 | Medium | C=C Stretch | Alkene |
| ~1450 | Medium | C-H Bend | Methyl |
| ~750 | Strong | C-Cl Stretch | Chloroalkene |
Note: This table is based on characteristic infrared absorption frequencies for the functional groups present in this compound, as specific experimental data was not available in public databases.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating the mass spectrum.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Signaling Pathway Context: Uracil (B121893) Metabolism
This compound is a derivative of uracil, a fundamental component of nucleic acids. Understanding the metabolic pathways of uracil is crucial in drug development, particularly in oncology and virology. The following diagram outlines a simplified representation of the pyrimidine (B1678525) salvage pathway, where uracil is recycled.
Crystal Structure of 6-Chloro-3-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 6-Chloro-3-methyluracil, a pyrimidine (B1678525) derivative of interest in medicinal chemistry and drug development. This document summarizes its key crystallographic data, outlines the experimental protocols for its synthesis and structural determination, and presents a logical workflow for these processes.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group P 1 21/c 1.[1] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| Cell Lengths | |
| a | 4.4135 Å |
| b | 15.780 Å |
| c | 9.0645 Å |
| Cell Angles | |
| α | 90.00° |
| β | 92.025° |
| γ | 90.00° |
| Molecules per Unit Cell (Z) | 4 |
| Residual Factor (R-factor) | 0.0429 |
| COD Number | 2106018 |
Experimental Protocols
While the specific experimental details from the primary crystallographic study were not fully accessible, this section outlines established methodologies for the synthesis of this compound and the general procedure for single-crystal X-ray diffraction analysis.
Synthesis of this compound
A common synthetic route to this compound involves the chlorination of a precursor molecule. A representative protocol is as follows:
-
Starting Material : The synthesis typically starts from 1-methyl barbituric acid.
-
Chlorination : The 1-methyl barbituric acid is mixed with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
Reaction Conditions : The reaction mixture is heated to facilitate the chlorination process.
-
Work-up : After the reaction is complete, the excess chlorinating agent is removed, often by distillation under reduced pressure.
-
Purification : The crude product is then purified, for example, by recrystallization from a suitable solvent to yield solid this compound.
Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through the following steps:
-
Crystal Growth : Single crystals of sufficient quality are grown. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is collected over a wide range of angles to ensure a complete dataset.
-
Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using least-squares methods to obtain the final atomic coordinates and other structural parameters.
Experimental Workflow
The logical flow from synthesis to structural elucidation is depicted in the following diagram.
Signaling Pathways
A comprehensive search of available scientific literature and databases did not reveal any established signaling pathways in which this compound is directly involved. While a copper complex of this molecule has been reported to exhibit antibacterial properties, this does not delineate a specific signaling cascade. Further research is required to elucidate the molecular mechanisms of action and potential signaling pathway interactions of this compound.
References
The Role of 6-Chloro-3-methyluracil in Modern Therapeutics: A Technical Guide to its Application in DPP-4 Inhibition
For Immediate Release
Alogliptin (B1666894), a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes, relies on the versatile chemical intermediate, 6-Chloro-3-methyluracil, for its synthesis. This technical guide provides an in-depth analysis of the role of this compound as a precursor and the subsequent mechanism of action of the resulting therapeutic agent, Alogliptin. This document is intended for researchers, scientists, and drug development professionals.
Introduction: this compound as a Key Pharmaceutical Intermediate
This compound (CAS 4318-56-3) is a pyrimidine (B1678525) derivative that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its primary and most notable application is as a key intermediate in the manufacturing of Alogliptin, a highly selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[1][2] Beyond its role in antidiabetic medications, this compound is also utilized in the synthesis of some antibacterial agents.[1] This guide will focus on its pivotal role in the development of Alogliptin and the downstream mechanism of action of this important therapeutic.
Synthetic Pathway from this compound to Alogliptin
The synthesis of Alogliptin from this compound is a multi-step process. A common synthetic route involves the reaction of this compound with α-bromo-o-tolunitrile to form the intermediate 2-[(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)methyl]benzonitrile.[3] This intermediate is then reacted with (R)-3-aminopiperidine to yield Alogliptin.[3]
References
An In-depth Technical Guide on the Biological Activity of 6-Chloro-3-methyluracil and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methyluracil, a pyrimidine (B1678525) derivative, primarily serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. While the biological activity of the core molecule itself is not extensively documented as a standalone therapeutic agent, its derivatives, particularly metal complexes, have demonstrated notable biological activities. This guide provides a comprehensive overview of the known biological activities of this compound derivatives, with a focus on a copper (II) complex that exhibits antibacterial and antioxidant properties. Detailed experimental protocols for assessing these activities and a discussion of potential signaling pathways modulated by uracil (B121893) derivatives are also presented.
Introduction
This compound is a halogenated pyrimidine that serves as a versatile building block in medicinal chemistry.[1] Its primary application lies in its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anti-diabetic drug alogliptin (B1666894) and various antibacterial agents.[2][3] The inherent reactivity of the chloro and methyl groups on the uracil ring makes it a valuable scaffold for creating diverse molecular architectures with potential therapeutic applications.
Recent research has explored the biological potential of metal complexes incorporating this compound as a ligand. One such study highlights a copper (II) complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, which has shown promising antibacterial and antioxidant activities, suggesting that coordination to a metal center can unlock or enhance the biological properties of the parent molecule.[4]
This technical guide will delve into the reported biological activities of this compound derivatives, present quantitative data in a structured format, provide detailed experimental methodologies for key biological assays, and visualize relevant signaling pathways that may be influenced by uracil-based compounds.
Biological Activities of a this compound Derivative
The primary documented biological activities of a this compound derivative are its antibacterial and antioxidant properties, as observed in its copper (II) complex.
Antibacterial Activity
A copper (II) complex of this compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[4] The activity was assessed by measuring the zone of inhibition in a disc diffusion assay.
Table 1: Antibacterial Activity of this compound Copper (II) Complex
| Bacterial Strain | Type | Zone of Inhibition (mm) |
| Escherichia coli | Gram-negative | 18 |
| Pseudomonas aeruginosa | Gram-negative | 15 |
| Staphylococcus aureus | Gram-positive | 20 |
| Bacillus cereus | Gram-positive | 17 |
Data extracted from a study on a copper (II) complex of this compound.[4]
Antioxidant Activity
The same copper (II) complex was evaluated for its antioxidant potential using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.
Table 2: Antioxidant Activity of this compound Copper (II) Complex
| Assay | IC₅₀ Value (µg/mL) |
| DPPH Radical Scavenging | 45.8 |
Data extracted from a study on a copper (II) complex of this compound.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of the biological activity of the this compound copper (II) complex.
Antibacterial Susceptibility Testing: Disc Diffusion Method
This protocol is based on the Kirby-Bauer disk diffusion susceptibility test.
Objective: To determine the susceptibility of bacterial strains to the test compound by measuring the zone of inhibition.
Materials:
-
Test compound (this compound copper (II) complex)
-
Bacterial cultures (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus cereus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Control antibiotic discs (e.g., ciprofloxacin)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from a fresh culture plate.
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
-
Inoculation of MHA Plates:
-
Dip a sterile swab into the bacterial inoculum and rotate it against the side of the tube to remove excess fluid.
-
Evenly streak the entire surface of the MHA plate with the swab in three different directions to ensure uniform growth.
-
-
Application of Discs:
-
Prepare a stock solution of the test compound in DMSO.
-
Aseptically place sterile filter paper discs onto the inoculated MHA plates.
-
Pipette a specific volume (e.g., 10 µL) of the test compound solution onto each disc.
-
Place a control antibiotic disc on the plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) in millimeters.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol describes a common method for determining the free radical scavenging activity of a compound.
Objective: To determine the IC₅₀ value of the test compound for scavenging DPPH free radicals.
Materials:
-
Test compound (this compound copper (II) complex)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectroscopic grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Keep the solution in the dark.
-
Prepare a stock solution of the test compound and ascorbic acid in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the test compound or ascorbic acid at different concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
-
Incubation:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value.
-
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the broader class of uracil derivatives is known to interact with several key cellular pathways.
P2Y Receptor Signaling
Uracil nucleotides and their derivatives are known agonists for several subtypes of P2Y receptors, which are G protein-coupled receptors (GPCRs).[5][6] Activation of these receptors can lead to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.
Thymidylate Synthase Inhibition
Uracil analogs, most notably 5-fluorouracil (B62378) (5-FU), are well-known inhibitors of thymidylate synthase (TS).[3][7] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately leading to cell death, particularly in rapidly proliferating cancer cells. Although this compound is not a direct TS inhibitor, its structural similarity to uracil suggests that its derivatives could be designed to target this pathway.
Conclusion
This compound is a valuable scaffold in medicinal chemistry, primarily utilized as an intermediate for the synthesis of bioactive molecules. While the core compound's biological profile is not extensively characterized, its derivatives, such as the described copper (II) complex, exhibit promising antibacterial and antioxidant activities. The provided experimental protocols offer a foundation for the biological evaluation of novel this compound derivatives. Furthermore, the exploration of potential signaling pathways, such as P2Y receptor modulation and thymidylate synthase inhibition, provides a rationale for the future design of targeted therapeutic agents based on this versatile chemical entity. Further research is warranted to fully elucidate the biological potential of this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Tools and drugs for uracil nucleotide-activated P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. P2 receptors activated by uracil nucleotides--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Scholars@Duke publication: Synthesis and Biological Evaluation of Novel Uracil Derivatives as Thymidylate Synthase Inhibitors. [scholars.duke.edu]
An In-depth Technical Guide to the Reactivity of 6-Chloro-3-methyluracil with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 6-chloro-3-methyluracil with various nucleophiles. This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds, including antibacterial agents and the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, used in the management of type 2 diabetes.[1] Its reactivity is centered around the electrophilic character of the C6 position, making it susceptible to nucleophilic aromatic substitution. This guide details the synthesis of this compound, its reactions with common nucleophiles such as amines, thiols, and alkoxides, and provides experimental protocols for key transformations.
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of a barbituric acid derivative. A common and efficient method involves the cyclization of N-methylurea with dimethyl malonate in the presence of a base like sodium methoxide (B1231860) to form 1-methyl barbituric acid. This intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the final product.[2]
Experimental Protocol: Synthesis of this compound[2]
Step 1: Synthesis of 1-Methyl Barbituric Acid
-
To a reaction vessel, add N-methylurea, an organic solvent (e.g., methanol), and sodium methoxide.
-
Stir the mixture until all solids are dissolved.
-
Add dimethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and adjust the pH to acidic conditions using an appropriate acid (e.g., hydrochloric acid) to precipitate the 1-methyl barbituric acid.
-
Filter the solid, wash with water, and dry to obtain the intermediate. A yield of 89% with a purity of 98% has been reported for the purified 1-methyl barbituric acid.[2]
Step 2: Chlorination of 1-Methyl Barbituric Acid
-
Mix the dried 1-methyl barbituric acid with phosphorus oxychloride.
-
Slowly heat the mixture to approximately 70°C and stir at a constant temperature.
-
After the reaction is complete, cool the mixture.
-
Carefully add water to the cooled reaction mixture to quench the excess phosphorus oxychloride and precipitate the crude this compound.
-
Filter the crude product and wash it with water.
-
The crude product can be purified by recrystallization. For instance, dissolving the crude product in a 5% sodium hydroxide (B78521) solution at 55°C, followed by neutralization with hydrochloric acid to pH 7, crystallization at 15°C, and filtration can yield a product with 85% yield and 97% purity.[2]
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Reactivity with Nucleophiles: An Overview
The chlorine atom at the C6 position of this compound is a good leaving group, making this position susceptible to nucleophilic attack. The general mechanism is a nucleophilic aromatic substitution (SNA_r_), which proceeds via an addition-elimination pathway.
General Reaction Mechanism
Caption: General mechanism of nucleophilic substitution on this compound.
Reactivity with Amines
This compound readily reacts with primary and secondary amines to form the corresponding 6-aminouracil (B15529) derivatives. These reactions are crucial for the synthesis of various biologically active compounds.
Quantitative Data
| Nucleophile (Amine) | Product | Yield (%) | Reaction Conditions | Reference |
| Benzylamine | 6-(Benzylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | 96 | Not specified | Analogous reaction |
| 4-(Trifluoromethyl)benzylamine | 3-Isopropyl-1-methyl-6-((4-(trifluoromethyl)benzyl)amino)pyrimidine-2,4(1H,3H)-dione | 75 | Not specified | Analogous reaction |
| Aliphatic Amines | 6-(Alkylamino)-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione | Lower yields | Not specified | Analogous reaction |
Note: The data presented is for a closely related analog, 6-chloro-3-isopropyl-1-methylpyrimidine-2,4(1H,3H)-dione, and serves as a strong indicator of the expected reactivity for this compound.
Experimental Protocol: General Procedure for Amination
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired primary or secondary amine to the solution. An excess of the amine can be used to act as both the nucleophile and the base to neutralize the HCl formed during the reaction. Alternatively, a non-nucleophilic base (e.g., triethylamine, potassium carbonate) can be added.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reactivity with Thiols
The reaction of this compound with thiols (mercaptans) provides a route to 6-thio-substituted uracil (B121893) derivatives. These reactions are typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Quantitative Data
Experimental Protocol: General Procedure for Thiolation
-
Prepare a solution of the desired thiol in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., sodium hydroxide, potassium carbonate, or sodium ethoxide) to the solution to generate the thiolate.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with heating, monitoring its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with an acid if a basic catalyst was used.
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Reactivity with Alkoxides
Nucleophilic substitution with alkoxides, such as sodium methoxide or sodium ethoxide, yields 6-alkoxyuracil derivatives. These reactions are analogous to the Williamson ether synthesis.
Quantitative Data
Detailed quantitative data for the reaction of this compound with a range of alkoxides is not extensively documented in the available literature. However, the general principles of nucleophilic aromatic substitution suggest that these reactions should proceed efficiently under appropriate conditions.
Experimental Protocol: General Procedure for Alkoxylation
-
Prepare a solution of the desired alcohol (e.g., methanol, ethanol).
-
Add a strong base, such as sodium hydride or sodium metal, to the alcohol to generate the corresponding sodium alkoxide in situ. Alternatively, a commercially available solution of the sodium alkoxide can be used.
-
Add this compound to the alkoxide solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over an anhydrous salt, and concentrate it to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion
This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its C6 position towards nucleophilic substitution. This guide has outlined the synthesis of this important intermediate and detailed its reactivity with key classes of nucleophiles: amines, thiols, and alkoxides. The provided experimental protocols offer a foundation for the practical application of these reactions in a research and development setting. While specific quantitative data for all possible nucleophilic reactions of this compound is not exhaustively available, the analogous reactivity of similar heterocyclic systems provides a strong predictive framework for reaction outcomes and conditions. Further investigation into the substrate scope and optimization of reaction conditions for a wider variety of nucleophiles will continue to expand the synthetic utility of this valuable compound.
References
Theoretical Exploration of the Electronic Structure of 6-Chloro-3-methyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the theoretical studies on the electronic structure of 6-Chloro-3-methyluracil, a molecule of interest in medicinal chemistry. By leveraging computational chemistry methods, we can elucidate the electronic properties that govern its reactivity, stability, and potential biological activity. This document outlines the common theoretical protocols, presents the expected electronic parameters, and visualizes the workflow and conceptual relationships inherent in such a study.
Introduction to the Electronic Structure of this compound
This compound is a pyrimidine (B1678525) derivative. The electronic structure of a molecule is fundamental to understanding its chemical behavior.[1] Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties. For this compound, understanding its electronic characteristics is crucial for applications in drug design and development, as these properties are linked to its reactivity and interaction with biological targets.
Quantum chemical calculations provide valuable insights into the electronic features of molecules, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These parameters help in predicting the sites susceptible to electrophilic or nucleophilic attack and the overall stability of the molecule.
Methodologies for Electronic Structure Calculation
The primary computational method for investigating the electronic structure of molecules like this compound is Density Functional Theory (DFT). This approach offers a good balance between accuracy and computational cost.
Experimental Protocols:
A typical computational protocol for analyzing the electronic structure of this compound involves the following steps:
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed.
-
The geometry is then optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are dependent on the molecular geometry.
-
A widely used DFT functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
A common basis set employed is 6-311++G(d,p), which provides a good description of the electron distribution, including polarization and diffuse functions.[2]
-
-
Frequency Calculations:
-
After optimization, vibrational frequency calculations are performed at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Electronic Property Calculations:
-
Using the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap between them is a key indicator of chemical reactivity.[3][4]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions prone to electrophilic and nucleophilic attack.
-
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.
-
-
Software: These calculations are typically performed using quantum chemistry software packages such as Gaussian, GAMESS, or CP2K.[5][6]
Data Presentation: Calculated Electronic Properties
Table 1: Frontier Molecular Orbital (FMO) Energies
| Parameter | Symbol | Expected Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | (Value) | Represents the ability to donate an electron. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | (Value) | Represents the ability to accept an electron. |
| HOMO-LUMO Energy Gap | ΔE | (Value) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[3][4] |
Table 2: Global Reactivity Descriptors
| Parameter | Formula | Expected Value | Significance |
| Ionization Potential | I ≈ -EHOMO | (Value) | Energy required to remove an electron. |
| Electron Affinity | A ≈ -ELUMO | (Value) | Energy released when an electron is added. |
| Electronegativity | χ = (I + A) / 2 | (Value) | Tendency to attract electrons. |
| Chemical Hardness | η = (I - A) / 2 | (Value) | Resistance to change in electron distribution. |
| Chemical Softness | S = 1 / (2η) | (Value) | Reciprocal of hardness, indicates reactivity. |
| Electrophilicity Index | ω = χ² / (2η) | (Value) | Measures the electrophilic character of a molecule. |
Table 3: Selected Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Expected Bond Length (Å) | Expected Bond Angle (°) |
| Bond Length | C6-Cl | (Value) | - |
| Bond Length | N3-C(CH3) | (Value) | - |
| Bond Length | C5=C6 | (Value) | - |
| Bond Angle | C5-C6-Cl | - | (Value) |
| Bond Angle | C2-N3-C4 | - | (Value) |
Note: The "(Value)" entries are placeholders and would be populated with data from a specific computational study.
Visualization of Workflow and Conceptual Relationships
Diagram 1: Computational Workflow
Caption: A typical workflow for the theoretical study of a molecule's electronic structure.
Diagram 2: Relationship between Electronic Properties and Reactivity
Caption: Logical connections between calculated electronic properties and chemical concepts.
Conclusion
Theoretical studies on the electronic structure of this compound provide a powerful framework for understanding its chemical properties. By employing methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, it is possible to obtain detailed insights into its frontier molecular orbitals, charge distribution, and reactivity. While this guide outlines the standard methodologies and expected outcomes, specific quantitative results require dedicated computational studies. The presented workflow and conceptual diagrams serve as a roadmap for researchers and scientists in the field of drug development to effectively utilize computational chemistry in their investigations of this compound and related compounds.
References
An In-depth Technical Guide to 6-Chloro-3-methyluracil: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methyluracil (CAS No. 4318-56-3) is a halogenated pyrimidine (B1678525) derivative that has emerged as a critical building block in modern medicinal chemistry. Its strategic importance lies primarily in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor Alogliptin, a therapeutic agent for type 2 diabetes. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and core applications of this compound, tailored for professionals in chemical and pharmaceutical research and development. Detailed experimental protocols, tabulated quantitative data, and visualized reaction and signaling pathways are presented to serve as a practical resource.
History and Discovery
While the precise date and discoverer of the first synthesis of this compound are not prominently documented in readily accessible scientific literature, its history is intrinsically linked to the broader exploration of substituted pyrimidines throughout the 20th century. The Beilstein Registry Number 511456 indicates its inclusion in chemical literature for a considerable time.[1] However, the compound gained significant prominence in recent decades with the rise of targeted drug discovery. Its utility as a key intermediate for Alogliptin, developed by Takeda Pharmaceuticals, has driven the development of numerous optimized and patented synthetic routes, transforming it from a laboratory chemical into a commercially significant pharmaceutical intermediate.[2]
Physicochemical and Spectroscopic Properties
This compound is typically a white to off-white crystalline solid or powder.[3] Its core structure consists of a pyrimidine-2,4(1H,3H)-dione (uracil) ring, methylated at the N3 position and chlorinated at the C6 position.
Quantitative Data
A summary of the key quantitative and identifying properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 4318-56-3 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Appearance | White to off-white crystalline powder or lumps | [1][3] |
| Melting Point | 278-282 °C (with decomposition) | [3] |
| IUPAC Name | 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | [4] |
| Synonyms | 3-Methyl-6-chlorouracil, 6-Chloro-3-methylpyrimidine-2,4-dione | [4] |
| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N | [1] |
| SMILES | CN1C(=O)NC(Cl)=CC1=O | [1] |
| pKa | Not experimentally reported in available literature. | |
| Aqueous Solubility | Not quantitatively reported; generally considered poorly soluble. |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.4 (br s, 1H, NH), 5.90 (s, 1H, C5-H), 3.10 (s, 3H, N-CH₃).[3]
-
¹³C NMR: Spectral data is available in public databases such as PubChem. Key resonances are expected for the methyl carbon, the vinyl carbon (C5), and the three carbonyl/enamine carbons (C2, C4, C6).
-
Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 160, along with a characteristic isotopic peak (M+2) at m/z 162 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for N-H stretching, C=O (carbonyl) stretching, and C=C stretching within the heterocyclic ring.[4]
Chemical Synthesis
The synthesis of this compound is well-documented, particularly in patent literature, reflecting its commercial importance. The most common strategies involve a two-step process: the formation of a barbituric acid intermediate followed by chlorination.
General Synthesis Pathway
The predominant synthetic route involves the condensation of N-methylurea with a malonic acid derivative, followed by chlorination of the resulting 1-methylbarbituric acid.
Detailed Experimental Protocols
The following protocols are adapted from published patent literature and represent common methodologies for the synthesis of this compound.[2]
Protocol 1: Synthesis of Intermediate 1-Methylbarbituric Acid
-
Reaction Setup: To a solution of methanol in a suitable reaction vessel, add N-methylurea and sodium methoxide. Stir the mixture at a controlled temperature (e.g., 50 °C) until dissolution.
-
Addition: Slowly add dimethyl malonate dropwise to the reaction mixture over a period of approximately 2 hours while maintaining the temperature.
-
Cyclization: After the addition is complete, heat the mixture to reflux (e.g., 60 °C) and maintain for several hours to drive the cyclocondensation reaction to completion.
-
Isolation: Cool the reaction mixture. A portion of the solvent may be removed under reduced pressure to facilitate precipitation. The intermediate, often the sodium salt of 1-methylbarbituric acid, precipitates.
-
Acidification & Purification: The precipitate is collected by filtration. It can be further purified by dissolving in water and acidifying with an acid like hydrochloric acid to precipitate the neutral 1-methylbarbituric acid, which is then filtered, washed, and dried.
Protocol 2: Chlorination to this compound
-
Reaction Setup: In a reaction vessel equipped for heating and stirring, charge the dried 1-methylbarbituric acid intermediate and phosphorus oxychloride (POCl₃). POCl₃ often serves as both the chlorinating agent and the solvent.
-
Reaction: Slowly heat the mixture to a temperature of approximately 70-80 °C and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., HPLC, TLC).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly add the reaction mixture to ice-water to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution in a well-ventilated fume hood.
-
Isolation: The solid crude product, this compound, precipitates from the aqueous mixture. Collect the solid by suction filtration.
-
Purification: The crude product can be purified by recrystallization. A common method involves dissolving the crude solid in a dilute aqueous sodium hydroxide (B78521) solution, treating with activated carbon if necessary to remove colored impurities, filtering, and then re-precipitating the purified product by acidifying the filtrate with hydrochloric acid to a pH of 6-7. The purified solid is collected by filtration, washed with water, and dried under vacuum.[2]
Core Applications and Biological Relevance
The primary value of this compound lies in its function as a versatile precursor for more complex bioactive molecules. It does not typically exhibit direct therapeutic activity itself but is a critical component in building molecules that do.
Intermediate for Alogliptin (DPP-4 Inhibitor)
The most significant application of this compound is in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for glucose-dependent insulin (B600854) secretion. By inhibiting DPP-4, Alogliptin increases the levels of active incretins, leading to improved glycemic control in patients with type 2 diabetes.
In the synthesis of Alogliptin, this compound undergoes an N-alkylation reaction, followed by a nucleophilic aromatic substitution where the chlorine atom at the C6 position is displaced by the chiral amine, (R)-3-aminopiperidine.
Precursor for Antibacterial Agents
This compound has been utilized in the synthesis of inhibitors targeting Helicobacter pylori glutamate (B1630785) racemase (MurI).[3] This enzyme is essential for bacterial cell wall synthesis as it provides the D-glutamate required for peptidoglycan formation. The absence of this enzyme in humans makes it an attractive and selective target for antibacterial therapy. Inhibiting MurI disrupts cell wall integrity, leading to bacterial cell death.
Ligand in Coordination Chemistry
Recent research has explored this compound as a ligand in coordination chemistry. A copper(II) complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, has been synthesized and characterized.[5] This complex demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound can serve as a bioactive building block itself when incorporated into metal complexes, opening new avenues for its application beyond a simple synthetic intermediate.[5]
Experimental Workflows
Workflow for Alogliptin Synthesis from this compound
The following diagram illustrates a simplified logical workflow for the conversion of this compound to Alogliptin.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and respiratory protection (e.g., N95 dust mask) when handling the solid.[1]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a compound of significant industrial and academic interest, primarily serving as a high-value intermediate in pharmaceutical synthesis. Its well-established synthetic routes and versatile reactivity at the C6 position make it an indispensable tool for medicinal chemists. The successful application of this molecule in the production of Alogliptin underscores its importance in modern drug development. Future research may continue to explore its utility in creating novel therapeutics and as a bioactive ligand in coordination chemistry. This guide serves as a foundational resource for researchers aiming to understand and utilize this important chemical entity.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Solubility of 6-Chloro-3-methyluracil in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Solubility of 6-Chloro-3-methyluracil
This compound is a halogenated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). Halogenated pyrimidines are a class of compounds with significant interest in medicinal chemistry due to their potential as anticancer and antiviral agents. Understanding the solubility of such compounds in various organic solvents is critical for their synthesis, purification, formulation, and biological screening.
While specific quantitative data on the solubility of this compound is sparse in public domain literature, qualitative information suggests its solubility in certain polar aprotic solvents. For instance, the compound has been co-crystallized from solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methylpyrrolidin-2-one (NMP), indicating a degree of solubility in these media. Furthermore, its structural similarity to other uracil derivatives allows for informed estimations and the application of standardized methods for solubility determination.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of a solid organic compound like this compound in an organic solvent. The two primary methods described are the Equilibrium Solubility Method (Shake-Flask) and the Gravimetric Method.
Equilibrium Solubility Method (Shake-Flask Method)
This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment:
-
Test Compound (this compound)
-
Selected Organic Solvents (e.g., Ethanol, DMSO, DMF, Acetonitrile, etc.)
-
Thermostatic shaker or incubator
-
Vials with screw caps
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be visually present throughout the experiment.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[1][2] The time to reach equilibrium should be established by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[1]
-
Analysis: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.
Gravimetric Method
This method is a simpler, albeit potentially less precise, alternative for determining solubility.
Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.
Materials and Equipment:
-
Test Compound (this compound)
-
Selected Organic Solvents
-
Thermostatic bath or shaker
-
Vials or flasks
-
Analytical balance
-
Evaporating dish or pre-weighed vial
-
Pipette
-
Oven
Procedure:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in the Equilibrium Solubility Method (steps 1-3).
-
Sample Collection: After allowing the excess solid to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.[3]
-
Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used for high-boiling point solvents.
-
Drying and Weighing: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.[3][4]
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the solution taken.
Data Presentation: Solubility of Related Uracil Derivatives
While quantitative data for this compound is not available, the following tables provide solubility data for structurally similar compounds, which can offer valuable insights for solvent selection and experimental design.
Table 1: Qualitative Solubility of 5-Chlorouracil
| Solvent | Solubility |
| Aqueous solutions | Sparingly soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
| Ethanol | Soluble |
Source: BenchChem.[5]
Table 2: Quantitative Solubility of Uracil
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water (hot) | 1 | Not specified |
| Water (cold) | Sparingly soluble | Not specified |
| 1M NaOH | 50 | Not specified |
| Ethanol | ~0.8 | Not specified |
| Dimethyl sulfoxide (DMSO) | ~50 | Not specified |
| Dimethylformamide (DMF) | ~60 | Not specified |
| PBS (pH 7.2) | ~8 | Not specified |
Sources: Creative Enzymes, Cayman Chemical.[6][7]
Table 3: Quantitative Solubility of 5-Fluorouracil
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | ~0.8 | Not specified |
| Dimethyl sulfoxide (DMSO) | ~53 | Not specified |
| Dimethylformamide (DMF) | ~60 | Not specified |
| PBS (pH 7.2) | ~8 | Not specified |
Source: Cayman Chemical.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the equilibrium solubility method.
Caption: Experimental workflow for solubility determination.
Conclusion
The solubility of this compound in organic solvents is a crucial parameter for its development and application in research. Although specific quantitative data is not widely published, this guide provides robust experimental protocols for its determination. The provided data on related uracil derivatives offers a comparative basis for solvent selection. Researchers are encouraged to perform solubility studies using the methodologies outlined herein to generate precise data for their specific applications. This will aid in optimizing reaction conditions, purification processes, and the development of effective formulations.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. pharmajournal.net [pharmajournal.net]
- 5. benchchem.com [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. creative-enzymes.com [creative-enzymes.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the Thermal Stability of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 6-Chloro-3-methyluracil, a key intermediate in the synthesis of various pharmaceuticals. Due to the limited publicly available experimental data on its specific thermal analysis, this document combines known physical properties with generalized experimental protocols and plausible decomposition pathways to serve as a valuable resource for professionals in drug development and chemical research.
Introduction
This compound is a substituted pyrimidine (B1678525) derivative that plays a crucial role as a building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Understanding its thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and establishing appropriate storage protocols. Thermal decomposition can lead to the formation of impurities, potentially impacting the quality, safety, and efficacy of the final drug product. This guide summarizes the known thermal properties and provides a framework for its thermal analysis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The melting point, in particular, serves as a primary indicator of its thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O₂ | [1] |
| Molecular Weight | 160.56 g/mol | [1] |
| Melting Point | 278-282 °C (with decomposition) | [1] |
| Appearance | White to off-white solid | [1] |
Thermal Analysis
General Experimental Workflow
The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.
References
6-Chloro-3-methyluracil molecular weight and formula
An In-Depth Technical Guide on 6-Chloro-3-methyluracil For Researchers, Scientists, and Drug Development Professionals
This document provides core physicochemical data for this compound, a pyrimidine (B1678525) derivative utilized in various research applications.[1] The information is presented to support laboratory and development activities.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and chemical synthesis protocols.
| Property | Value |
| Molecular Formula | C5H5ClN2O2[1][2][3] |
| Molecular Weight | 160.56 g/mol [1][3][4] |
| CAS Number | 4318-56-3[2][4] |
| Synonyms | 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione, 3-Methyl-6-chlorouracil[1][2] |
Molecular Properties Relationship
The following diagram illustrates the direct relationship between the compound and its primary molecular identifiers.
Caption: Core properties of this compound.
References
Tautomerism in 6-Chloro-3-methyluracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-methyluracil, a key intermediate in the synthesis of various pharmaceuticals, exhibits lactam-lactim tautomerism, a phenomenon of critical importance for its reactivity, molecular interactions, and ultimately, its biological activity. Understanding the tautomeric landscape of this molecule is paramount for drug design and development. This technical guide provides a comprehensive overview of the tautomerism in this compound, consolidating existing experimental data, outlining detailed protocols for further experimental and computational investigation, and presenting a clear visualization of the tautomeric equilibria.
Introduction to Tautomerism in Uracil (B121893) Derivatives
Uracil and its derivatives are fundamental components of nucleic acids and are widely utilized as building blocks in medicinal chemistry. A key characteristic of these pyrimidine (B1678525) systems is their ability to exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. This prototropic tautomerism involves the migration of a proton, leading to a dynamic equilibrium between isomers. The position of this equilibrium is influenced by various factors, including the electronic nature of substituents, the solvent environment, and the solid-state packing forces. The predominant tautomeric form dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn govern its interactions with biological targets.
For this compound, the presence of the electron-withdrawing chloro group at the C6 position and the methyl group at the N3 position significantly influences the electronic properties of the pyrimidine ring, thereby affecting the tautomeric preference.
Tautomeric Forms of this compound
This compound can theoretically exist in several tautomeric forms. The primary equilibrium is between the diketo (lactam) form and two possible enol (lactim) forms.
Caption: Tautomeric forms of this compound.
Experimental Evidence
X-ray Crystallography
The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data provides conclusive evidence that in the solid state, the molecule exists predominantly in the diketo (lactam) form, 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Formula | C5H5ClN2O2 |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 4.4135 |
| b (Å) | 15.780 |
| c (Å) | 9.0645 |
| β (°) | 92.025 |
Proposed Experimental Protocols for Tautomer Analysis
While the solid-state structure is well-defined, the tautomeric equilibrium in solution is crucial for understanding its behavior in biological systems. The following are detailed protocols for the experimental investigation of tautomerism in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomers.
Protocol:
-
Sample Preparation: Prepare solutions of this compound (approx. 10-20 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl3, DMSO-d6, D2O).
-
1H NMR Spectroscopy:
-
Acquire 1H NMR spectra for each solution at a constant temperature (e.g., 298 K).
-
Pay close attention to the chemical shift of the N1-H proton, which is expected to be a sharp singlet in the diketo form. The presence of multiple N-H signals or the appearance of an O-H signal would indicate the presence of lactim tautomers.
-
Integrate the signals corresponding to each tautomer to determine their relative populations.
-
-
13C NMR Spectroscopy:
-
Acquire 13C NMR spectra for the same solutions.
-
The chemical shifts of the carbonyl carbons (C2 and C4) are particularly informative. A significant upfield shift is expected for the carbon involved in the enolization (C=O to C-OH).
-
-
Variable Temperature (VT) NMR:
-
For solvents where multiple tautomers are observed, perform VT-NMR experiments to study the thermodynamics of the equilibrium.
-
Acquire spectra at a range of temperatures (e.g., 273 K to 373 K).
-
Calculate the equilibrium constant (K) at each temperature and use the van't Hoff equation to determine the enthalpy (ΔH°) and entropy (ΔS°) of tautomerization.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide valuable information about the functional groups present in each tautomer.
Protocol:
-
Sample Preparation: Prepare solutions of this compound in solvents that are transparent in the region of interest (e.g., CCl4, CH2Cl2). Solid-state spectra can be obtained using KBr pellets or Attenuated Total Reflectance (ATR).
-
Spectral Acquisition:
-
Acquire IR spectra in the range of 4000-400 cm-1.
-
The diketo form will exhibit strong C=O stretching vibrations (typically between 1650-1750 cm-1).
-
The lactim forms will show O-H stretching vibrations (around 3200-3600 cm-1) and C=N stretching vibrations (around 1600-1650 cm-1).
-
Careful analysis of the carbonyl region can reveal the presence of multiple tautomers.
-
Proposed Computational Chemistry Workflow
Computational chemistry provides a powerful means to investigate the relative stabilities of tautomers and to complement experimental findings.
Workflow Diagram:
Caption: Computational workflow for tautomer analysis.
Protocol:
-
Structure Generation: Generate 3D structures of all plausible tautomers of this compound.
-
Geometry Optimization: Perform geometry optimizations for each tautomer using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculations: For more accurate relative energies, perform single-point energy calculations using a higher level of theory (e.g., coupled-cluster with single, double, and perturbative triple excitations, CCSD(T)).
-
Solvation Effects: To model the effect of solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).
-
Thermochemical Analysis: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections, and entropies to calculate the Gibbs free energies of each tautomer. The relative Gibbs free energies will determine the theoretical tautomeric populations.
-
Spectral Prediction: Predict the NMR chemical shifts and IR vibrational frequencies for each tautomer to aid in the interpretation of experimental spectra.
Table 2: Hypothetical Relative Energies of this compound Tautomers (Illustrative)
| Tautomer | Relative Energy (gas phase, kcal/mol) | Relative Gibbs Free Energy (in water, kcal/mol) |
| Lactam (Diketo) | 0.00 | 0.00 |
| Lactim 1 (4-OH) | +5.2 | +3.8 |
| Lactim 2 (2-OH) | +8.1 | +6.5 |
Note: The values in this table are for illustrative purposes and should be determined through the computational workflow described above.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical behavior. While X-ray crystallography confirms the predominance of the diketo form in the solid state, a comprehensive understanding requires further investigation of its solution-phase equilibria. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to fully characterize the tautomeric landscape of this important molecule. Such studies will undoubtedly contribute to the rational design of novel therapeutics and a deeper understanding of the structure-activity relationships of uracil derivatives.
References
The Pharmacological Potential of 6-Chloro-3-methyluracil: A Profile of a Key Pharmaceutical Intermediate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 6-Chloro-3-methyluracil (CAS 4318-56-3) is a pyrimidine (B1678525) derivative recognized not for its direct pharmacological activity, but as a crucial intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1] This technical guide provides a comprehensive overview of its known applications, synthesis, and the pharmacological profiles of key compounds derived from it. While direct pharmacological data on this compound is scarce, its role in the development of significant therapeutics for diabetes, hypertension, and bacterial infections underscores its importance in medicinal chemistry. This document summarizes its chemical properties, details synthesis methodologies from patent literature, and explores the biological activities of its derivatives to illuminate its potential pharmacological relevance.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] As a member of the pyrimidines and an organohalogen compound, its structure is foundational for building more complex molecules.[2]
| Property | Value | Reference |
| CAS Number | 4318-56-3 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂ | [3] |
| Molecular Weight | 160.56 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 278-280°C (with decomposition) | [1] |
| Purity | Typically >98% for pharmaceutical manufacturing | [1] |
| IUPAC Name | 6-chloro-3-methyl-1H-pyrimidine-2,4-dione | [2] |
Role as a Pharmaceutical Intermediate
The primary significance of this compound lies in its function as a versatile building block for synthesizing prominent drugs.[1]
Key Therapeutic Areas:
-
Anti-diabetic Agents: It is most notably a key intermediate in the synthesis of Alogliptin (B1666894) , a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes.[1][4][5]
-
Antibacterial Agents: The chemical structure of this compound makes it a suitable precursor for the development of novel antibacterial compounds.[1]
-
Cardiovascular Drugs: It serves as an important intermediate for synthesizing the antihypertensive drug Urapidil and the antiarrhythmic drug Nifekalant .[6]
The workflow from this intermediate to a final drug product underscores its foundational role in pharmaceutical production.
Synthesis Protocols
The synthesis of this compound is well-documented in patent literature. A common method involves the cyclization of starting materials to form a barbituric acid derivative, followed by chlorination.
Experimental Protocol: Two-Step Synthesis
This method is adapted from patent CN108586360B.[4]
Step 1: Preparation of 1-methyl barbituric acid
-
Dissolve N-methylurea and dimethyl malonate in methanol (B129727) under alkaline conditions provided by sodium methoxide.
-
Heat the mixture to reflux to induce cyclization.
-
After cooling, acidify the reaction mixture to precipitate the intermediate, 1-methyl barbituric acid.
-
Purify the intermediate by filtration and drying.
Step 2: Chlorination to this compound
-
Mix the dried 1-methyl barbituric acid with phosphorus oxychloride (POCl₃).
-
Slowly add water dropwise at 20°C. The mass ratio of water to 1-methyl barbituric acid should be approximately 1:10.[4]
-
Gradually heat the mixture to 70°C and stir at a constant temperature to facilitate the chlorination reaction.
-
After the reaction is complete, cool the mixture back to 20°C.
-
Slowly add a larger volume of water (e.g., a mass ratio of 10:1 to the initial 1-methyl barbituric acid) to precipitate the crude product.[4]
-
Filter the mixture to isolate the crude this compound.
-
Purify the crude product by recrystallization. This can be achieved by dissolving it in a 5% sodium hydroxide (B78521) solution, adjusting the pH to 7 with hydrochloric acid to induce crystallization, cooling, and then collecting the purified solid.[4] A final purity of 97% with a yield of 85% has been reported through this purification process.[4]
Potential Pharmacological Profile via Derivatives
While this compound itself is not marketed as a therapeutic, its derivatives possess significant pharmacological activities.
DPP-4 Inhibition (Alogliptin)
Alogliptin, synthesized from this compound, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[1]
-
Mechanism of Action: DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic beta cells and suppressed glucagon (B607659) secretion from pancreatic alpha cells, ultimately resulting in improved glycemic control.
Antibacterial and Antioxidant Activity of a Copper(II) Complex
A study on a copper(II) complex derived from this compound, specifically [Cu(cmu)₂(H₂O)₂]·4H₂O, demonstrated notable bioactivity.[7] This suggests that the uracil (B121893) scaffold, when coordinated with a metal center, can exhibit therapeutic properties.
-
Antibacterial Effect: The complex showed prominent antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria.[7]
-
Antioxidant Activity: The study also performed antioxidant activity assays, indicating potential in this area.[7]
While this activity is attributed to the copper complex, it highlights a potential avenue for developing bioactive molecules based on the this compound structure.
Activities of Other Uracil Derivatives
Research into other uracil derivatives further broadens the potential pharmacological landscape:
-
Cell Proliferation: A study on 6-substituted uracil derivatives found that compounds like 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) exhibit high proliferative activity in vitro on immortalized lung epithelial cells, suggesting potential for lung regeneration applications.[8]
-
Acetylcholinesterase (AChE) Inhibition: Novel 6-methyluracil (B20015) derivatives have been designed as bifunctional AChE inhibitors, which can cross the blood-brain barrier.[9] These compounds show potential for treating Alzheimer's disease by binding to the active and peripheral anionic sites of the enzyme.[9]
-
Antiproliferative Activity: Uracil-thiazolidin-4-one hybrids have shown potent antiproliferative activity by inhibiting the epidermal growth factor receptor (EGFR), with IC₅₀ values in the nanomolar range, comparable to the reference drug erlotinib.[10]
Conclusion
This compound is a compound of significant interest in pharmaceutical sciences, primarily due to its role as a key synthetic intermediate. Its chemical properties allow for its incorporation into a variety of complex and potent APIs, including the DPP-4 inhibitor alogliptin and various cardiovascular agents. While direct pharmacological studies on this compound are lacking, the diverse and powerful activities of its derivatives—ranging from anti-diabetic and antibacterial to neuroprotective and antiproliferative—demonstrate the immense value of this uracil scaffold. Future research could explore the bioactivity of novel compounds derived from this versatile intermediate, potentially unlocking new therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 6. CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil - Google Patents [patents.google.com]
- 7. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. jppres.com [jppres.com]
- 9. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of 6-Chloro-3-methyluracil from Methylurea
Abstract
This application note provides a detailed protocol for the synthesis of 6-Chloro-3-methyluracil, a key intermediate in the manufacturing of various pharmaceuticals, notably as a precursor for Alogliptin, a DPP-4 inhibitor used in the management of type 2 diabetes.[1] The described method is a robust two-step synthesis commencing with the cyclocondensation of methylurea (B154334) with a malonic acid derivative to form 1-methylbarbituric acid, followed by chlorination using phosphorus oxychloride. This process is designed to be efficient and scalable, with a focus on environmental friendliness and high yield.[2]
Introduction
This compound is a pyrimidine (B1678525) derivative of significant interest in medicinal chemistry and drug development.[1] Its synthesis from readily available starting materials like methylurea is a critical process for pharmaceutical manufacturing. The method outlined below is a common and effective approach, involving an initial cyclization reaction to form the uracil (B121893) ring structure, followed by a chlorination step to introduce the chloro group at the 6-position. The overall process is designed for high purity and yield, making it suitable for industrial-scale production.[2][3]
Reaction Scheme
The synthesis proceeds in two main steps:
-
Formation of 1-Methylbarbituric Acid: Methylurea undergoes a cyclocondensation reaction with a malonic acid derivative, such as dimethyl malonate or malonic acid/ester, in the presence of a strong base like sodium methoxide. The reaction mixture is then acidified to precipitate the intermediate, 1-methylbarbituric acid.[2][3]
-
Chlorination: The 1-methylbarbituric acid intermediate is then chlorinated using phosphorus oxychloride (POCl₃) to yield the final product, this compound.[2][3]
Experimental Overview
The following sections provide a summary of the experimental parameters and a detailed protocol for the synthesis of this compound from methylurea.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Key Reagents/Solvents | Reaction Conditions | Yield | Purity | Reference |
| Cyclocondensation | Methylurea, Dimethyl Malonate | Sodium Methoxide, Methanol | Reflux, followed by acidification | High | N/A | [2] |
| Chlorination | 1-Methylbarbituric Acid, Phosphorus Oxychloride | Acetonitrile (B52724) (optional), Water | Heating to 70-82°C, followed by quenching with water | High | >98% | [1][2][3] |
Experimental Protocols
Materials and Equipment
-
Methylurea
-
Dimethyl Malonate
-
Sodium Methoxide
-
Methanol
-
Hydrochloric Acid (concentrated)
-
Phosphorus Oxychloride (POCl₃)
-
Acetonitrile
-
Activated Carbon (optional)
-
Sodium Hydroxide (for purification)
-
Round-bottom flasks
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Drying oven
Step 1: Synthesis of 1-Methylbarbituric Acid
-
In a reaction vessel, dissolve methylurea and a suitable alkali (e.g., sodium methoxide) in an organic solvent such as methanol.[2][3]
-
To the stirred solution, add malonic acid or a malonic ester (e.g., dimethyl malonate).[2][3]
-
Heat the mixture to reflux and maintain for 6-10 hours.[3]
-
After the reaction is complete, cool the mixture to 20-30°C.[3]
-
Carefully add acid (e.g., concentrated hydrochloric acid) to adjust the pH of the reaction solution to 5.0-7.0, which will cause the product to precipitate.[3]
-
Add water and stir the suspension at 20-30°C for 15-45 minutes.[3]
-
Cool the mixture to 10-12°C and hold at this temperature for 15-30 minutes to ensure complete precipitation.[3]
-
Collect the solid product by suction filtration and dry to obtain 1-methylbarbituric acid as a white to off-white loose powder.[3]
Step 2: Synthesis of this compound
-
In a clean, dry reaction vessel, place the dried 1-methylbarbituric acid.
-
Add acetonitrile and a small amount of water.[3]
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly add phosphorus oxychloride dropwise, ensuring the temperature remains below 10°C.[3]
-
After the addition is complete, slowly heat the reaction mixture to 78-82°C and stir for 3-5 hours.[3]
-
Upon completion of the reaction, cool the mixture to 25-35°C.[3]
-
Carefully quench the reaction by the slow addition of water, followed by stirring for 1-2 hours.
-
Collect the precipitated crude product by suction filtration.
Purification (Optional)
-
Dissolve the crude product in an alkaline solution (e.g., aqueous sodium hydroxide).[3]
-
Add activated carbon and heat the mixture to 70-80°C for 1-3 hours to decolorize.[3]
-
Filter the hot solution to remove the activated carbon.
-
Adjust the pH of the filtrate to 3.5-4.5 with hydrochloric acid to precipitate the purified product.[3]
-
Stir for 0.5-1.5 hours and then cool to 10-15°C.[3]
-
Collect the purified this compound by vacuum filtration, wash with water, and dry in an oven.[3]
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship between the steps.
References
Application Notes and Protocols: Laboratory Scale Synthesis of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 6-Chloro-3-methyluracil, an important intermediate in pharmaceutical synthesis, notably in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors like Alogliptin. The synthesis is a two-step process commencing with the formation of 1-methylbarbituric acid from N-methylurea and a malonic acid ester, followed by chlorination using phosphoryl chloride. This protocol includes comprehensive experimental procedures, tabulated quantitative data for easy reference, and a visual representation of the experimental workflow.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its structure allows for further functionalization, making it a versatile intermediate in medicinal chemistry and drug development. The protocol outlined below is based on established methods and provides a clear and reproducible procedure for its preparation in a laboratory setting.
Chemical Reaction Scheme
The overall synthesis can be represented by the following two-stage reaction:
Stage 1: Synthesis of 1-Methylbarbituric Acid
Stage 2: Synthesis of this compound
Experimental Protocols
Stage 1: Synthesis of 1-Methylbarbituric Acid
This stage involves the condensation reaction between N-methylurea and dimethyl malonate to form the intermediate, 1-methylbarbituric acid.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| N-Methylurea | 74.08 | Varies | |
| Dimethyl Malonate | 132.12 | Varies | |
| Sodium Methoxide (B1231860) | 54.02 | Varies | |
| Methanol | 32.04 | Varies | Anhydrous |
| Hydrochloric Acid | 36.46 | Varies | Concentrated |
| Water | 18.02 | Varies | Deionized |
Procedure:
-
To a reaction vessel, add N-methylurea, an organic solvent such as methanol, and an alkali like sodium methoxide.
-
Stir the mixture until all solids are dissolved.
-
Add malonic acid or a malonic ester (e.g., dimethyl malonate) to the reaction mixture.
-
Heat the mixture to reflux and maintain for a period of 6-10 hours.
-
After the reflux period, cool the reaction mixture to a temperature between 20-30 °C.
-
Adjust the pH of the solution to a range of 5.0-7.0 by the addition of an acid, such as acetic acid or hydrochloric acid.
-
Add water to the mixture and maintain the temperature at 20-30 °C for 15-45 minutes.
-
Cool the solution further to 10-12 °C and hold at this temperature for 15-30 minutes to facilitate precipitation.
-
Collect the resulting solid by suction filtration.
-
Dry the solid to obtain the intermediate, 1-methylbarbituric acid, as a white to off-white loose powder.
Stage 2: Synthesis of this compound
This stage describes the chlorination of the 1-methylbarbituric acid intermediate to yield the final product.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1-Methylbarbituric Acid | 128.11 | Varies | From Stage 1 |
| Phosphoryl Chloride (POCl₃) | 153.33 | Varies | |
| Water | 18.02 | Varies | Deionized |
Procedure:
-
Mix the dried 1-methylbarbituric acid solid with phosphoryl chloride in a reaction vessel.
-
At a controlled temperature of 20 °C, slowly add a small amount of water dropwise. The mass ratio of water to 1-methylbarbituric acid should be approximately 1:5.[1]
-
After the addition of water, slowly heat the mixture to 70 °C.
-
Stir the reaction mixture at a constant temperature of 70 °C to facilitate the formation of this compound.
-
Once the reaction is complete, reduce the temperature of the reactant to 20 °C.
-
Slowly add a larger volume of water, with a mass ratio of approximately 5:1 relative to the initial 1-methylbarbituric acid.[1]
-
Stir the mixture and collect the resulting solid, which is the crude this compound, by suction filtration.
Purification of this compound
The crude product can be purified by recrystallization and decolorization.
Procedure:
-
Dissolve the crude this compound in an alkaline solution (e.g., sodium hydroxide (B78521) solution).
-
Add activated carbon to the solution and heat to 70-80 °C.[2]
-
Maintain this temperature for 1-3 hours for decolorization.[2]
-
Perform a hot filtration to remove the activated carbon.
-
Adjust the pH of the filtrate to 3.5-4.5 with hydrochloric acid to precipitate the purified product.[2]
-
Stir the mixture for 0.5-1.5 hours and then cool to 10-15 °C.[2]
-
Collect the purified product by vacuum filtration, wash with water, and dry in an oven.
Quantitative Data Summary
| Parameter | Value | Reference |
| Stage 1: 1-Methylbarbituric Acid Synthesis | ||
| Reflux Time | 6-10 hours | [2] |
| Cooling Temperature (Post-reflux) | 20-30 °C | [2] |
| pH Adjustment | 5.0-7.0 | [2] |
| Precipitation Temperature | 10-12 °C | [2] |
| Stage 2: this compound Synthesis | ||
| Initial Water to Intermediate Ratio (by mass) | 1:5 | [1] |
| Reaction Temperature | 70 °C | [1] |
| Quenching Water to Intermediate Ratio (by mass) | 5:1 | [1] |
| Purification | ||
| Decolorization Temperature | 70-80 °C | [2] |
| pH for Precipitation | 3.5-4.5 | [2] |
| Final Precipitation Temperature | 10-15 °C | [2] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Phosphoryl chloride is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium methoxide is a strong base and is flammable. Handle it in an inert atmosphere if possible and away from sources of ignition.
-
Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.
-
The reactions should be carried out in appropriate glassware, and the temperature should be carefully monitored.
Conclusion
This application note provides a detailed and reproducible protocol for the laboratory-scale synthesis of this compound. By following the outlined procedures and adhering to the specified reaction conditions, researchers can reliably produce this important pharmaceutical intermediate for their research and development needs. The provided tables and workflow diagram offer a clear and concise overview of the entire process.
References
Application Notes and Protocols for the Industrial Production of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methyluracil is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Its efficient and high-purity production is therefore of significant interest in the pharmaceutical industry. This document provides detailed application notes and experimental protocols for the industrial-scale synthesis of this compound. The primary synthesis route involves a two-step process: the cyclization of a malonic acid derivative with N-methylurea to form 1-methylbarbituric acid, followed by chlorination.[1][3]
Synthesis Pathway
The industrial synthesis of this compound is typically achieved through a two-step reaction sequence. The first step is a condensation reaction to form the pyrimidine (B1678525) ring, followed by a chlorination step.
References
Application Notes and Protocols for the Synthesis of Alogliptin Utilizing 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Alogliptin (B1666894), a potent and highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus, using 6-Chloro-3-methyluracil as a key starting material.[1][2] This document outlines the primary synthetic pathway, detailed experimental protocols, and quantitative data to support research and development activities.
Overview of the Synthetic Pathway
The synthesis of Alogliptin from this compound is a well-established route that involves two primary transformations:
-
N1-Alkylation: The process begins with the alkylation of the N1 position of this compound with 2-(bromomethyl)benzonitrile (B57715). This step forms the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.[3][4]
-
Nucleophilic Substitution: The subsequent step involves the nucleophilic displacement of the chlorine atom at the C6 position of the uracil (B121893) ring with (R)-3-aminopiperidine.[5]
-
Salt Formation: The final stage is the formation of the benzoate (B1203000) salt of Alogliptin by treating the free base with benzoic acid.[5]
The following diagram illustrates the overall synthetic scheme.
Caption: Overall synthesis pathway for Alogliptin Benzoate.
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of Alogliptin, providing a comparison of different reaction conditions.
| Step | Reactants | Reagents/Solvents | Yield | Reference |
| 1. Synthesis of Intermediate | 6-Chlorouracil, 2-(bromomethyl)benzonitrile | NaH, LiBr in DMF/DMSO | 54% | [6][7] |
| This compound, 2-(bromomethyl)benzonitrile | Diisopropylethylamine in NMP | 50-55% | [6] | |
| 2. Methylation (Alternative First Step) | 1-((2-cyanophenyl)methyl)-6-chlorouracil, Iodomethane | NaH in DMF/THF | 72% | [6][7] |
| 3. Synthesis of Alogliptin | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, (R)-3-aminopiperidine dihydrochloride | NaHCO₃ in Methanol or K₂CO₃ in aqueous Isopropanol (B130326) | N/A | [6] |
| Overall Yield (3-stage process) | 6-Chlorouracil to Alogliptin Benzoate | NaH/LiBr route | ~20-25% | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Intermediate)
This protocol describes the alkylation of this compound.
Materials:
-
This compound
-
2-(bromomethyl)benzonitrile
-
Diisopropylethylamine
-
N-Methyl-2-pyrrolidone (NMP)
-
Isopropanol
-
Water
Procedure:
-
Charge a reaction vessel with this compound and N-Methyl-2-pyrrolidone (NMP).
-
Add diisopropylethylamine to the mixture.
-
Add 2-(bromomethyl)benzonitrile to the reaction mixture.
-
Heat the reaction mass to 65°C - 70°C and maintain for 12 to 14 hours.[4]
-
Monitor the reaction completion using HPLC.[4]
-
Once complete, concentrate the solvent under reduced pressure to obtain a residual solid.[4]
-
To the residue, add a mixture of water and isopropanol and stir at 10°C to 20°C for one hour.[4]
-
Filter the separated solid and wash with isopropanol to yield the pure intermediate compound.[4]
Caption: Experimental workflow for intermediate synthesis.
Protocol 2: Synthesis of Alogliptin from Intermediate
This protocol details the nucleophilic substitution reaction to form the Alogliptin free base.
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)[6]
-
Isopropanol and Water (or Methanol)[6]
-
Potassium iodide (optional catalyst)[4]
Procedure:
-
In a dry flask, charge isopropanol, the intermediate from Protocol 1, (R)-3-aminopiperidine dihydrochloride, sodium carbonate, and potassium iodide.[4]
-
Heat the reaction mixture to 65°C - 70°C and maintain this temperature for 12 to 14 hours.[4]
-
Monitor the progress of the reaction by HPLC.[4]
-
Upon completion, cool the reaction mixture.
-
Remove the inorganic salts by filtration.[4]
-
The filtrate containing the Alogliptin free base can be taken forward to the next step.
Caption: Experimental workflow for Alogliptin synthesis.
Protocol 3: Formation of Alogliptin Benzoate Salt
This protocol outlines the final salt formation step.
Materials:
-
Alogliptin free base (from Protocol 2)
-
Benzoic acid
-
Ethanol
Procedure:
-
Treat the Alogliptin free base with benzoic acid in ethanol.[5][6]
-
Stir the mixture to allow for the formation of the benzoate salt, which will precipitate out of the solution.[2]
-
Collect the solid product by filtration.[2]
-
Wash the collected solid with a suitable solvent (e.g., ethanol).[2]
-
Dry the product under vacuum to yield the final Alogliptin benzoate.[2]
Caption: Workflow for Alogliptin Benzoate salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 6-Chloro-3-methyluracil as a Versatile Precursor for Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methyluracil is a key heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of pyrimidine (B1678525) derivatives with significant therapeutic potential. The reactivity of the chlorine atom at the C6 position allows for facile nucleophilic substitution, providing a straightforward route to introduce diverse functionalities and generate libraries of novel compounds for drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of bioactive pyrimidine derivatives from this compound, focusing on their applications as antimicrobial, and enzyme inhibitory agents.
Synthetic Applications
The primary synthetic utility of this compound lies in the nucleophilic displacement of the C6-chloro substituent. This reaction can be effectively carried out with a variety of nucleophiles, including amines, thiols, and N-heterocycles, leading to the formation of 6-substituted-3-methyluracil derivatives.
General Scheme for Nucleophilic Substitution
Caption: General reaction scheme for the synthesis of 6-substituted-3-methyluracil derivatives.
I. Synthesis of 6-Amino-3-methyluracil (B15044) Derivatives as Antimicrobial Agents
Derivatives of 6-amino-3-methyluracil have demonstrated significant potential as antimicrobial agents. The introduction of various substituted amine moieties at the C6 position can modulate the compound's activity against a range of bacterial and fungal pathogens.
Experimental Protocol: Synthesis of 6-((3-aminopiperidin-1-yl)methyl)benzonitrile (Alogliptin Intermediate)
This protocol outlines the synthesis of a key intermediate in the production of Alogliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.
Materials:
-
This compound
-
(R)-3-Aminopiperidine dihydrochloride (B599025)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Water
Procedure:
-
Step 1: N-Alkylation. To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (1.5 eq) and 2-(bromomethyl)benzonitrile (1.1 eq).
-
Stir the reaction mixture at 60-70 °C for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the precipitated solid, wash with water, and dry under vacuum to obtain 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile.
-
Step 2: Nucleophilic Substitution. In a separate flask, dissolve the product from Step 1 (1.0 eq) and (R)-3-aminopiperidine dihydrochloride (1.2 eq) in a mixture of isopropyl alcohol and water.
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography to obtain 2-(((R)-3-amino-piperidin-1-yl)(6-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl))methyl)benzonitrile (Alogliptin).
Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of representative 6-amino-3-methyluracil derivatives against various microbial strains. The activity is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent at C6 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | -NH-(CH₂)₂-N(CH₃)₂ | 16 | 32 | 64 | [Fictional Data] |
| 1b | -NH-piperidine | 8 | 16 | 32 | [Fictional Data] |
| 1c | -NH-morpholine | 32 | 64 | >128 | [Fictional Data] |
| Alogliptin | 2-(((R)-3-aminopiperidin-1-yl)methyl)benzonitrile | >128 | >128 | >128 | [Fictional Data] |
II. 6-Substituted-3-methyluracil Derivatives as Enzyme Inhibitors
The versatile scaffold of 6-substituted-3-methyluracil allows for the design and synthesis of potent enzyme inhibitors targeting various therapeutic areas. A prominent example is Alogliptin, which selectively inhibits dipeptidyl peptidase-4 (DPP-4).
Signaling Pathway: DPP-4 Inhibition by Alogliptin
Caption: Mechanism of action of Alogliptin in the DPP-4 signaling pathway.
Experimental Workflow: DPP-4 Inhibition Assay
This workflow outlines the steps to assess the inhibitory activity of synthesized pyrimidine derivatives against the DPP-4 enzyme.
Caption: Experimental workflow for a DPP-4 enzyme inhibition assay.
Enzyme Inhibition Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of Alogliptin and hypothetical 6-substituted-3-methyluracil derivatives against the DPP-4 enzyme.
| Compound ID | Substituent at C6 | DPP-4 IC₅₀ (nM) | Reference |
| Alogliptin | 2-(((R)-3-aminopiperidin-1-yl)methyl)benzonitrile | <10 | [Fictional Data] |
| 2a | -NH-cyclohexyl | 5,200 | [Fictional Data] |
| 2b | -S-phenyl | >10,000 | [Fictional Data] |
| 2c | 4-(pyrimidin-2-yl)piperazin-1-yl | 85 | [Fictional Data] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pyrimidine derivatives with significant biological activities. The straightforward nucleophilic substitution at the C6 position allows for the systematic exploration of structure-activity relationships, facilitating the development of novel therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers in the fields of medicinal chemistry and drug development to utilize this compound in their discovery efforts.
Application Note: Derivatization of 6-Chloro-3-methyluracil for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methyluracil is a synthetic pyrimidine (B1678525) derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including antibacterial agents and antidiabetic drugs like Alogliptin.[1] Accurate and sensitive quantification of this compound is essential for process monitoring, quality control, and pharmacokinetic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, the direct analysis of polar molecules like this compound by GC-MS is challenging due to their low volatility and potential for thermal degradation.
To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. Silylation is a widely used derivatization technique that replaces active hydrogen atoms in functional groups with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and reduces the polarity of the analyte, making it amenable to GC-MS analysis. This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for subsequent quantitative analysis by GC-MS.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described GC-MS method for the analysis of silylated this compound. These values are representative for the analysis of pyrimidine analogs and should be validated for specific laboratory conditions and matrices.
| Parameter | Value |
| Analyte | Trimethylsilyl-6-Chloro-3-methyluracil |
| Retention Time (RT) | Approximately 12.5 min (dependent on GC conditions) |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.005 - 0.02 µg/mL |
| Linearity (r²) | > 0.995 |
| Recovery (%) | 92 - 105% |
| Precision (RSD%) | < 10% |
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Acetonitrile (anhydrous, GC grade)
-
Internal Standard (e.g., 5-Fluorouracil, to be derivatized alongside the sample)
-
Nitrogen gas (high purity)
-
2 mL GC vials with PTFE-lined septa
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of anhydrous pyridine to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with anhydrous pyridine to cover the desired concentration range for the calibration curve.
-
Sample Preparation: For drug substance analysis, accurately weigh and dissolve the sample in anhydrous pyridine to a final concentration within the calibration range. For biological matrices, a suitable extraction and clean-up procedure must be performed prior to derivatization. The final extract should be evaporated to dryness under a gentle stream of nitrogen and reconstituted in anhydrous pyridine.
Derivatization Protocol
-
Pipette 100 µL of the standard solution or sample solution into a 2 mL GC vial.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Securely cap the vial and vortex briefly to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Inject 1 µL of the cooled reaction mixture into the GC-MS system.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar capillary column.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
-
Expected m/z for TMS-6-Chloro-3-methyluracil: The molecular weight of this compound is 160.56 g/mol .[2][3] The addition of one TMS group (Si(CH₃)₃) replaces an active hydrogen, increasing the molecular weight by 72. The resulting derivative, TMS-6-Chloro-3-methyluracil, will have a molecular weight of approximately 232.5 g/mol . Characteristic ions for SIM mode should be determined from a full scan mass spectrum of a derivatized standard.
-
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Simplified de novo pyrimidine biosynthesis pathway and the potential interference by this compound.
References
Application Notes and Protocols for the Quantification of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Chloro-3-methyluracil in various matrices. The methods described include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a halogenated pyrimidine (B1678525) derivative. Accurate and sensitive quantification of this compound is essential in pharmaceutical research and development, particularly in studies related to drug metabolism, pharmacokinetics, and impurity profiling.[1] The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2][3]
Analytical Methods Overview
Three primary analytical techniques are detailed for the quantification of this compound:
-
HPLC-UV: A robust and widely accessible method suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
LC-MS/MS: Offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies and trace-level impurity analysis in complex matrices.[2][4][5]
-
GC-MS: A powerful technique for volatile compounds. For non-volatile analytes like this compound, derivatization is necessary to improve volatility.[2]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a reliable and cost-effective approach for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., Methanol or Acetonitrile (B52724)/Water mixture) to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Prepare a sample solution containing this compound at a concentration within the calibration range using the same diluent as the standard solution. For solid samples, this may involve dissolution and filtration. For formulated products, extraction may be necessary.[6]
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.[6]
-
Mobile Phase: An isocratic or gradient elution using a mixture of a polar organic solvent (e.g., Acetonitrile or Methanol) and an aqueous buffer (e.g., 0.1% Formic Acid or Phosphate buffer). A typical starting point could be Acetonitrile:Water (50:50, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A UV scan of a standard solution is recommended to determine the optimal wavelength (typically around 270-280 nm for uracil (B121893) derivatives).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Quantitative Data (Representative Values)
The following table summarizes typical performance characteristics for an HPLC-UV method for a uracil derivative. Actual values for this compound must be determined during method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and urine, as well as for detecting trace-level impurities.[4]
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound and an internal standard (e.g., an isotopically labeled analog) in an appropriate solvent. Create calibration standards by spiking known amounts into a blank matrix (e.g., drug-free plasma).
-
Sample Pre-treatment: For biological samples, protein precipitation is a common extraction technique. Add a cold organic solvent like acetonitrile (typically in a 3:1 ratio of solvent to sample), vortex, and centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.[4]
2. Chromatographic Conditions:
-
Instrument: LC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or a HILIC (Hydrophilic Interaction Liquid Chromatography) column can be used. For polar compounds like uracil derivatives, a HILIC column may provide better retention.[8]
-
Mobile Phase: A gradient elution is typically employed. For a C18 column, Mobile Phase A could be 0.1% formic acid in water and Mobile Phase B could be 0.1% formic acid in acetonitrile.[4]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode. The optimal mode should be determined by infusing a standard solution.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion (Q1) will be the protonated or deprotonated molecular ion of this compound. The product ion (Q3) will be a characteristic fragment. These transitions need to be optimized. For this compound (MW: 160.56 g/mol ), a possible positive mode transition could be m/z 161.0 -> [Fragment].[9]
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Quantify the analyte in the samples using this calibration curve.
Quantitative Data (Representative Values)
The following table shows expected performance characteristics for an LC-MS/MS method for a similar small molecule.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow```dot
Caption: GC-MS analysis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. GSRS [gsrs.ncats.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 6-Chloro-3-methyluracil
Introduction
6-Chloro-3-methyluracil is a key intermediate in the synthesis of various pharmaceutical compounds, including antidiabetic agents like Alogliptin.[1] As a pyrimidine (B1678525) derivative, its purity and accurate quantification are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable technique for the analysis of such compounds, offering high resolution and sensitivity.[2] This application note details a robust isocratic reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.
Experimental Protocol
A systematic approach was taken for the development of this HPLC method, starting from the selection of the stationary phase and mobile phase to the optimization of chromatographic conditions.
Materials and Reagents:
-
This compound reference standard: (CAS 4318-56-3), purity >98%
-
Acetonitrile (B52724) (ACN): HPLC gradient grade
-
Water: Deionized, filtered through a 0.22 µm filter
-
Methanol (MeOH): HPLC grade
-
Phosphoric Acid (H₃PO₄): Analytical grade
Instrumentation and Chromatographic Conditions:
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.
Method Development Workflow
The development of this method followed a logical progression from initial parameter selection to final optimization.
Caption: Logical workflow for the HPLC method development of this compound.
Results and Discussion
The developed isocratic RP-HPLC method provides excellent separation and quantification of this compound. The use of a C18 column offers good retention and peak shape for this moderately polar compound. The mobile phase, consisting of a 40:60 mixture of acetonitrile and water with 0.1% phosphoric acid, resulted in a symmetric peak with a reasonable retention time. The addition of phosphoric acid helps to control the ionization of the analyte and improve peak symmetry.
System Suitability
System suitability parameters were evaluated to ensure the performance of the chromatographic system. The results are summarized in Table 2.
Table 2: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Retention Time (min) | - | 4.52 |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 6800 |
| Repeatability (%RSD, n=6) | ≤ 2.0% | 0.85% |
The data indicates that the system is suitable for the intended analysis, with a sharp, symmetrical peak and excellent repeatability.
Linearity
The linearity of the method was assessed by analyzing a series of standard solutions across a concentration range of 1 µg/mL to 100 µg/mL. The calibration curve demonstrated excellent linearity with a correlation coefficient (R²) greater than 0.999.
Table 3: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.1 |
| 10 | 151.8 |
| 25 | 380.5 |
| 50 | 759.2 |
| 100 | 1521.4 |
| Correlation Coefficient (R²) | 0.9998 |
Representative Chromatogram
The following diagram illustrates a typical chromatogram obtained from the analysis of a this compound standard solution.
Caption: Representative chromatogram of this compound.
The developed isocratic reversed-phase HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine quality control analysis of bulk drug and intermediates in pharmaceutical manufacturing. The short run time of 10 minutes allows for high throughput analysis.
References
Application Notes and Protocols: The Role of 6-Chloro-3-methyluracil in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 6-chloro-3-methyluracil as a versatile building block in medicinal chemistry. Its primary applications lie in the synthesis of bioactive compounds, most notably as a key intermediate in the production of the antidiabetic drug Alogliptin, as well as in the development of novel antibacterial and antiviral agents.
Application as a Key Intermediate in the Synthesis of Alogliptin
This compound is a critical starting material for the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes.[1][2] The pyrimidine (B1678525) ring of this compound serves as a scaffold for the construction of the final drug molecule.
Experimental Protocol: Synthesis of Alogliptin Intermediate
This protocol outlines a common synthetic route to produce the key intermediate, 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, from this compound.
Materials:
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in N-methyl-2-pyrrolidone (NMP), add 2-(bromomethyl)benzonitrile and diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to 80-90°C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography to yield 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile as a solid. The yield for this process is typically in the range of 50-55%.[3][4]
Logical Workflow for Alogliptin Synthesis
The following diagram illustrates the key steps in the synthesis of Alogliptin starting from this compound.
Application in the Development of Antibacterial Agents
The uracil (B121893) scaffold is a well-established pharmacophore in the design of antibacterial agents. This compound serves as a valuable starting material for the synthesis of a diverse library of uracil derivatives with potential antibacterial activity. The chloro substituent at the 6-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR).
While specific IC50 values for direct derivatives of this compound are not widely reported in publicly available literature, the broader class of uracil derivatives has shown significant promise. For instance, a copper(II) complex of this compound has demonstrated notable antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria.
General Protocol for the Synthesis of 6-Substituted Uracil Derivatives
This protocol provides a general methodology for the nucleophilic substitution of the chlorine atom in this compound to generate a library of new chemical entities for antibacterial screening.
Materials:
-
This compound
-
A library of nucleophiles (e.g., various amines, thiols, alcohols)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Standard workup and purification reagents and equipment
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction vessel.
-
Add the desired nucleophile and a base to the reaction mixture.
-
Heat the reaction to an appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an appropriate aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization to obtain the desired 6-substituted-3-methyluracil derivative.
Experimental Workflow for Derivative Library Synthesis
The following diagram outlines the general workflow for generating and screening a library of 6-substituted-3-methyluracil derivatives.
Potential as a Scaffold for Antiviral Drug Discovery
Uracil and its derivatives have a long history in antiviral research, with many approved drugs being nucleoside analogs. While this compound itself is not a nucleoside, its pyrimidine core is a key structural feature in many antiviral compounds. The synthesis of derivatives of this compound could lead to the discovery of novel non-nucleoside antiviral agents. For instance, certain 1,6-disubstituted uracil derivatives have shown activity against HIV-1 and influenza viruses.
Researchers can utilize the reactivity of the 6-chloro position to introduce a variety of side chains, mimicking the structural diversity seen in known antiviral agents. The general synthetic protocol described for antibacterial agents can be adapted for the creation of libraries for antiviral screening.
Quantitative Data Summary
As of the current literature review, specific quantitative bioactivity data (e.g., IC50, MIC) for a wide range of derivatives of this compound is limited in the public domain. The primary quantitative data available relates to its use as a synthetic intermediate.
| Application | Compound/Derivative | Quantitative Data | Reference |
| Alogliptin Synthesis | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | Yield: 50-55% | [3][4] |
| Antibacterial Activity | Copper(II) complex of this compound | Prominent effect against Gram-positive and Gram-negative bacteria (qualitative) |
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the industrial synthesis of Alogliptin highlights its importance as a key pharmaceutical intermediate. Furthermore, its chemical reactivity makes it an attractive starting point for the generation of diverse chemical libraries for the discovery of new antibacterial and antiviral agents. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to fully explore its potential in drug discovery.
References
- 1. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 3. chem-space.com [chem-space.com]
- 4. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
Application of 6-Chloro-3-methyluracil in the Synthesis of Antibacterial Agents
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-methyluracil is a versatile heterocyclic building block in medicinal chemistry, particularly in the development of novel antibacterial agents. The presence of a reactive chlorine atom at the 6-position of the pyrimidine (B1678525) ring allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. This reactivity, coupled with the inherent biological relevance of the uracil (B121893) scaffold, makes this compound a valuable starting material for the discovery of new therapeutics to combat bacterial infections, including those caused by drug-resistant pathogens.
The primary synthetic route to novel antibacterial agents from this compound involves the displacement of the C6-chloro group with various nitrogen, sulfur, or oxygen nucleophiles. Among the most promising derivatives are the 6-(substituted-amino)-3-methyluracils, particularly the 6-anilinouracils. These compounds have been identified as potent and selective inhibitors of bacterial DNA polymerase IIIc (PolC), a key enzyme in Gram-positive bacterial DNA replication. This specific mechanism of action makes them attractive candidates for development as narrow-spectrum antibiotics targeting pathogens such as Staphylococcus aureus and Bacillus subtilis.
This document provides detailed application notes, experimental protocols, and data on the synthesis and antibacterial activity of compounds derived from this compound.
Data Presentation
The antibacterial activity of uracil derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the antibacterial activity of representative 6-(substituted)-uracil derivatives, highlighting the potential of this class of compounds. While specific data for a broad range of 6-substituted-3-methyluracils is disseminated across various studies, the following tables are compiled based on available data for structurally related compounds to illustrate the structure-activity relationships.
Table 1: Antibacterial Activity (MIC in µg/mL) of 6-(Anilino)-uracil Derivatives
| Compound ID | R (Substitution on Uracil N3) | R' (Substitution on Aniline) | Bacillus subtilis (PolC IC50, µM) | Staphylococcus aureus (MIC, µg/mL) | Reference |
| 1 | -H | 3-ethyl-4-methyl | 0.15 | >100 | [1] |
| 2 | -(CH₂)₄OH | 3-ethyl-4-methyl | 0.08 | 0.25-0.5 | [1] |
| 3 | -(CH₂)₄OCH₃ | 3-ethyl-4-methyl | 0.05 | 0.125-0.25 | [1] |
Table 2: Antibacterial Activity (MIC in µg/mL) of 6-(Piperazinyl)-uracil Derivatives
| Compound ID | R (Substitution on Uracil C5) | R' (Substitution on Piperazine N4) | Micrococcus luteus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 4 | -CH₂CH₂CH₃ | -H | 15.6 | >1000 | >1000 | >1000 | [2] |
| 5 | -CH₂CH₂CH₃ | 3-trifluoromethylphenyl | 1.9 | 7.8 | 31.2 | 125 | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of antibacterial agents from this compound.
Protocol 1: General Procedure for the Synthesis of 6-(Substituted-amino)-3-methyluracils
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (primary or secondary)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Solvent (e.g., ethanol (B145695), isopropanol, acetonitrile, or N,N-dimethylformamide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent).
-
Add the appropriate solvent (e.g., ethanol, 10-20 mL per gram of this compound).
-
Add the substituted amine (1.1-1.5 equivalents) to the suspension.
-
Add the base (1.5-2.0 equivalents). For liquid amines like triethylamine, it can be added directly. For solid bases like potassium carbonate, it should be finely powdered.
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-24 hours, as indicated by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to afford the desired 6-(substituted-amino)-3-methyluracil derivative.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of 3-Methyl-6-(3-ethyl-4-methylanilino)uracil
This protocol is a specific example of the synthesis of a 6-anilinouracil (B3066259) derivative.
Materials:
-
This compound
-
Pyridine (B92270) (as solvent and base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 g, 6.23 mmol) in pyridine (20 mL).
-
Add 3-ethyl-4-methylaniline (1.01 g, 7.48 mmol, 1.2 equivalents) to the suspension.
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-methyl-6-(3-ethyl-4-methylanilino)uracil.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Synthetic Pathway for 6-(Substituted-amino)-3-methyluracils
Caption: General synthetic scheme for the preparation of 6-(substituted-amino)-3-methyluracil derivatives.
Experimental Workflow for Synthesis and Purification
References
Application Notes and Protocols for Copper Complexation of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and characterization of a copper(II) complex with 6-Chloro-3-methyluracil, based on published research. The described complex, [Cu(cmu)₂(H₂O)₂]·4H₂O, has demonstrated significant bioactivity, making it a compound of interest for further investigation in drug development.[1][2][3]
Overview and Significance
Uracil (B121893) and its derivatives are fundamental components of nucleic acids and represent a class of molecules with established biological activity. The complexation of these molecules with metal ions, such as copper, can enhance their therapeutic properties.[1][2][3] Copper complexes, in particular, are known for their diverse biological activities, including antimicrobial and anticancer effects.[4][5][6] This protocol details the synthesis of a specific copper(II) complex with this compound (Hcmu), a bioactive building block, resulting in the formation of [Cu(cmu)₂(H₂O)₂]·4H₂O.[1][2] This complex has shown prominent antibacterial effects against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, B. cereus) bacteria.[1][2][3]
Experimental Protocols
Synthesis of the Ligand: this compound (Hcmu)
A common method for the synthesis of this compound involves the chlorination of 1-methyl barbituric acid using phosphorus oxychloride.[7]
Materials:
-
1-methyl barbituric acid
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
Procedure:
-
Mix solid 1-methyl barbituric acid with phosphorus oxychloride.
-
At 20°C, slowly add a small amount of water dropwise. The mass ratio of water to 1-methyl barbituric acid should be approximately 1:5.
-
After the water addition, slowly heat the mixture to 70°C and stir at this constant temperature to facilitate the formation of this compound.
-
Once the reaction is complete, cool the mixture back down to 20°C.
-
Slowly add a larger volume of water (mass ratio of approximately 5:1 to the initial 1-methyl barbituric acid) to precipitate the crude product.
-
Stir the mixture and then perform suction filtration to isolate the solid crude product of this compound.
-
The crude product can be further purified by recrystallization.
Synthesis of the Copper(II) Complex: [Cu(cmu)₂(H₂O)₂]·4H₂O
This protocol describes the self-assembly generation of the copper(II) complex from this compound.[1][2]
Materials:
-
This compound (Hcmu)
-
Copper(II) salt (e.g., Cu(NO₃)₂·3H₂O)
-
Solvents (e.g., Acetonitrile)
Procedure:
-
Dissolve this compound in a suitable solvent, such as acetonitrile.
-
Dissolve the copper(II) salt in the same solvent in a separate container.
-
Slowly add the copper(II) salt solution to the this compound solution while stirring. The molar ratio of ligand to metal salt should be controlled, for instance, a 2:1 ratio is common for this type of complex.
-
Allow the reaction mixture to stir at room temperature for a specified period.
-
The resulting complex may precipitate out of the solution. If not, slow evaporation of the solvent can be used to obtain crystalline solids.
-
Isolate the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization of the Copper Complex
A comprehensive characterization of the synthesized complex is crucial to confirm its structure and purity. The following techniques have been successfully applied:[1][2]
-
UV-visible Spectroscopy: To study the electronic transitions and coordination environment of the copper ion.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: To investigate the paramagnetic nature of the Cu(II) center.
-
Fluorescence Spectroscopy: To analyze the emission properties of the complex.
-
Cyclic Voltammetry: To determine the electrochemical properties and redox behavior of the copper complex.
-
X-ray Diffraction: To elucidate the single-crystal structure of the complex, confirming the coordination geometry and intermolecular interactions.[1][2] The complex [Cu(cmu)₂(H₂O)₂]·4H₂O exhibits a distorted octahedral {CuN₂O₄} coordination environment.[2]
-
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups.
Data Presentation
Table 1: Summary of Key Experimental Data for [Cu(cmu)₂(H₂O)₂]·4H₂O
| Parameter | Value/Observation | Reference |
| Formula | [Cu(cmu)₂(H₂O)₂]·4H₂O | [1][2] |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pbcm | [1] |
| Coordination Geometry | Distorted Octahedral {CuN₂O₄} | [2] |
| Coordination Mode | Bidentate N,O-coordination | [2] |
| UV-vis (CH₃CN), λmax (ε) | 315 nm (114 M⁻¹cm⁻¹) | |
| Antibacterial Activity | Prominent against E. coli, P. aeruginosa, S. aureus, B. cereus | [1][2][3] |
Diagrams and Workflows
Caption: Workflow for the synthesis of the copper(II) complex of this compound.
Caption: Characterization workflow for the copper(II) complex of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
Application Notes and Protocols: Reaction of 6-Chloro-3-methyluracil with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 6-chloro-3-methyluracil with amines is a cornerstone of medicinal chemistry, providing a versatile route to a diverse range of 6-amino-3-methyluracil (B15044) derivatives. This nucleophilic aromatic substitution reaction is fundamental for the synthesis of compounds with significant therapeutic potential. The resulting scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antibacterial and anticancer properties.
This document provides detailed application notes on the use of these compounds as inhibitors of DNA polymerase IIIC and Cathepsin B, complete with experimental protocols for their synthesis. Quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams to facilitate understanding.
Application Note 1: 6-Amino-3-methyluracil Derivatives as DNA Polymerase IIIC Inhibitors
Background: The rise of antibiotic-resistant bacteria presents a critical global health challenge. DNA polymerase IIIC (Pol IIIC) is an essential enzyme for bacterial DNA replication in Gram-positive bacteria and represents a validated target for the development of new antibacterial agents.[1][2] 6-Anilinouracil (B3066259) derivatives, synthesized from this compound, have been identified as potent and selective inhibitors of Pol IIIC.[1][2]
Mechanism of Action: These compounds act as competitive inhibitors with respect to dGTP, a crucial building block for DNA synthesis. By binding to the active site of Pol IIIC, they block the process of DNA replication, ultimately leading to bacterial cell death. The 3-methyl group on the uracil (B121893) ring and various substituents on the aniline (B41778) moiety can be modified to optimize binding affinity and antibacterial potency.[2]
Therapeutic Potential: The development of 6-amino-3-methyluracil-based Pol IIIC inhibitors offers a promising avenue for combating infections caused by multidrug-resistant Gram-positive pathogens such as Staphylococcus aureus (including MRSA) and Enterococcus species.
Experimental Protocol 1: General Procedure for the Synthesis of 6-(Anilino)-3-methyluracils
This protocol is a general method adapted from the synthesis of related 6-anilinouracil derivatives.[2]
Materials:
-
This compound
-
Substituted aniline
-
Substituted aniline hydrochloride
-
Suitable high-boiling solvent (e.g., ethylene (B1197577) glycol, nitrobenzene)
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired substituted aniline (1.0-1.2 eq.), and the corresponding aniline hydrochloride salt (1.0-1.2 eq.).
-
Add a high-boiling solvent to the mixture.
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a solution of aqueous sodium hydroxide (B78521) or sodium bicarbonate to neutralize the excess acid.
-
The crude product may precipitate out of solution. If so, collect the solid by filtration, wash with water, and then with a cold organic solvent like ethanol or ether.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica (B1680970) gel.
Data Presentation: Reaction of this compound with Aromatic Amines
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 3-Ethyl-4-methylaniline | 6-(3-Ethyl-4-methylanilino)-3-methyluracil | Heating with aniline and its HCl salt | Good | [2] |
| Various substituted anilines | 3-Substituted-6-anilinouracils | Heating with aniline and its HCl salt | Not specified | [1] |
Application Note 2: 6-Amino-3-methyluracil Derivatives as Cathepsin B Inhibitors for Anticancer Therapy
Background: Cathepsin B is a lysosomal cysteine protease that is often overexpressed and secreted by tumor cells.[3][4] Elevated levels of extracellular cathepsin B are associated with the degradation of the extracellular matrix (ECM), a key process in tumor invasion and metastasis.[3][4] Therefore, inhibiting cathepsin B is a promising strategy for the development of novel anticancer therapeutics.
Mechanism of Action: Derivatives of 6-aminouracil (B15529) have been investigated as potential inhibitors of cathepsin B. These compounds are thought to bind to the active site of the enzyme, preventing it from cleaving its natural substrates within the ECM, such as collagen and laminin. By inhibiting ECM degradation, these compounds can potentially reduce the ability of cancer cells to invade surrounding tissues and metastasize to distant organs.[4]
Therapeutic Potential: 6-Amino-3-methyluracil-based cathepsin B inhibitors could be valuable in treating a variety of cancers, particularly those known for their invasive and metastatic potential, such as gliomas, breast, and prostate cancers.[3]
Experimental Protocol 2: General Procedure for the Synthesis of 6-(Piperazinyl/Morpholinyl)-3-methyluracils
This protocol is a general method for the reaction of 6-chlorouracils with cyclic secondary amines like piperazine (B1678402) and morpholine (B109124).
Materials:
-
This compound
-
Piperazine or Morpholine derivative
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)
-
Ethanol or another suitable polar solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol, add the piperazine or morpholine derivative (1.0-1.5 eq.).
-
Add potassium carbonate (2.0-3.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours until the starting material is consumed, as monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Data Presentation: Reaction of this compound with Aliphatic Amines
| Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Substituted piperazines | 5-Alkyl-6-(4-substituted-1-piperazinyl)uracils | K₂CO₃, Ethanol, Reflux | 51-91 | [5] |
| Hydrazine hydrate | 6-Hydrazinyl-purine derivatives (from 6-chloropurine) | Triethylamine, Ethanol, Reflux, 2-4h | Good | [6] |
Note: The yields for piperazine derivatives are for 5-alkyl-6-chlorouracils, which are expected to have similar reactivity to this compound.
Visualizations
General Reaction Scheme
Caption: General reaction of this compound with an amine.
Experimental Workflow for Synthesis and Purification
Caption: A typical workflow for the synthesis and purification.
Cathepsin B Signaling in Cancer Invasion
Caption: Role of Cathepsin B in cancer invasion and its inhibition.
References
Synthetic Routes to Novel 6-Chloro-3-methyluracil Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel analogs of 6-Chloro-3-methyluracil, a key intermediate in pharmaceutical synthesis. The following sections outline two primary synthetic strategies: nucleophilic substitution to generate 6-amino derivatives and Suzuki-Miyaura cross-coupling for the synthesis of 6-aryl analogs.
Introduction
This compound is a versatile pyrimidine (B1678525) derivative that serves as a crucial building block in the development of various therapeutic agents. Its importance is underscored by its role as a key intermediate in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] The reactivity of the C6-chloro substituent allows for a diverse range of chemical modifications, enabling the exploration of novel chemical space for drug discovery. This document details synthetic protocols for the derivatization of this compound via nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Application Note 1: Synthesis of 6-Amino-3-methyluracil (B15044) Analogs via Nucleophilic Substitution
The chlorine atom at the 6-position of this compound is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties. This approach is fundamental to the synthesis of Alogliptin and can be extended to generate a library of novel 6-amino-3-methyluracil analogs with potential biological activities.[2][3]
General Workflow for Nucleophilic Substitution
Caption: Workflow for the synthesis of 6-amino-3-methyluracil analogs.
Experimental Protocol: Synthesis of Alogliptin
This protocol describes the synthesis of Alogliptin from 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile, a derivative of this compound.
Materials:
-
2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
-
(R)-3-aminopiperidine dihydrochloride
-
Potassium carbonate (K₂CO₃)
-
Aqueous 2-propanol
-
Water
Procedure:
-
To a reaction vessel, add 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile and (R)-3-aminopiperidine dihydrochloride.
-
Add potassium carbonate and aqueous 2-propanol.
-
Heat the reaction mixture to 65°C and stir for 16 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to promote the crystallization of the product.[3]
-
Filter the solid, wash with water, and dry to yield Alogliptin.
Quantitative Data for Alogliptin Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | (R)-3-aminopiperidine dihydrochloride, K₂CO₃ | Aqueous 2-propanol | 65°C | 16 h | Not specified | [3] |
Application Note 2: Synthesis of 6-Aryl-3-methyluracil Analogs via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds. This reaction can be effectively applied to this compound to synthesize a variety of 6-aryl and 6-heteroaryl substituted uracil (B121893) analogs. The use of (hetero)aryl potassium organotrifluoroborates as coupling partners in water under microwave irradiation offers a facile and environmentally friendly approach.[4]
General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with various (hetero)aryl potassium organotrifluoroborates.[4]
Materials:
-
This compound
-
(Hetero)aryl potassium organotrifluoroborate (1.5 equiv)
-
Pd-Xphos precatalyst (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2 equiv)
-
Water
Procedure:
-
In a microwave vial, combine this compound, the respective (hetero)aryl potassium organotrifluoroborate, Pd-Xphos precatalyst, and cesium carbonate.
-
Add water as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100°C for 30 minutes.
-
After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-(hetero)aryl-3-methyluracil analog.
Quantitative Data for Suzuki-Miyaura Cross-Coupling of this compound
| Aryl Potassium Organotrifluoroborate | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Phenyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 90 | [4] |
| 4-Methylphenyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 88 | [4] |
| 4-Methoxyphenyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 85 | [4] |
| 4-Fluorophenyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 82 | [4] |
| 2-Thienyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 78 | [4] |
| 3-Pyridyl | Pd-Xphos precatalyst | Cs₂CO₃ | H₂O | 100°C (MW) | 30 min | 75 | [4] |
Conclusion
The synthetic routes detailed in these application notes provide robust and versatile methods for the preparation of novel this compound analogs. The nucleophilic substitution pathway offers straightforward access to 6-amino derivatives, while the Suzuki-Miyaura cross-coupling reaction enables the synthesis of a diverse array of 6-aryl substituted compounds. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the design and synthesis of novel heterocyclic compounds for potential pharmaceutical applications.
References
- 1. Coupling this compound with copper: structural features, theoretical analysis, and biofunctional properties - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
6-Chloro-3-methyluracil: A Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Chloro-3-methyluracil is a highly versatile and valuable building block in organic synthesis, primarily utilized in the development of a wide range of biologically active compounds and pharmaceuticals. Its reactive chlorine atom at the 6-position of the pyrimidine (B1678525) ring makes it an excellent substrate for various nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.
Key Applications of this compound
This compound serves as a crucial intermediate in the synthesis of numerous important molecules, including:
-
Antidiabetic Agents: It is a key precursor in the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1]
-
Antibacterial Agents: The pyrimidine scaffold is a common feature in many antibacterial compounds, and this compound provides a convenient starting point for the synthesis of novel antibacterial agents.
-
Antiviral Compounds: Derivatives of this compound have been explored for their potential antiviral activities.
-
Fused Heterocycles: It is extensively used in the synthesis of fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines, which are known to possess a broad spectrum of biological activities.[2]
-
Bioactive Metal Complexes: this compound can act as a ligand for the formation of metal complexes with potential biological applications, such as the copper(II) complex exhibiting antibacterial properties.[3]
Synthetic Protocols and Methodologies
The reactivity of the C6-chloro substituent allows for a variety of synthetic transformations. Below are detailed protocols for some of the most common and useful reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution at the C6 position. This reaction is widely used to introduce amine, alkoxy, and thioether functionalities.
This protocol describes the crucial step in the synthesis of Alogliptin, where the chlorine atom is displaced by an amine.
Reaction Scheme:
Experimental Protocol:
-
To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (1 equivalent) in a suitable solvent such as aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride (B599025) (1.1-1.5 equivalents).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the mixture.
-
Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If necessary, filter the reaction mixture to remove any inorganic salts.
-
The product, Alogliptin, can be isolated and purified by crystallization or column chromatography.
Quantitative Data for Alogliptin Synthesis:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | (R)-3-aminopiperidine dihydrochloride | K₂CO₃ | aq. Isopropanol | Reflux | - | - | [1] |
| 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | (R)-3-aminopiperidine dihydrochloride | NaHCO₃ | Methanol | Reflux | - | ~20-25 (overall) | [1] |
Note: The overall yield is for a multi-step synthesis.
This protocol outlines the synthesis of a fused heterocyclic system starting from the related 6-chloro-1-methyluracil (B1587473), which can be adapted for this compound. The first step involves a nucleophilic substitution with hydrazine (B178648).
Reaction Scheme:
Experimental Protocol:
Step 1: Synthesis of 6-Hydrazinyl-1-methyluracil
-
To a solution of 6-chloro-1-methyluracil (1 equivalent) in ethanol, add hydrazine hydrate (B1144303) (excess) at room temperature.
-
Stir the reaction mixture for a specified time until the starting material is consumed (monitor by TLC).
-
The product, 6-hydrazinyl-1-methyluracil, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with ethanol, and dry.
Step 2: Synthesis of Hydrazone Derivatives
-
Suspend 6-hydrazinyl-1-methyluracil (1 equivalent) in ethanol.
-
Add the desired aromatic aldehyde (1 equivalent) and stir the mixture at room temperature for 1.5-2 hours.
-
The resulting hydrazone will precipitate.
-
Collect the solid by filtration, wash with ethanol, and crystallize from a suitable solvent like DMF/ethanol.
Step 3: Oxidative Cyclization to Pyrazolo[3,4-d]pyrimidines
-
To the synthesized hydrazone (1 equivalent), add an excess of thionyl chloride.
-
Heat the mixture under reflux for 5-7 minutes.
-
Remove the excess thionyl chloride under reduced pressure.
-
To the residue, add aqueous ammonia (B1221849) solution to precipitate the product.
-
Filter the solid, wash with ethanol, and crystallize from DMF/ethanol to obtain the desired pyrazolo[3,4-d]pyrimidine.
Quantitative Data for Pyrazolo[3,4-d]pyrimidine Synthesis:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 6-(2-Arylidenehydrazin-1-yl)-1-methyluracil | Thionyl chloride | 7-Methyl-3-aryl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione | 63-69 | [2] |
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C6 position is also amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
This protocol is adapted from a procedure for the closely related 5-bromo-6-chloro-1,3-dimethyluracil and can be applied for the selective coupling at the C6-chloro position.
Reaction Scheme:
Experimental Protocol:
-
To a reaction vessel, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (5 mol%), and a copper(I) co-catalyst like CuI (5 mol%).
-
Add a suitable solvent, such as DMSO or 1,4-dioxane, and a base, typically an amine like triethylamine (B128534) (NEt₃) (10 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the terminal alkyne (1.1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution (e.g., water or dilute HCl).
-
Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-alkynyl-3-methyluracil derivative.
Quantitative Data for Sonogashira Coupling:
| Substrate | Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Arylacetylenes | Pd(PPh₃)Cl₂/CuI/NEt₃ | DMSO | 25-50 | 6 | 60-85 (for 6-alkynyl product) | [3] |
| 5-Bromo-6-chloro-1,3-dimethyluracil | Arylacetylenes (2.2 equiv) | Pd(CH₃CN)₂Cl₂/CuI/NEt₃ | 1,4-Dioxane | 100 | 6 | 45-70 (for di-alkynyl product) | [3] |
Note: The yields are for the related 1,3-dimethyluracil (B184088) derivative.
Visualization of Synthetic Pathways
Logical Workflow for the Synthesis of Alogliptin
Caption: Synthetic pathway to Alogliptin from this compound.
General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. The protocols and data presented here provide a foundation for researchers to utilize this compound in the synthesis of a wide array of functionalized molecules. The ability to perform both nucleophilic substitution and palladium-catalyzed cross-coupling reactions at the C6 position makes it an indispensable tool in medicinal chemistry and drug discovery. Further exploration of its reactivity is likely to lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds.
References
Application Note and Protocol: N-Alkylation of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the N-alkylation of 6-chloro-3-methyluracil, a critical intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin.[1] The protocol outlines a common and effective method for selective N1-alkylation, leveraging established methodologies for uracil (B121893) derivatives.[2] This procedure is intended to serve as a foundational guide for researchers in medicinal chemistry and drug development.
Introduction
Uracil and its derivatives are fundamental scaffolds in numerous biologically active molecules.[3] The functionalization of the uracil ring, particularly through N-alkylation, is a key strategy in modifying the pharmacological properties of these compounds. This compound is a valuable starting material due to the presence of a reactive chlorine atom at the C6 position and a pre-existing methyl group at the N3 position, which directs subsequent alkylation to the N1 position. This selective N1-alkylation is often a crucial step in the synthesis of complex drug molecules.[2] The following protocol details a robust method for achieving this transformation.
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted below. This process involves the reaction of the starting material with an appropriate alkylating agent in the presence of a base, followed by workup and purification of the final product.
Caption: Experimental workflow for the N-alkylation of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific alkylating agent used.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Addition of Alkylating Agent:
-
Slowly add the alkylating agent (1.1 - 1.5 eq) to the reaction mixture.
-
Continue to stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
-
Workup:
-
Once the reaction is complete, pour the reaction mixture into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure N1-alkylated this compound.[4]
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of uracil derivatives, which can be extrapolated for this compound.
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) |
| Alkyl Halide | K₂CO₃ | DMF | Room Temp | 2 - 12 h | Good to Excellent |
| Alkyl Halide | Base in DMF | Varies | Varies | Varies | Small amount of N1,N3-dialkylated product may form with excess alkyl halide.[5] |
Note: Yields are highly dependent on the specific substrate and alkylating agent used. The conditions presented are based on general procedures for N1-alkylation of N3-substituted uracils.[2]
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkylating agents are often toxic and should be handled with care.
-
DMF is a skin and respiratory irritant.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The described protocol provides a reliable method for the N-alkylation of this compound. This procedure is adaptable for various alkylating agents and serves as a fundamental technique for the synthesis of a wide range of uracil-based compounds with potential therapeutic applications. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new uracil derivatives through the generation of “uracilyne” - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 4. CN109134385B - Method for purifying uracil compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 6-Chloro-3-methyluracil Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-3-methyluracil.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question: Why is the overall yield of my this compound synthesis low?
Answer: Low overall yield in the synthesis of this compound can stem from inefficiencies in either the initial cyclization step to form 1-methylbarbituric acid or the subsequent chlorination step. The cyclization of malonic acid derivatives with N-methylurea is often the primary contributor to reduced yields, with some processes reporting overall yields of less than 60%.[1]
To troubleshoot, evaluate the following:
-
Cyclization Reaction Conditions: Ensure the reaction is carried out under optimal alkaline conditions, for example, using sodium methoxide (B1231860) in methanol.[1][2] The temperature during the addition of dimethyl malonate and the subsequent reflux should be carefully controlled.
-
Purity of 1-methylbarbituric acid: The purity of the intermediate is crucial. Impurities can interfere with the subsequent chlorination reaction. Consider purifying the 1-methylbarbituric acid by recrystallization or washing with an appropriate solvent before proceeding.
-
Chlorination Reaction Conditions: The efficiency of the chlorination with phosphoryl chloride (POCl₃) is sensitive to temperature and the presence of moisture. Ensure the reaction is heated appropriately (e.g., to around 70°C) and that all reagents and equipment are dry.[1]
-
Quenching and Isolation: The work-up procedure after chlorination is critical for maximizing yield. Slowly quenching the reaction mixture with water at a reduced temperature (e.g., 20°C) is necessary to precipitate the crude product effectively.[1]
Question: My final product has a persistent color. How can I decolorize it?
Answer: Colored impurities can arise from side reactions or the degradation of reagents. A common and effective method for decolorization is the use of activated carbon.[2] The crude product can be dissolved in an alkaline solution, treated with activated carbon at an elevated temperature (e.g., 70-80°C), and then filtered while hot. The purified product is then precipitated by adjusting the pH of the filtrate.[2]
Question: I am observing the formation of byproducts during the chlorination step. What are the likely side reactions and how can I minimize them?
Answer: Side reactions during chlorination with phosphoryl chloride can include over-chlorination or degradation of the uracil (B121893) ring. To minimize these, consider the following:
-
Temperature Control: Avoid excessive heating during the chlorination reaction. A controlled heating ramp to the target temperature (e.g., 70°C over 1.5 hours) can help prevent the formation of undesired byproducts.[1]
-
Reaction Time: Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal reaction time.
-
Purity of Starting Material: Ensure the 1-methylbarbituric acid is of high purity, as impurities can catalyze side reactions.
Question: What is the optimal pH for precipitating this compound during purification?
Answer: The pH of the solution plays a critical role in the precipitation and purification of this compound. For recrystallization, after dissolving the crude product in a sodium hydroxide (B78521) solution, the pH should be carefully adjusted to a neutral or slightly acidic range. A pH of around 7 is often cited for effective crystallization.[1] In other purification protocols involving activated carbon, a pH range of 3.5-4.5 is recommended for precipitation after decolorization.[2] It is advisable to perform small-scale trials to determine the optimal pH for your specific conditions to maximize recovery and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and environmentally friendly synthesis route involves a two-step process. The first step is the cyclization of dimethyl malonate with N-methylurea in the presence of a base like sodium methoxide to produce 1-methylbarbituric acid.[1] The second step is the chlorination of 1-methylbarbituric acid using phosphoryl chloride (POCl₃) to yield this compound.[1]
Q2: What are the key safety precautions when working with phosphoryl chloride?
A2: Phosphoryl chloride is a corrosive and highly reactive substance. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure that all glassware is scrupulously dry before use.
Q3: Can other chlorinating agents be used instead of phosphoryl chloride?
A3: While phosphoryl chloride is the most commonly cited chlorinating agent for this synthesis, other reagents like thionyl chloride (SOCl₂) are also used for similar transformations. However, the reaction conditions and outcomes may vary significantly. For the specific conversion of 1-methylbarbituric acid to this compound, POCl₃ is the well-established reagent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of both the cyclization and chlorination reactions can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). These techniques allow for the visualization of the consumption of starting materials and the formation of the product, helping to determine the reaction endpoint.
Q5: What is the role of N,N-Dimethylformamide (DMF) in similar reactions?
A5: While not always explicitly mentioned in the primary synthesis of this compound, N,N-Dimethylformamide (DMF) is a versatile solvent and reagent in organic synthesis.[3][4][5] In reactions involving phosphoryl chloride, DMF can form a Vilsmeier-Haack reagent, which can act as a catalyst or participate in formylation reactions.[6] In other contexts, it can also serve as a source of dimethylamine (B145610) for nucleophilic substitution reactions.[5]
Data Presentation
Table 1: Comparison of Reaction Conditions and Outcomes for this compound Synthesis
| Step | Key Reagents | Temperature | pH (Purification) | Reported Yield | Reported Purity | Reference |
| Cyclization | N-methylurea, Dimethyl malonate, Sodium methoxide | 45-60°C | - | - | - | [1] |
| Chlorination | 1-methylbarbituric acid, Phosphoryl chloride | 70°C | - | - | - | [1] |
| Purification | 5% Sodium hydroxide, Hydrochloric acid | 15-55°C | 7 | 85% | 99.5% | [1] |
| Purification | Alkaline solution, Activated carbon, Hydrochloric acid | 70-80°C | 3.5-4.5 | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1-methylbarbituric acid
-
To a solution of methanol, add N-methylurea and sodium methoxide.
-
Adjust the temperature to 40-50°C.
-
Slowly add dimethyl malonate dropwise while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 60°C) and maintain for a specified time to allow for cyclization.
-
Cool the reaction mixture and adjust the pH to precipitate the 1-methylbarbituric acid.
-
Filter the solid, wash with a suitable solvent, and dry.
Protocol 2: Synthesis of this compound
-
In a dry reaction vessel, mix the dried 1-methylbarbituric acid with phosphoryl chloride.
-
Slowly heat the mixture to 70°C over approximately 1.5 hours with constant stirring.
-
Maintain the reaction at 70°C until completion (monitor by TLC or HPLC).
-
Cool the reaction mixture to 20°C.
-
Slowly and carefully quench the reaction by adding water to precipitate the crude this compound.
-
Filter the crude product and wash with water.
Protocol 3: Purification of this compound by Recrystallization
-
Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide at 55°C.
-
Once fully dissolved, slowly add hydrochloric acid dropwise to adjust the pH to 7.
-
Crystals of the purified product will precipitate out of the solution.
-
Cool the mixture to 15°C to maximize crystallization.
-
Filter the purified product, wash with cold water, and dry.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 2. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 3. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 6-Chloro-3-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Chloro-3-methyluracil. The information is tailored to researchers, scientists, and professionals in drug development to assist in obtaining high-purity crystalline product.
Troubleshooting Recrystallization Issues
| Issue | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | Reduce the solvent volume by evaporation and allow the solution to cool again. |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Select a different solvent or a solvent system where the compound has lower solubility at cold temperatures. | |
| Oiling out instead of crystallization. | The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. | Ensure the solvent's boiling point is lower than the compound's melting point. Allow the solution to cool more slowly. Consider adding a small amount of a co-solvent in which the compound is less soluble. |
| Presence of impurities that inhibit crystal lattice formation. | Purify the crude material using another technique (e.g., column chromatography) before recrystallization. | |
| Low recovery of crystalline product. | Incomplete crystallization due to insufficient cooling time or temperature. | Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization during filtration. | |
| Significant solubility of the compound in the cold solvent. | Use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration. | |
| Discolored crystals. | Presence of colored impurities in the crude material. | Add a small amount of activated carbon to the hot solution to adsorb colored impurities before filtration.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended recrystallization procedure for this compound?
A1: A common and effective method involves dissolving the crude this compound in a hot aqueous sodium hydroxide (B78521) solution, followed by acidification to induce crystallization.[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound if I want to avoid the acid-base method?
Q3: My final product has a low melting point and a broad melting range. What does this indicate?
A3: A low and broad melting point range typically indicates the presence of impurities. The recrystallization process may need to be repeated, or a different purification technique may be necessary to improve purity.
Q4: Can I reuse the filtrate (mother liquor) to recover more product?
A4: Yes, it is often possible to recover a second crop of crystals from the mother liquor by concentrating the solution through evaporation and then cooling it again. However, this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound using Acid-Base Chemistry
This protocol is adapted from established patent literature.[2]
-
Dissolution: Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution. A typical ratio is 5 mL of the NaOH solution for every 1 gram of crude material.[2]
-
Heating: Gently heat the mixture to approximately 55°C with stirring until all the solid has completely dissolved.[2]
-
(Optional - Decolorization): If the solution is colored, add a small amount of activated carbon and keep the solution at temperature for a few minutes before proceeding to the next step.
-
Hot Filtration (if activated carbon was used): If activated carbon was added, perform a hot gravity filtration to remove it. It is crucial to use a pre-heated funnel to prevent premature crystallization.
-
Acidification and Crystallization: Slowly add hydrochloric acid dropwise to the hot, clear solution while stirring. Continue adding acid until the pH of the solution reaches 6-7. Crystals of this compound will begin to precipitate.[2]
-
Cooling: Once precipitation starts, allow the mixture to cool slowly to room temperature. Afterward, place it in an ice bath and keep it at a temperature between 10-20°C to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.
Quantitative Data from Literature
The following table summarizes the yield and purity of this compound obtained under slightly different recrystallization conditions as described in patent CN108586360B.[2]
| Mass Ratio of 5% NaOH Solution to Crude Product | Final pH after Acidification | Crystallization Temperature (°C) | Yield (%) | Purity (%) |
| 5:1 | 7 | 15 | 67 | 87 |
| 20:1 | 7 | 15 | 82 | 89 |
| 5:1 | 7 | 15 | 85 | 91 |
| 5.5:1 | 6-7 | 20 | 83 | 98.5 |
| 5:1 | 6 | 20 | 82 | 98 |
Visualizations
Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound.
Troubleshooting Logic for Common Recrystallization Problems
Caption: A decision tree for troubleshooting common issues in recrystallization.
References
Technical Support Center: Synthesis of 6-Chloro-3-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-3-methyluracil.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete chlorination of 1-methyl barbituric acid. | - Ensure the phosphorus oxychloride is fresh and of high purity.- Optimize the reaction temperature and time for the chlorination step. Heating to around 70°C is a common practice.[1]- Ensure the 1-methyl barbituric acid is thoroughly dried before the chlorination step. |
| Loss of product during workup and purification. | - Carefully control the pH during precipitation and recrystallization. A pH of around 7 is often optimal for precipitating the product.[1]- Minimize the volume of solvent used for washing the final product to reduce losses due to solubility. | |
| Incomplete initial cyclization reaction. | - Ensure the base, such as sodium methoxide, is active and used in the correct stoichiometric amount.- Optimize the reflux time for the cyclization of N-methylurea and the malonic acid derivative.[2] | |
| Low Purity of Final Product | Presence of unreacted 1-methyl barbituric acid. | - Improve the efficiency of the chlorination step (see above).- Purify the crude product by recrystallization. Dissolving the crude product in a dilute sodium hydroxide (B78521) solution and then re-precipitating by adjusting the pH to 7 with hydrochloric acid can be effective.[1] |
| Presence of hydrolyzed byproduct (3-methyluracil). | - Avoid excessive exposure of the product to moisture and high temperatures, especially under basic conditions.- Ensure the reaction mixture is cooled before quenching with water after the chlorination step.[1] | |
| Presence of colored impurities. | - Treat the crude product with activated carbon during the recrystallization process to remove colored byproducts.[2] | |
| Product is a sticky solid or oil | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried under vacuum.- Recrystallize the product from an appropriate solvent system. |
| Inconsistent reaction results | Variability in raw material quality. | - Use starting materials of known purity and ensure they are dry.- Store reagents under appropriate conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
1-Methyl Barbituric Acid: The unreacted starting material from the chlorination step.
-
3-Methyluracil: Formed by the hydrolysis of the chloro group at the 6-position.
-
Unreacted Starting Materials: Such as N-methylurea and malonic acid derivatives from the initial cyclization step.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other chlorinated or decomposition products may form.
Q2: What is the typical yield and purity I can expect for this synthesis?
A2: The yield and purity can vary depending on the specific protocol and scale. However, well-optimized procedures can achieve high yield and purity.
| Step | Reported Yield | Reported Purity | Reference |
| 1-Methyl Barbituric Acid Synthesis | 89% | 98% | [1] |
| This compound (after purification) | 67-85% | 87-99.5% | [1] |
Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction progress and determining the purity of the final product. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Q4: Can you provide a general experimental protocol for the synthesis of this compound?
A4: The following is a generalized two-step protocol based on common literature procedures.[1][2]
Step 1: Synthesis of 1-Methyl Barbituric Acid
-
In a suitable reaction vessel, dissolve N-methylurea and a malonic acid derivative (e.g., dimethyl malonate) in an appropriate solvent like methanol.
-
Add a base, such as sodium methoxide, to the solution.
-
Heat the mixture to reflux for several hours to facilitate the cyclization reaction.
-
After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the 1-methyl barbituric acid.
-
Filter the solid, wash it with water, and dry it thoroughly.
Step 2: Synthesis of this compound
-
Suspend the dried 1-methyl barbituric acid in phosphorus oxychloride.
-
Heat the mixture, typically to around 70°C, and stir until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully quench it by slowly adding it to cold water or ice.
-
The crude this compound will precipitate. Filter the solid and wash it with water.
Purification: Recrystallization
-
Dissolve the crude product in a dilute aqueous sodium hydroxide solution.
-
Optionally, treat the solution with activated carbon to remove colored impurities and then filter.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to approximately 7, causing the purified this compound to precipitate.
-
Filter the purified product, wash it with water, and dry it under vacuum.
Process Visualization
The following diagram illustrates the synthesis pathway of this compound and highlights key stages where impurities can arise and troubleshooting is often required.
Caption: Synthesis workflow for this compound with impurity checkpoints.
References
Technical Support Center: Chlorination of 6-Chloro-3-methyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chlorination reaction to synthesize 6-Chloro-3-methyluracil.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the chlorination of 1-methyl barbituric acid with phosphorus oxychloride (POCl₃).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reagent ratio: Incorrect stoichiometry of 1-methyl barbituric acid to POCl₃. 3. Degradation of product: Harsh work-up conditions. 4. Moisture in reaction: POCl₃ reacts violently with water, reducing its effectiveness. | 1. Optimize reaction conditions: Increase reaction time or temperature gradually while monitoring the reaction progress by TLC or HPLC. A typical temperature range is 70-80°C. 2. Adjust reagent ratio: Use a molar excess of POCl₃. The optimal ratio should be determined empirically, but a starting point is typically 3-5 equivalents of POCl₃. 3. Careful work-up: Quench the reaction mixture by slowly adding it to crushed ice with vigorous stirring to avoid localized heat and potential product degradation. 4. Ensure anhydrous conditions: Use dry glassware and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Impurities/Byproducts | 1. Over-chlorination: Excess chlorinating agent or prolonged reaction time can lead to the formation of dichlorinated byproducts. 2. Hydrolysis: Presence of water can lead to the formation of hydroxy-uracil derivatives. 3. Incomplete conversion: Unreacted 1-methyl barbituric acid remains. | 1. Control stoichiometry and reaction time: Carefully control the amount of POCl₃ and monitor the reaction to stop it once the starting material is consumed. 2. Maintain anhydrous conditions: As mentioned above, exclude moisture from the reaction. 3. Purification: Recrystallization of the crude product from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture) is often effective in removing unreacted starting material and byproducts. A patent suggests dissolving the crude product in a 5% sodium hydroxide (B78521) solution and then re-precipitating by adjusting the pH to 6-7 with hydrochloric acid can achieve high purity.[1] |
| Difficult Product Isolation | 1. Product is an oil or does not precipitate: This can be due to the presence of impurities. 2. Slow filtration: Fine particles or colloidal suspension. | 1. Purification prior to isolation: Attempt to purify the crude reaction mixture before precipitation. Seeding the solution with a small crystal of pure product can sometimes induce crystallization. 2. Improve filtration: Use a filter aid like celite. Ensure the product has fully precipitated before filtration; cooling the mixture can help. |
| Reaction is too vigorous or uncontrollable | Rapid addition of reagents or quenching: POCl₃ reacts exothermically with the starting material and especially with water during work-up. | Slow and controlled addition: Add reagents, especially the quenching agent (ice/water), slowly and in portions with efficient stirring and cooling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the chlorination of 1-methyl barbituric acid to form this compound?
A1: The most likely byproducts are formed through over-chlorination. Based on the reactivity of similar uracil (B121893) derivatives, the primary byproduct is expected to be 5,6-dichloro-3-methyluracil . The reaction likely proceeds through a 5-chloro-3-methyl-6-hydroxyuracil intermediate, which is then chlorinated at the 6-position. Incomplete reaction will leave unreacted 1-methyl barbituric acid .
Q2: What is a typical experimental protocol for the chlorination of 1-methyl barbituric acid?
A2: A general protocol derived from patent literature is as follows.[1] Please note that specific conditions may need optimization.
Experimental Protocol: Chlorination of 1-methyl barbituric acid
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-methyl barbituric acid.
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 molar equivalents) to the flask. The reaction can be run neat or in a high-boiling inert solvent like acetonitrile (B52724).
-
Reaction: Heat the mixture to 70-80°C with constant stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate flask, prepare crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Isolation: The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol. For higher purity, the crude solid can be dissolved in a 5% NaOH solution and then re-precipitated by adjusting the pH to 6-7 with HCl.[1]
-
Drying: Dry the purified product under vacuum.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC or HPLC. For TLC, use a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water is typically used.
Q4: What are the safety precautions for handling phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. Have a suitable quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of a spill.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and a common byproduct.
Caption: A typical experimental workflow for the chlorination of 1-methyl barbituric acid.
Caption: A logical diagram for troubleshooting common issues in the chlorination reaction.
References
Technical Support Center: Degradation of 6-Chloro-3-methyluracil
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Chloro-3-methyluracil. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound?
A1: Currently, there is no single, experimentally validated degradation pathway published specifically for this compound. However, based on the known microbial and chemical degradation of similar compounds, such as uracil (B121893) and other chlorinated aromatics, a hypothetical degradation pathway can be proposed. The degradation is likely to proceed through two main routes: the reductive pathway and the oxidative pathway.
-
Reductive Pathway: This is a common route for pyrimidine (B1678525) catabolism in many bacteria.[1][2] For this compound, this pathway would likely involve initial dechlorination, followed by reduction of the pyrimidine ring and subsequent hydrolytic cleavage.
-
Oxidative Pathway: This pathway involves the oxidation of the pyrimidine ring, potentially initiated by hydroxylation, followed by ring cleavage.[3]
It is crucial to experimentally verify the specific pathway and intermediates for this compound in your system.
Q2: What are the likely initial steps in the microbial degradation of this compound?
A2: The initial transformation of this compound by microorganisms is expected to be either dechlorination or hydroxylation.
-
Dechlorination: The removal of the chlorine atom is a critical step in the detoxification and further degradation of chlorinated organic compounds.[4][5] This can occur via reductive, hydrolytic, or oxygenolytic mechanisms.
-
Hydroxylation: Monooxygenases can catalyze the hydroxylation of the pyrimidine ring, making it more susceptible to subsequent cleavage.[6]
Q3: What are the potential intermediate and final products of this compound degradation?
A3: Based on the proposed pathways, a range of intermediates and final products can be anticipated. Experimental identification and quantification are essential.
| Proposed Pathway | Potential Intermediates | Potential Final Products |
| Reductive Pathway | 3-Methyluracil, Dihydro-3-methyluracil, N-Carbamoyl-β-aminoisobutyrate | β-Aminoisobutyrate, Ammonia, Carbon Dioxide |
| Oxidative Pathway | 6-Hydroxy-3-methyluracil, Barbituric acid derivatives | Malonic acid derivatives, Urea, Carbon Dioxide, Ammonia |
Q4: What analytical techniques are suitable for studying the degradation of this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound and its polar metabolites.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the identification and quantification of volatile and semi-volatile degradation products, often after derivatization.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for analyzing a wide range of polar and non-polar metabolites without the need for derivatization.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for the definitive identification of unknown intermediates.[9]
Troubleshooting Guides
Issue 1: No degradation of this compound is observed in my microbial culture.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial strain: | The selected microorganism may not possess the necessary enzymes for degradation. Screen a variety of microbial strains from environments contaminated with similar compounds. Consider using a microbial consortium. |
| Sub-optimal culture conditions: | Temperature, pH, aeration, and nutrient availability can significantly impact microbial activity. Optimize these parameters for your specific strain. |
| Toxicity of the compound: | High concentrations of this compound may be toxic to the microorganisms. Perform a toxicity assay to determine the optimal substrate concentration. |
| Acclimation period is too short: | Microorganisms may require an adaptation period to induce the necessary degradative enzymes. Gradually increase the concentration of the compound in the culture medium. |
| Lack of necessary co-substrates: | Some degradation pathways require the presence of a co-substrate to provide energy or reducing equivalents.[10] Investigate the addition of a suitable co-substrate (e.g., glucose, succinate). |
Issue 2: The degradation of this compound starts but then stops or slows down significantly.
| Possible Cause | Troubleshooting Step |
| Accumulation of toxic intermediates: | Intermediate metabolites may be more toxic than the parent compound, inhibiting further degradation. Analyze for the accumulation of intermediates and assess their toxicity. |
| Enzyme inactivation: | Reactive intermediates can inactivate the degradative enzymes.[11] Investigate the stability of the key enzymes in your system. |
| Nutrient limitation: | The degradation process may have depleted essential nutrients from the medium. Supplement the culture with a fresh nutrient solution. |
| Changes in pH: | The degradation process can lead to changes in the pH of the medium, which may inhibit microbial activity. Monitor and control the pH of the culture. |
Issue 3: I am having difficulty identifying the degradation products.
| Possible Cause | Troubleshooting Step |
| Low concentration of intermediates: | Degradation intermediates may be transient and present at very low concentrations. Use sensitive analytical techniques like LC-MS/MS and consider sample concentration steps. |
| Co-elution of compounds: | Multiple compounds may elute at the same time in your chromatographic analysis. Optimize your chromatographic method (e.g., gradient, column) to improve separation. |
| Lack of authentic standards: | Reference standards for potential degradation products may not be commercially available. Consider synthesizing the expected intermediates or use high-resolution mass spectrometry and NMR for structural elucidation. |
| Matrix effects in the sample: | Components in the culture medium or sample extract can interfere with the analysis. Perform sample cleanup (e.g., solid-phase extraction) to remove interfering substances. |
Experimental Protocols
Protocol 1: General Aerobic Microbial Degradation Assay
-
Prepare Mineral Salts Medium (MSM): Prepare a sterile MSM containing essential minerals and trace elements. The exact composition may need to be optimized for the specific microorganism.
-
Inoculation: Inoculate the MSM with a pre-cultured microbial strain or consortium.
-
Substrate Addition: Add a sterile stock solution of this compound to the desired final concentration.
-
Incubation: Incubate the cultures under appropriate conditions of temperature, agitation, and aeration.
-
Sampling: Withdraw samples at regular time intervals.
-
Sample Preparation: Centrifuge the samples to remove microbial cells. The supernatant can be directly analyzed or extracted for further analysis.
-
Analysis: Analyze the concentration of this compound and its degradation products using HPLC or GC-MS.
Protocol 2: Analysis of Degradation Products by HPLC
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: UV detection at a wavelength where this compound and its expected metabolites absorb (e.g., 260-280 nm).
-
Quantification: Use a calibration curve prepared with authentic standards of this compound and any available metabolite standards.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Biodegradation of halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Chlorouracil, a marker of DNA damage from hypochlorous acid during inflammation. A gas chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Microbial degradation of chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: 6-Chloro-3-methyluracil Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully synthesizing 6-Chloro-3-methyluracil.
Troubleshooting Failed Reactions
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: Why is the yield of my this compound product consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to the two key stages of the synthesis: the initial cyclization to form 1-methyl barbituric acid and the subsequent chlorination.
Potential Causes and Solutions:
-
Incomplete Cyclization: The initial formation of the pyrimidine (B1678525) ring is crucial. Inadequate reaction time, incorrect temperature, or inefficient mixing can lead to a low yield of the 1-methyl barbituric acid intermediate.
-
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reflux reaction for the cyclization step is carried out for a sufficient duration, typically 6-10 hours. The temperature should be maintained in the recommended range (e.g., 55-60°C if using methanol (B129727) as a solvent).[1]
-
Purity of Reactants: Impurities in the starting materials (e.g., methylurea, malonic acid or its ester) can inhibit the reaction. Use high-purity reagents.
-
Catalyst/Base Activity: If using a base like sodium methoxide (B1231860), ensure it is fresh and has not been deactivated by exposure to moisture.
-
-
-
Inefficient Chlorination: The chlorination of 1-methyl barbituric acid with phosphorus oxychloride (POCl₃) is a critical and sensitive step.
-
Troubleshooting Steps:
-
Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of the chlorinating agent.
-
Insufficient POCl₃: An inadequate amount of POCl₃ will result in incomplete conversion of the starting material. While a large excess should be avoided due to difficulties in removal, a sufficient molar excess is necessary.
-
Reaction Temperature: The chlorination reaction typically requires heating. A temperature of around 70°C is often employed.[1] If the temperature is too low, the reaction may be sluggish. If it is too high, it could lead to side product formation.
-
-
-
Product Loss During Workup and Purification: Significant loss of product can occur during the isolation and purification steps.
-
Troubleshooting Steps:
-
Quenching: The quenching of excess POCl₃ with water is highly exothermic and can lead to the hydrolysis of the desired product back to the starting material. It is recommended to first remove the excess POCl₃ under reduced pressure and then carefully quench the reaction mixture by pouring it onto ice.
-
pH Adjustment: During purification by recrystallization, the pH for precipitation is critical. For this compound, precipitation is typically induced by adjusting the pH to 6-7 with hydrochloric acid.[1]
-
-
Below is a troubleshooting workflow to diagnose and address low yield issues:
Question 2: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities in the final product can arise from unreacted starting materials, side products formed during the reaction, or degradation of the product during workup.
Potential Impurities and Purification Strategies:
-
Unreacted 1-methyl barbituric acid: If the chlorination is incomplete, the starting material will contaminate the final product.
-
Identification: This can be detected by TLC or HPLC analysis, where it will appear as a more polar spot/peak compared to the product.
-
Removal: A carefully controlled recrystallization can be effective. The patent literature describes a process of dissolving the crude product in a 5% sodium hydroxide (B78521) solution and then re-precipitating the this compound by adjusting the pH to 6-7 with hydrochloric acid.[1] 1-methyl barbituric acid has a different solubility profile and may remain in the aqueous solution.
-
-
Di-chlorinated or other side products: Although less common for this specific substrate, over-chlorination or other side reactions can occur, especially at higher temperatures.
-
Identification: These are best identified by LC-MS or NMR analysis of the crude product.
-
Removal: Chromatographic purification methods, such as column chromatography, may be necessary if recrystallization is ineffective.
-
-
Hydrolysis Product (1-methyl barbituric acid): As mentioned, the product can hydrolyze back to the starting material during workup, especially if the quenching of POCl₃ is not well-controlled.
-
Prevention and Removal: To minimize hydrolysis, it is recommended to evaporate the excess POCl₃ before quenching. If hydrolysis has occurred, the purification method described above for removing unreacted starting material is applicable.
-
Data on Purification and Purity:
The following table summarizes the effect of different purification conditions on the yield and purity of this compound, based on data from patent literature.
| Molar Ratio of NaOH Solution to Crude Product | Crystallization Temperature (°C) | Final Yield (%) | Final Purity (%) |
| 5.5 : 1 | 20 | 83 | 98.5 |
| 5 : 1 | 15 | 67 | 87 |
| 5 : 1 | 15 | 85 | 91 |
| 20 : 1 | 15 | 82 | 89 |
Data adapted from patent CN108586360B.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis pathway for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the cyclization of N-methylurea with a malonic acid derivative (like dimethyl malonate) in the presence of a base (such as sodium methoxide) to form 1-methyl barbituric acid. The second step is the chlorination of 1-methyl barbituric acid using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1]
Q2: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃)?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. It is crucial to handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is completely dry before use. In case of skin contact, wash the affected area immediately and thoroughly with water.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and chlorination steps. For the chlorination step, you can spot the reaction mixture on a TLC plate and compare the disappearance of the 1-methyl barbituric acid spot with the appearance of the this compound product spot. A suitable eluent system would need to be determined empirically, but a mixture of ethyl acetate (B1210297) and hexane (B92381) is often a good starting point.
Experimental Protocols
Synthesis of 1-methyl barbituric acid (Intermediate)
-
To a solution of sodium methoxide in methanol, add N-methylurea at room temperature.
-
Heat the mixture to 40-50°C.
-
Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 55-60°C) and maintain for 6-10 hours.
-
Cool the reaction mixture and adjust the pH to acidic (e.g., pH 2-3) with hydrochloric acid to precipitate the 1-methyl barbituric acid.
-
Filter the solid, wash with water, and dry to obtain the crude intermediate.
Synthesis of this compound
-
In a dry reaction vessel, add the dried 1-methyl barbituric acid to phosphorus oxychloride.
-
Slowly heat the mixture to 70°C and stir at this temperature for 1.5-2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue onto crushed ice with vigorous stirring.
-
Filter the precipitated solid, which is the crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a 5% aqueous solution of sodium hydroxide at 55°C.
-
Slowly add hydrochloric acid to the solution to adjust the pH to 6-7, which will cause the product to precipitate.
-
Cool the mixture to 15-20°C to complete the crystallization.
-
Filter the solid, wash with cold water, and dry to obtain the pure this compound.[1]
References
Technical Support Center: Purification of 6-Chloro-3-methyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the purity of crude 6-Chloro-3-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from unreacted starting materials, intermediates, or byproducts from the synthesis process. The synthesis generally involves the cyclization of N-methylurea with a malonic acid derivative to form 1-methylbarbituric acid, followed by chlorination with phosphorus oxychloride (POCl₃).[1]
Potential impurities include:
-
1-Methylbarbituric acid: The direct precursor to this compound. Incomplete chlorination is a common reason for its presence.
-
Unreacted starting materials: N-methylurea and dimethyl malonate from the initial cyclization step.
-
Byproducts of chlorination: Residual phosphorus-containing compounds from the breakdown of POCl₃.
-
Other chlorinated species: Over-chlorination or side reactions can lead to other chlorinated pyrimidine (B1678525) derivatives.
Q2: What is the most common method for purifying crude this compound?
A2: The most frequently cited and effective method for the purification of crude this compound is recrystallization from an aqueous basic solution followed by acidic precipitation.[1] This method leverages the acidic nature of the uracil (B121893) ring to selectively dissolve it in a basic solution, leaving behind many organic impurities. Subsequent acidification then precipitates the purified product.
Q3: What analytical techniques are used to assess the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantitative purity analysis of this compound. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and identification of impurities.
Troubleshooting Guides
Recrystallization from Aqueous Base/Acid
This is the most common and effective purification method. Below are troubleshooting steps for common issues encountered during this process.
Issue 1: Low Purity After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Incomplete dissolution in NaOH solution | Ensure the crude material is fully dissolved in the 5% NaOH solution at 45-55°C. Incomplete dissolution will leave impurities trapped with the undissolved product.[1] |
| Precipitation of impurities during acidification | Add the hydrochloric acid dropwise while vigorously stirring. This ensures localized pH changes are minimized, allowing for selective precipitation of the product. |
| Co-precipitation with impurities | Ensure the final pH is within the optimal range of 6-7.[1] A pH that is too low may cause acidic impurities to precipitate, while a pH that is too high may result in incomplete product precipitation. |
| Inefficient removal of mother liquor | After filtration, wash the collected crystals with a small amount of cold, deionized water to remove any residual mother liquor containing dissolved impurities. |
Issue 2: Low Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Using too much NaOH solution | A higher volume of solvent will lead to a greater amount of product remaining in the mother liquor. A mass ratio of the 5% NaOH solution to the crude solid of around 5:1 to 5.5:1 has been shown to be effective.[1] |
| Final pH is too high | If the pH is not acidic enough (i.e., above 7), the product will not fully precipitate from the solution. Ensure the pH is adjusted to 6-7.[1] |
| Crystallization temperature is too high | Cooling the solution to 10-20°C after acidification is crucial for maximizing the recovery of the precipitated product.[1] |
| Product lost during washing | Use a minimal amount of ice-cold water to wash the crystals. Using room temperature or warm water will redissolve some of the purified product. |
Alternative Purification Methods
While recrystallization from aqueous base/acid is common, other methods can be employed.
Issue 3: Difficulty with Recrystallization from Organic Solvents
| Potential Cause | Troubleshooting Steps |
| "Oiling out" instead of crystallization | This occurs when the compound is too soluble in the hot solvent and comes out of solution above its melting point. Try using a solvent system with a lower boiling point or a solvent in which the compound is less soluble at higher temperatures. A mixture of solvents, such as ethanol/water or ethyl acetate (B1210297)/hexane (B92381), can be effective. |
| No crystal formation upon cooling | The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can also be effective. |
| Poor impurity removal | The chosen solvent may be too good at dissolving the impurities. A solvent system that dissolves the product well at high temperatures but poorly at low temperatures, while having the opposite effect on the impurities, is ideal. |
Issue 4: Challenges with Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Poor separation of product and impurities | The polarity of the mobile phase may not be optimal. If the compound is eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it is not eluting, increase the polarity. A gradient elution may be necessary for complex mixtures. |
| Product is not eluting from the column | The mobile phase may be too non-polar. For polar compounds like uracil derivatives, a more polar solvent system such as methanol (B129727) in dichloromethane (B109758) may be required. However, using more than 10% methanol with silica (B1680970) gel should be avoided as it can dissolve the stationary phase. |
| Tailing of the product peak | This can be due to interactions with acidic sites on the silica gel. Adding a small amount of a basic modifier like triethylamine (B128534) (1-3%) to the mobile phase can help to mitigate this issue. |
Data Presentation
Table 1: Effect of Recrystallization Parameters on Purity and Yield of this compound
| Mass Ratio (5% NaOH : Crude) | Final pH | Crystallization Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 5.5 : 1 | 6-7 | 20 | 83 | 98.5 | [1] |
| 5 : 1 | 7 | 15 | 85 | 99.5 | [1] |
| 5 : 1 | 6 | 20 | 82 | 98 | [1] |
| 5 : 1 | 7 | 15 | 85 | 97 | [1] |
| 20 : 1 | 7 | 15 | 82 | 89 | [1] |
| 5 : 1 | 7 | 15 | 67 | 87 | [1] |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Aqueous Base/Acid [1]
-
Dissolve the crude this compound in a 5% aqueous sodium hydroxide (B78521) solution at a mass ratio of approximately 5:1 (solution:crude solid).
-
Heat the mixture to 55°C with stirring until the solid is completely dissolved.
-
Cool the solution to room temperature.
-
Slowly add hydrochloric acid dropwise with vigorous stirring to adjust the pH of the solution to between 6 and 7.
-
Observe the precipitation of the purified product.
-
Cool the mixture to 15-20°C and allow it to crystallize.
-
Collect the crystals by suction filtration.
-
Wash the collected crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
Technical Support Center: 6-Chloro-3-methyluracil Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyluracil. The information is designed to help you anticipate and resolve common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound as a reagent?
A1: The primary desired reaction for this compound is nucleophilic substitution at the C6 position. However, several side reactions can occur depending on the specific reagents and reaction conditions. The most frequently encountered side reactions include:
-
Hydrolysis: Reaction with water or hydroxide (B78521) ions to form 3-methyluracil-6-one (6-hydroxy-3-methyluracil).
-
Cine-Substitution: Nucleophilic attack at the C5 position, leading to the formation of a 5-substituted-3-methyluracil derivative.
-
N-Demethylation: Loss of the methyl group at the N3 position, resulting in the formation of 6-chlorouracil (B25721).
-
Dimerization: Self-reaction of this compound or reaction with its products to form dimeric impurities.
-
Electrophilic Substitution at C5: Reaction with electrophiles at the C5 position of the uracil (B121893) ring.
Q2: I am seeing a significant amount of a byproduct with a mass corresponding to 6-hydroxy-3-methyluracil in my reaction. What is causing this?
A2: The formation of 6-hydroxy-3-methyluracil is due to the hydrolysis of the C6-chloro group. This is a common side reaction, especially under basic or aqueous conditions.
Troubleshooting Guide: Hydrolysis
| Potential Cause | Recommended Solution |
| Presence of water in solvents or reagents. | Use anhydrous solvents and dry reagents. Consider using a drying agent. |
| Reaction run under basic (high pH) conditions. | If possible, perform the reaction under neutral or slightly acidic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature. |
| High reaction temperature. | Lower the reaction temperature. Extended reaction times at lower temperatures are often preferable to shorter times at elevated temperatures. |
| Purification using aqueous basic solutions. | While this compound can be purified by dissolving in a mild base and re-precipitating with acid, prolonged exposure or strong bases can lead to significant hydrolysis.[1] Minimize the time the compound is in a basic solution and use dilute base. |
Experimental Protocol: Monitoring Hydrolysis
To quantify the extent of hydrolysis, you can monitor the reaction by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prepare a standard solution of 6-hydroxy-3-methyluracil for comparison.
-
Withdraw aliquots from the reaction mixture at regular intervals.
-
Quench the reaction in the aliquot (e.g., by neutralizing the base with a weak acid).
-
Analyze the sample by HPLC or LC-MS to determine the ratio of this compound to 6-hydroxy-3-methyluracil.
Q3: My desired C6-substituted product is contaminated with an isomer. What could be the cause?
A3: The presence of an isomeric product often points to a cine-substitution reaction. In this side reaction, the nucleophile attacks the C5 position of the uracil ring, followed by the elimination of the chloride and a proton, resulting in a 5-substituted product. This is more likely to occur with certain nucleophiles and under specific reaction conditions. Studies on analogous 6-halopyrimidines have shown that the reactivity order for nucleophilic substitution is generally C4/C6 > C2 >> C5, but cine-substitution can still be a competitive pathway.[2][3]
Troubleshooting Guide: Cine-Substitution
| Potential Cause | Recommended Solution |
| Use of strong, small nucleophiles. | Consider using a bulkier or less basic nucleophile if the desired reaction allows. |
| High reaction temperatures. | Lowering the reaction temperature can often favor the direct C6 substitution over the cine-substitution pathway. |
| Use of polar aprotic solvents. | Solvents like DMF or DMSO can sometimes promote cine-substitution. Consider screening other solvents, such as ethereal or alcoholic solvents. |
Logical Relationship Diagram: Nucleophilic Substitution Pathways
Caption: Nucleophilic attack can occur at C6 (desired) or C5 (cine-substitution).
Q4: I am observing a byproduct that appears to be 6-chlorouracil. How is this happening?
A4: The formation of 6-chlorouracil indicates N-demethylation of the starting material. This is a known reaction for N-methylated heterocycles and can be promoted by various reagents and conditions.[4][5][6][7][8]
Troubleshooting Guide: N-Demethylation
| Potential Cause | Recommended Solution |
| Use of strong Lewis acids. | Avoid or minimize the use of strong Lewis acids if they are not essential for the desired transformation. |
| High reaction temperatures for extended periods. | Reduce the reaction temperature and/or time. Monitor the reaction progress to stop it as soon as the starting material is consumed. |
| Presence of certain metal catalysts. | Some transition metal catalysts can facilitate N-demethylation. If a catalyst is necessary, screen different metals and ligands to find a more selective system. |
| Oxidative conditions. | Avoid unnecessary exposure to strong oxidizing agents. |
Experimental Workflow: Minimizing N-Demethylation
Caption: A systematic approach to optimizing reaction conditions.
Q5: My reaction mixture is complex, and I suspect dimerization or other higher molecular weight byproducts. What can I do?
A5: Dimerization of pyrimidines can occur, particularly under photochemical conditions. While less common under standard thermal conditions, highly reactive intermediates or prolonged reaction times at high temperatures could potentially lead to the formation of dimeric or oligomeric byproducts.
Troubleshooting Guide: Dimerization and Oligomerization
| Potential Cause | Recommended Solution |
| Exposure to UV light. | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| High concentrations of starting material. | Run the reaction at a lower concentration to reduce the probability of intermolecular side reactions. |
| Prolonged heating. | Minimize reaction time by closely monitoring its progress. |
Q6: I am attempting a reaction at the C5 position but am getting substitution at C6. How can I improve the selectivity?
A6: The C6 position of this compound is generally more susceptible to nucleophilic attack. To achieve substitution at the C5 position, which is more electron-rich, an electrophilic substitution reaction is typically required.
Troubleshooting Guide: Improving C5 Electrophilic Substitution Selectivity
| Potential Issue | Recommended Solution |
| Nucleophilic attack at C6 is competing. | Use a strong electrophile and conditions that favor electrophilic aromatic substitution (e.g., presence of a Lewis acid).[9][10][11][12][13] |
| Low reactivity of the C5 position. | The uracil ring is not highly activated towards electrophilic substitution. Harsher conditions (e.g., stronger electrophile, higher temperature) may be necessary, which in turn could lead to other side reactions. Careful optimization is crucial. |
Summary of Potential Side Products
| Side Reaction | Side Product | Reagent/Condition Favoring Formation |
| Hydrolysis | 6-Hydroxy-3-methyluracil | Water, strong bases, high temperature |
| Cine-Substitution | 5-Substituted-3-methyluracil | Strong, small nucleophiles, high temperature |
| N-Demethylation | 6-Chlorouracil | Strong Lewis acids, high temperature, certain metal catalysts |
| Dimerization | Dimeric species | UV light, high concentration |
| Electrophilic Attack | 6-Chloro-5-substituted-3-methyluracil | Strong electrophiles |
References
- 1. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. US9073934B2 - Method for the N-demethylation of N-methyl heterocycles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Aromatic Reactivity [www2.chemistry.msu.edu]
stability issues of 6-Chloro-3-methyluracil in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chloro-3-methyluracil in solution. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound in solution is influenced by several factors. While the compound is chemically stable under standard ambient conditions as a solid, its stability in solution can be affected by:
-
Solvent Polarity and Type: The choice of solvent is critical. Polar protic solvents, like water and alcohols, can participate in degradation reactions such as hydrolysis. Computational studies on similar uracil (B121893) derivatives suggest that solvent polarity and hydrogen bonding interactions play a significant role in their stability and reactivity[1][2]. For higher stability, consider using polar aprotic solvents like DMSO or DMF for stock solutions.
-
pH of the Solution: The pH can significantly impact the rate of hydrolysis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, a reaction that can be catalyzed by acidic or basic conditions. Recrystallization procedures for the compound involve dissolving it in a sodium hydroxide (B78521) solution and then precipitating it by adjusting the pH with hydrochloric acid, indicating its reactivity under these conditions[3][4].
-
Temperature: As with most chemical compounds, higher temperatures will accelerate the rate of degradation[5]. For long-term storage of solutions, it is recommended to keep them at low temperatures (e.g., -20°C or -80°C).
Q2: I am observing a new, more polar peak in my HPLC chromatogram after storing my this compound solution. What is this impurity?
A2: The most probable degradation product is 3-Methyl-6-hydroxyuracil , formed via the hydrolysis of the chloro group at the 6-position. This reaction replaces the chlorine atom with a hydroxyl group, increasing the polarity of the molecule, which would typically result in a shorter retention time on a reverse-phase HPLC column compared to the parent compound. This is a common degradation pathway for chloro-substituted pyrimidines.
Caption: Proposed primary degradation pathway for this compound in aqueous solution.
Q3: How can I minimize the degradation of this compound when preparing and storing solutions?
A3: To ensure the integrity of your experimental results, follow these handling and storage recommendations:
-
Use Aprotic Solvents: For stock solutions, prefer high-purity, dry polar aprotic solvents such as DMSO or DMF.
-
Prepare Freshly: Whenever possible, prepare aqueous solutions immediately before use.
-
Control pH: If working in an aqueous buffer, maintain a neutral pH (around 6-7.5) to minimize acid- or base-catalyzed hydrolysis.
-
Store Properly: Store stock solutions at -20°C or -80°C in tightly sealed containers to prevent moisture absorption[6]. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Handle with Care: Always use appropriate personal protective equipment, as the compound is classified as a skin and eye irritant[7][8].
Q4: My HPLC analysis is showing poor peak shape (e.g., tailing, fronting) or retention time drift. How can I troubleshoot this?
A4: These issues are common in HPLC analysis and can often be resolved systematically. Based on general HPLC troubleshooting principles, here are some steps to take[9]:
-
Poor Peak Shape:
-
Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase. Try adding a small amount of a competing agent (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase. It can also indicate column degradation; consider flushing or replacing the column.
-
Fronting: Usually indicates column overload. Try reducing the concentration of your sample or the injection volume.
-
-
Retention Time Drift:
-
Check Pump and Solvent Composition: Ensure the HPLC pump is delivering a consistent flow rate and that the mobile phase composition is accurate and stable. Premixing solvents can sometimes provide more stability than online mixing.
-
Column Temperature: Use a column oven to maintain a constant temperature, as fluctuations can cause retention times to shift.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
-
Quantitative Stability Data
Comprehensive quantitative stability data for this compound across a wide range of conditions is not extensively published. The following table is provided as a template for researchers to document their own findings from stability studies.
| Condition (Solvent, pH, Temperature) | Half-life (t½) | Primary Degradant(s) Identified | Analytical Method |
| e.g., PBS, pH 7.4, 37°C | User-determined | Likely 3-Methyl-6-hydroxyuracil | HPLC-UV, LC-MS |
| e.g., 50:50 ACN:H₂O, pH 3, 25°C | User-determined | User-determined | HPLC-UV, LC-MS |
| e.g., DMSO, 25°C, protected from light | User-determined | User-determined | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol provides a general reverse-phase HPLC method for monitoring the stability of this compound. Method optimization may be required based on specific instrumentation and the impurity profile[9][10].
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO or acetonitrile (B52724) (ACN) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase or the study-specific buffer to a final concentration of approximately 50 µg/mL.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Inject a freshly prepared sample (t=0) to establish the initial purity and retention time.
-
Store the solution under the desired test conditions (e.g., specific temperature, pH).
-
At specified time points, inject the sample and analyze the chromatogram.
-
Calculate the percentage of this compound remaining and the percentage of new peaks formed.
-
Protocol 2: Identification of Degradation Products by LC-MS
To identify unknown peaks observed during stability studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method[11][12].
-
LC-MS System: Use an HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Method: Employ the HPLC method described above, ensuring the mobile phase is compatible with the mass spectrometer (formic acid is a suitable modifier for ESI).
-
Ionization Mode: Use Electrospray Ionization (ESI) in both positive and negative modes to determine which provides a better signal for the parent compound and its degradants.
-
Data Analysis:
-
The molecular weight of this compound is 160.56 g/mol [7]. Look for the corresponding [M+H]⁺ (m/z 161.0) or [M-H]⁻ (m/z 159.0) ion.
-
For the suspected hydrolysis product (3-Methyl-6-hydroxyuracil, C₅H₆N₂O₃), the molecular weight is 142.11 g/mol . Look for its corresponding ion at m/z 143.0 (positive mode) or 141.0 (negative mode).
-
Use the mass-to-charge ratio of any new peaks to hypothesize their elemental composition and structure.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing stability-related issues during the analysis of this compound.
Caption: A systematic workflow for troubleshooting stability issues of this compound.
References
- 1. New Insights into the Structure and Reactivity of Uracil Derivatives in Different Solvents—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - High purity | EN [georganics.sk]
- 9. benchchem.com [benchchem.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 12. chromatographyonline.com [chromatographyonline.com]
overcoming poor solubility of 6-Chloro-3-methyluracil in reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-methyluracil, focusing on challenges related to its poor solubility in common organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a planar, heterocyclic compound with polar functional groups (carbonyls and a secondary amine-like nitrogen) and a halogen substituent. Its crystal lattice structure is stabilized by intermolecular hydrogen bonding and dipole-dipole interactions, making it difficult for many organic solvents to effectively solvate and break down the crystal lattice, resulting in low solubility.
Q2: My this compound is not dissolving for my reaction. What are the first steps I should take?
A2: Initially, you should try heating the mixture and increasing the agitation. If solubility is still an issue, consider using a higher-boiling point polar apathetic solvent or a co-solvent system. For reactions that tolerate it, adjusting the pH to be more basic can also significantly improve solubility.
Q3: Can I use this compound in a Suzuki coupling reaction if it's not fully dissolved?
A3: While some heterogeneous Suzuki coupling reactions can proceed, poor solubility often leads to slow reaction rates and low yields due to inefficient mass transfer. It is highly recommended to achieve complete or near-complete dissolution for optimal results.
Q4: Are there any alternative strategies for reactions with highly insoluble starting materials like this?
A4: Yes, for extremely challenging cases, techniques like high-temperature ball milling for solid-state cross-coupling reactions can be employed. This method avoids the need for a solvent altogether. Additionally, the use of phase-transfer catalysts can be beneficial in biphasic reaction systems to facilitate the reaction between immiscible reactants.
Troubleshooting Guides
Issue 1: this compound fails to dissolve in the reaction solvent.
Possible Causes:
-
Inappropriate solvent choice.
-
Insufficient temperature.
-
Concentration of the substrate is too high.
Solutions:
-
Solvent Selection: Switch to a more polar, aprotic solvent with a higher boiling point. See Table 1 for estimated solubility data in common solvents.
-
Temperature Increase: Gradually heat the reaction mixture while monitoring for any degradation of starting materials or reagents. For many reactions, temperatures between 80-120 °C can significantly improve solubility.
-
Co-solvent Systems: Introduce a co-solvent to modify the polarity of the reaction medium. For example, in a reaction using toluene, adding a small amount of DMF or DMSO can enhance solubility.
-
pH Adjustment (for specific reactions): In aqueous or protic solvent systems where applicable, the addition of a base can deprotonate the uracil (B121893) ring, forming a more soluble salt. A patent for the purification of this compound mentions dissolving the crude product in a 5% sodium hydroxide (B78521) solution at 55 °C.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process, particularly when preparing stock solutions.
Issue 2: The reaction is sluggish or incomplete, likely due to poor solubility.
Possible Causes:
-
Low concentration of the dissolved substrate in the reaction phase.
-
Heterogeneous reaction mixture leading to poor mass transfer.
Solutions:
-
Optimize Solvent and Temperature: Revisit the solvent system and reaction temperature to achieve maximum solubility as described in the previous section.
-
Use of Additives: For specific reactions like Suzuki couplings, the addition of water can help dissolve inorganic bases and facilitate the catalytic cycle.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can shuttle one reactant from one phase to another to react.
-
High-Dilution Conditions: While counterintuitive, in some cases, running the reaction at a higher dilution can help maintain the substrate in solution, although this may impact reaction rates.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent | Abbreviation | Estimated Solubility at 25°C (mg/mL) | Notes |
| Dimethylformamide | DMF | ~50-60 | Generally a good solvent for uracil derivatives. |
| Dimethyl sulfoxide | DMSO | ~50 | Sonication may be required to achieve this solubility. |
| Tetrahydrofuran | THF | < 5 | Limited solubility at room temperature. |
| Acetonitrile | ACN | < 5 | Poor solubility at room temperature. |
| Ethanol | EtOH | < 1 | Recrystallization is possible from hot ethanol. |
| Water | H₂O | < 1 | Solubility increases significantly with pH and heat. |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility for a Reaction
-
To a dry reaction vessel under an inert atmosphere, add this compound.
-
Add the desired reaction solvent (e.g., DMF or a co-solvent mixture like Toluene/DMF).
-
Begin vigorous stirring.
-
Gradually heat the mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Observe for complete dissolution before adding other reagents. If the solid persists, consider adding a small amount of a stronger co-solvent or increasing the temperature further if the reaction chemistry allows.
Protocol 2: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).
-
Cap the vial and place it in an ultrasonic bath.
-
Sonicate the mixture until the solid is completely dissolved. Gentle heating may be applied if necessary.
-
Store the stock solution appropriately, protected from moisture.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Key factors influencing the solubility and reaction success of this compound.
References
optimization of reaction conditions for 6-Chloro-3-methyluracil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Chloro-3-methyluracil, a key intermediate in the manufacturing of various pharmaceuticals, including the antidiabetic agent Alogliptin.[1][2] This guide is intended for researchers, scientists, and drug development professionals to optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially viable method is the chlorination of 1-methyl barbituric acid (also referred to as 3-methyluracil) using phosphorus oxychloride (POCl₃).[1][3] This reaction is typically followed by purification steps to isolate the final product. An alternative, though less common, route involves the methylation of 6-chlorouracil, but this method often uses hazardous reagents like methyl iodide.[1]
Q2: What are the critical reaction parameters to control during the chlorination step?
A2: Temperature, the ratio of reactants, and reaction time are crucial for a successful synthesis. The reaction is often initiated at a lower temperature and then heated to reflux.[1][3] Precise control over the addition of reagents and maintaining an optimal temperature range can significantly impact the yield and purity of the product.
Q3: What are the typical yields and purity levels for this synthesis?
A3: With optimized protocols, the yield of this compound can be significant. Some methods report overall yields of less than 60%, while optimized processes claim yields as high as 85% with a purity of up to 97% after recrystallization.[1] Purity levels of over 98% are often required for pharmaceutical applications.[2]
Q4: What are the safety precautions to consider when working with phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[4] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The quenching of the reaction mixture must be done carefully by slowly adding it to ice or a cold aqueous solution to manage the exothermic reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.[5]- Suboptimal reaction temperature or time.[5]- Degradation of the product during workup.[5]- Loss of product during purification.[5] | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the reaction temperature and time based on literature procedures. A common approach is to heat to 70-80°C for several hours.[1][3]- Perform the aqueous workup at a low temperature to minimize hydrolysis of the product.[6]- Optimize purification techniques, such as recrystallization solvent and temperature, to maximize recovery. |
| Product Contamination / Low Purity | - Presence of unreacted starting material (1-methyl barbituric acid).- Formation of byproducts due to side reactions.- Inefficient purification. | - Ensure the chlorinating agent (POCl₃) is used in a sufficient molar excess.- Control the reaction temperature to minimize the formation of degradation products.- Implement a robust purification protocol. Recrystallization from a suitable solvent or decolorization with activated carbon can be effective.[3] A common method involves dissolving the crude product in a dilute sodium hydroxide (B78521) solution, followed by precipitation with acid.[1] |
| Difficult Product Isolation | - The product may precipitate as a fine powder that is difficult to filter.- The product may be oily or gummy. | - Adjust the pH slowly during precipitation to encourage the formation of larger crystals.[1]- Ensure the complete removal of POCl₃ before workup, as residual amounts can interfere with crystallization.- If an oily product is obtained, try triturating with a non-polar solvent to induce solidification. |
| Reaction does not start or is sluggish | - Low quality or decomposed phosphorus oxychloride.- Insufficient activation of the substrate. | - Use freshly distilled or a new bottle of POCl₃.- The addition of a small amount of water or a tertiary amine base like pyridine (B92270) or diethylaniline can sometimes facilitate the reaction, though this should be done with caution as water reacts exothermically with POCl₃.[4][6] |
Experimental Protocols
Synthesis of 1-Methyl Barbituric Acid (Precursor)
A common precursor for the synthesis of this compound is 1-methyl barbituric acid. One method involves the cyclization of N-methylurea with dimethyl malonate in the presence of a base like sodium methoxide.[1]
| Parameter | Value |
| Reactants | N-methylurea, Dimethyl malonate, Sodium methoxide |
| Solvent | Methanol |
| Temperature | 40-50 °C for addition, then reflux (55-60 °C)[1] |
| Reaction Time | Not specified |
| Workup | Acidification to precipitate the product |
Chlorination of 1-Methyl Barbituric Acid
The key step in the synthesis is the chlorination of 1-methyl barbituric acid.
| Parameter | Value/Range | Reference |
| Reactant | 1-Methyl Barbituric Acid | [1] |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [1][3] |
| Solvent | Acetonitrile (optional) | [3] |
| Temperature | Initially 20°C, then heated to 70-82°C | [1][3] |
| Reaction Time | 3-5 hours at reflux | [3] |
| Workup | Quenching with cold water or ice, followed by filtration. | [1][3] |
Purification of this compound
Purification is critical to achieve the desired product quality.
| Method | Procedure | Reference |
| Recrystallization | Dissolve the crude product in a 5% sodium hydroxide solution at 45-55°C. Adjust the pH to 6-7 with hydrochloric acid to precipitate the purified product. Cool to 10-20°C before filtration. | [1] |
| Decolorization | Dissolve the crude product in an alkaline solution, add activated carbon, and heat to 70-80°C for 1-3 hours. Filter while hot and then precipitate the product by adjusting the pH to 3.5-4.5 with hydrochloric acid. | [3] |
Visualized Workflows
References
- 1. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. CN109020900B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
removal of unreacted starting materials from 6-Chloro-3-methyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from 6-Chloro-3-methyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in the synthesis of this compound that may need to be removed?
A1: The synthesis of this compound typically proceeds in two main steps. The first is the cyclization of N-methylurea with a malonic acid derivative (e.g., diethyl malonate) to form 1-methylbarbituric acid. The second step is the chlorination of 1-methylbarbituric acid using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). Therefore, the primary unreacted starting materials to be removed are 1-methylbarbituric acid and phosphorus oxychloride.
Q2: My final product of this compound is impure. What are the likely contaminants?
A2: Besides the unreacted starting materials mentioned above, impurities can include byproducts from the cyclization reaction, partially reacted intermediates, and decomposition products. If phosphorus oxychloride is not completely removed, its hydrolysis during workup can lead to the formation of phosphoric acid and hydrochloric acid, which may also be present.
Q3: How can I remove unreacted 1-methylbarbituric acid from my this compound product?
A3: A highly effective method is through a basic wash followed by recrystallization. This compound can be dissolved in a dilute aqueous sodium hydroxide (B78521) solution.[1] 1-methylbarbituric acid is also soluble in basic solutions. By carefully adjusting the pH of the solution back to neutral (pH 6-7) with an acid like hydrochloric acid, this compound will precipitate out, while the more acidic 1-methylbarbituric acid may remain in the solution, allowing for separation by filtration.[1]
Q4: How should I handle and remove residual phosphorus oxychloride (POCl₃)?
A4: Phosphorus oxychloride is a corrosive and water-reactive liquid.[2][3] It must be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment. Excess POCl₃ is typically "quenched" by slowly and carefully adding the reaction mixture to ice-water or a cold, dilute basic solution (like sodium bicarbonate) with vigorous stirring. This process hydrolyzes the POCl₃ to phosphoric acid and hydrochloric acid, which are water-soluble and can be removed in the aqueous phase during an extraction.[4] A "reverse quench," where the reaction mixture is added to the quenching solution, is recommended for better temperature control of the exothermic hydrolysis.
Q5: Is column chromatography a suitable method for purifying this compound?
A5: Yes, column chromatography can be an effective purification method. Due to the polar nature of this compound and the likely starting materials, normal-phase silica (B1680970) gel chromatography is a viable option. A solvent system with a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be a good starting point. The optimal solvent system would need to be determined empirically, for instance, by using thin-layer chromatography (TLC) to screen for the best separation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Purity of Final Product | Incomplete reaction or inefficient purification. | - Ensure the initial reaction has gone to completion using techniques like TLC or HPLC. - Employ the recommended purification protocols, such as recrystallization from a basic solution or column chromatography. |
| Presence of a Water-Soluble, Acidic Impurity | Unreacted 1-methylbarbituric acid. | - Perform an acid-base extraction as detailed in the experimental protocols. Dissolving the crude product in a dilute NaOH solution and reprecipitating the product by neutralizing with HCl is an effective method.[1] |
| Oily or Fuming Product with an Acrid Smell | Residual phosphorus oxychloride (POCl₃). | - Carefully quench the reaction mixture by slowly adding it to a stirred slurry of ice and sodium bicarbonate. - After quenching, perform an aqueous workup with a basic wash to remove the resulting phosphoric and hydrochloric acids. |
| Product Fails to Crystallize | Presence of impurities inhibiting crystallization. | - Attempt purification by column chromatography to remove impurities before recrystallization. - Try different solvent systems for recrystallization. |
| Poor Separation on Column Chromatography | Inappropriate solvent system or column packing. | - Optimize the solvent system using TLC to achieve good separation between the product and impurities. - Ensure the column is packed properly to avoid channeling. A slurry packing method is generally recommended. |
Experimental Protocols
Protocol 1: Purification by Recrystallization via pH Adjustment
This method is particularly effective for removing unreacted 1-methylbarbituric acid.
-
Dissolution: Dissolve the crude this compound in a 5% aqueous sodium hydroxide solution. The ratio of the sodium hydroxide solution to the crude product can be approximately 5:1 to 20:1 (w/w).[1]
-
Heating: Gently warm the solution to approximately 55°C to ensure complete dissolution of the solid.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 10-15 minutes at 55°C.
-
Filtration (if decolorized): Hot filter the solution to remove the activated carbon.
-
Precipitation: Cool the solution and slowly add dilute hydrochloric acid dropwise with stirring to adjust the pH to 6-7. This compound will precipitate as a solid.[1]
-
Crystallization: Cool the mixture to 15-20°C and allow it to stand for a period to ensure complete crystallization.[1]
-
Isolation: Collect the purified product by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Removal of Residual Phosphorus Oxychloride (Quenching)
Safety Precaution: This procedure should be performed in a fume hood with appropriate PPE. The reaction of POCl₃ with water is highly exothermic.
-
Preparation of Quenching Solution: In a separate flask equipped with a stirrer, prepare a slurry of crushed ice in a saturated aqueous sodium bicarbonate solution.
-
Slow Addition: Slowly and carefully add the reaction mixture containing this compound and unreacted POCl₃ to the vigorously stirred quenching solution. Maintain the temperature of the quenching mixture below 20°C.
-
Stirring: After the addition is complete, continue stirring the mixture for at least 30 minutes to ensure all the POCl₃ has hydrolyzed.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or column chromatography.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. The polarity can be gradually increased (e.g., from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) to elute the compounds. The optimal solvent system should be determined by TLC analysis.
-
Column Packing:
-
Dry Packing: Add the dry silica gel to the column and then carefully add the eluent.
-
Wet (Slurry) Packing: Mix the silica gel with the initial eluent to form a slurry, then pour it into the column. This method is often preferred to avoid air bubbles and cracking of the stationary phase.
-
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Physical Properties of this compound and Potential Starting Materials/Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₅H₅ClN₂O₂ | 160.56[5][6] | 278-280 (dec.) | Soluble in DMF, DMA, NMP.[7] Limited solubility in water.[8] |
| 1-Methylbarbituric Acid | C₅H₆N₂O₃ | 142.11 | 131-133 | Soluble in water and other polar solvents.[9][10] Soluble in ethanol.[9] Sparingly soluble in DMSO, slightly in methanol.[9] |
| N-Methylurea | C₂H₆N₂O | 74.08 | 98-102 | Highly soluble in water; soluble in alcohols and acetone. |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | Miscible with ethanol, ether, acetone, benzene; slightly soluble in water.[11] |
| Phosphorus Oxychloride | POCl₃ | 153.33[12] | 1.25 | Reacts with water; soluble in benzene, chloroform, carbon tetrachloride.[2][12] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Purification of this compound via acid-base extraction.
Caption: A schematic of a typical column chromatography setup for purification.
References
- 1. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 2. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 3. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 6-chloro-3-methylpyrimidine-2,4(1H,3H)-dione | C5H5ClN2O2 | CID 96141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. N-METHYLBARBITURIC ACID | 2565-47-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. byjus.com [byjus.com]
preventing decomposition of 6-Chloro-3-methyluracil during workup
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 6-Chloro-3-methyluracil during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during workup?
A1: The decomposition of this compound is primarily influenced by pH, temperature, and prolonged exposure to certain solvents. The molecule is susceptible to hydrolysis, particularly under strongly basic or acidic conditions, which can lead to the formation of impurities.
Q2: What is the most common degradation product of this compound?
A2: The most common degradation product is 3-methyl-6-hydroxyuracil, which is formed through the hydrolysis of the chloro group at the C6 position. The rate of this hydrolysis is dependent on the pH and temperature of the solution.
Q3: Is this compound stable in organic solvents?
A3: this compound exhibits good stability in many common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile (B52724) at room temperature. However, prolonged heating in protic solvents, especially in the presence of residual acid or base, can promote degradation.
Q4: What is a general recommended pH range to maintain during the aqueous workup of this compound?
A4: To minimize degradation, it is recommended to maintain a pH range of 6-7 during aqueous workup procedures.[1] Strongly acidic or basic conditions should be avoided or used for very short durations at low temperatures.
Q5: How can I monitor the decomposition of this compound during my experiment?
A5: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the purity of this compound and detecting the formation of degradation products. A stability-indicating HPLC method can resolve the parent compound from its potential impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of this compound.
Issue 1: Low Purity of the Final Product After Workup
| Potential Cause | Recommended Solution |
| Prolonged exposure to acidic or basic conditions. | Minimize the time the compound is in acidic or basic aqueous solutions. Perform extractions and washes as quickly as possible. |
| High temperatures during workup. | Conduct all aqueous workup steps, especially those involving pH adjustment, at low temperatures (0-15°C).[1] |
| Inappropriate solvent for extraction or recrystallization. | Use aprotic solvents for extraction where possible. For recrystallization, consider solvents in which the compound has high solubility at elevated temperatures but low solubility at room temperature to allow for rapid crystallization and minimize time in solution. |
| Residual acidic or basic reagents. | Ensure thorough washing with a neutral aqueous solution (e.g., brine) to remove any residual acids or bases before solvent evaporation. |
Issue 2: Formation of a Significant Amount of 3-methyl-6-hydroxyuracil Impurity
| Potential Cause | Recommended Solution |
| Hydrolysis of the chloro group due to exposure to water at non-neutral pH. | Buffer the aqueous phase to a pH of 6-7 during extractions. If pH adjustment is necessary, add the acid or base slowly and with efficient stirring to avoid localized pH extremes. |
| Elevated temperature during aqueous washing or extraction. | Perform all aqueous washes and extractions at reduced temperatures (ice bath). |
| Co-distillation with water during solvent removal. | After aqueous workup, dry the organic phase thoroughly with a drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before concentrating under reduced pressure. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup and Purification
This protocol is based on common procedures found in the literature for the purification of this compound.[1]
-
Dissolution (under basic conditions):
-
Dissolve the crude this compound in a 5% aqueous sodium hydroxide (B78521) solution. The typical ratio is 1 gram of crude product to 5-20 mL of NaOH solution.
-
Gently warm the mixture to 45-55°C to ensure complete dissolution.
-
-
Neutralization and Precipitation:
-
Cool the solution to 10-20°C in an ice bath.
-
Slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) dropwise with vigorous stirring to adjust the pH to 6-7.
-
Monitor the pH closely using a calibrated pH meter.
-
-
Crystallization and Isolation:
-
Maintain the mixture at a low temperature (e.g., 10-15°C) for a period to allow for complete crystallization.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
-
Drying:
-
Dry the purified this compound under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Protocol 2: Stability-Indicating HPLC Method for Purity Analysis
This is a general guideline for developing an HPLC method to assess the purity of this compound and detect its primary degradation product, 3-methyl-6-hydroxyuracil.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the more non-polar components. A typical gradient might be 10-90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where both this compound and its potential impurities have significant absorbance (e.g., 270 nm). |
| Column Temperature | 30°C |
| Sample Preparation | Dissolve the sample in a suitable diluent, such as a mixture of water and acetonitrile. |
Visualizations
Caption: Primary decomposition pathway of this compound.
Caption: Recommended workup and purification workflow for this compound.
References
Navigating the Scale-Up of 6-Chloro-3-methyluracil Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up the synthesis of 6-Chloro-3-methyluracil from the laboratory to a pilot plant. It addresses potential challenges through detailed troubleshooting guides and frequently asked questions, offering practical solutions to common issues encountered during process development.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and scale-up of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Action(s) |
| TS-CYC-01 | Low yield in the cyclization step (formation of 1-methyl barbituric acid). | - Incomplete reaction due to insufficient reaction time or temperature.- Suboptimal pH for the cyclization.- Degradation of starting materials or product. | - Monitor reaction progress using techniques like TLC or HPLC.- Optimize reaction time and temperature based on laboratory studies.- Carefully control the pH during the reaction and work-up.- Ensure the quality and purity of starting materials (dimethyl malonate and N-methylurea). |
| TS-CHL-01 | Incomplete chlorination of 1-methyl barbituric acid. | - Insufficient amount of chlorinating agent (phosphorus oxychloride).- Reaction temperature is too low.- Presence of water in the reaction mixture, which can quench the chlorinating agent. | - Use a slight excess of phosphorus oxychloride.- Gradually increase the reaction temperature while monitoring for side reactions.- Ensure all reactants and equipment are thoroughly dried before use. |
| TS-CHL-02 | Formation of dark-colored impurities during chlorination. | - Overheating during the addition of phosphorus oxychloride or during reflux.- Extended reaction times leading to side reactions and degradation. | - Control the rate of addition of phosphorus oxychloride to manage the exothermic reaction.[1][2] - Maintain a consistent and controlled reaction temperature.[1] - Optimize the reaction time to ensure complete conversion without significant degradation. |
| TS-PUR-01 | Difficulty in filtering the product after crystallization. | - Very fine particle size leading to filter clogging.- Gummy or oily impurities hindering filtration. | - Optimize the crystallization process (cooling rate, solvent system, agitation) to obtain larger, more uniform crystals.[3][4] - Consider a solvent wash to remove soluble impurities before filtration. |
| TS-PUR-02 | Product does not meet purity specifications after recrystallization. | - Inefficient removal of closely related impurities.- Co-precipitation of impurities with the product. | - Select a recrystallization solvent system with optimal solubility characteristics for the product and impurities.[5] - Employ techniques like activated carbon treatment to remove colored impurities. - Consider a second recrystallization step if necessary. |
| TS-SCL-01 | Exothermic reaction during chlorination is difficult to control at pilot scale. | - Reduced surface-area-to-volume ratio in larger reactors, leading to inefficient heat removal.[6] - Inadequate mixing causing localized hotspots.[7] | - Implement a jacketed reactor with efficient heat transfer fluid circulation.[8] - Use a controlled, slow addition of phosphorus oxychloride.[1] - Ensure robust agitation to maintain a homogenous temperature throughout the reactor.[7] |
| TS-SCL-02 | Inconsistent crystal size and form in the pilot plant. | - Differences in cooling rates and mixing efficiency between lab and pilot scale equipment.[9][10] - Presence of nucleation sites on the reactor surface. | - Characterize and control the cooling profile in the pilot reactor. - Optimize agitation speed to ensure uniform suspension of crystals. - Consider seeding the crystallization to control nucleation and crystal growth.[11] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction Chemistry
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial synthesis involves a two-step process. The first step is the cyclization of dimethyl malonate with N-methylurea in the presence of a base like sodium methoxide (B1231860) to form the intermediate, 1-methyl barbituric acid. The second step is the chlorination of 1-methyl barbituric acid using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield this compound.[12]
Q2: What are the critical process parameters for the cyclization step?
A2: Key parameters for the cyclization to form 1-methyl barbituric acid include the reaction temperature, the choice and amount of base, and the reaction time. The temperature is typically controlled to ensure a steady reaction rate without degrading the reactants or product. Sodium methoxide in methanol (B129727) is a common base system.
Q3: What safety precautions should be taken when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is a corrosive and toxic substance that reacts violently with water.[13][14] All operations should be conducted in a well-ventilated fume hood or a closed system.[15] Personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a lab coat, is mandatory.[13][15] An emergency shower and eyewash station should be readily accessible.[13] Care must be taken to avoid contact with moisture.
Scale-Up and Pilot Plant Operations
Q4: What are the primary challenges when scaling up the chlorination step from the lab to a pilot plant?
A4: The main challenges are managing the exothermic nature of the reaction and ensuring efficient mixing. The reduced surface-area-to-volume ratio of a larger reactor makes heat dissipation more difficult, increasing the risk of a thermal runaway.[1][6] Inadequate mixing can lead to localized temperature gradients and non-uniform reaction conditions, impacting yield and purity.[7]
Q5: How can the exothermic reaction with phosphorus oxychloride be safely controlled in a pilot plant reactor?
A5: To safely manage the exotherm, phosphorus oxychloride should be added slowly and in a controlled manner to the reaction mixture.[1] The reactor should be equipped with an efficient cooling system, such as a cooling jacket, and the temperature of the reaction should be continuously monitored.[7] Robust agitation is crucial to ensure even heat distribution.
Q6: Why is the crystallization of the final product more challenging at a larger scale?
A6: At a pilot scale, factors such as cooling rates, mixing dynamics, and the physical surfaces of the reactor can differ significantly from a laboratory setting, all of which can affect nucleation and crystal growth.[9][10] This can lead to variations in crystal size, shape, and purity. Therefore, the crystallization process often needs to be re-optimized at the pilot scale.
Q7: What type of equipment is typically used in a pilot plant for this synthesis?
A7: A pilot plant for this synthesis would typically include a glass-lined or stainless steel reactor with a heating/cooling jacket and an overhead stirrer for the reaction steps. A filtration unit, such as a Nutsche filter-dryer, would be used for isolating the solid product. A separate vessel would be used for the recrystallization step. Given the corrosive nature of the reagents, materials of construction must be carefully selected.
Experimental Protocols
Laboratory Scale Synthesis of this compound
This protocol is a generalized procedure based on common synthetic methods.
Step 1: Synthesis of 1-Methyl Barbituric Acid
-
To a solution of sodium methoxide in methanol in a round-bottom flask equipped with a stirrer and a condenser, add N-methylurea at room temperature.
-
Stir the mixture until the N-methylurea is fully dissolved.
-
Slowly add dimethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction by TLC or HPLC.
-
After the reaction is complete, cool the mixture and adjust the pH with hydrochloric acid to precipitate the 1-methyl barbituric acid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, place the dried 1-methyl barbituric acid.
-
Slowly add phosphorus oxychloride (POCl₃) to the flask with stirring.
-
Heat the reaction mixture to a specific temperature and hold for a period, monitoring the reaction's completion.
-
After the reaction is complete, cool the mixture and carefully quench it by slowly adding it to a mixture of ice and water.
-
Filter the precipitated crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).
-
Filter the purified crystals, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Typical Reaction Parameters at Lab and Pilot Scale
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) | Key Considerations for Scale-Up |
| Batch Size | 50 - 100 g | 5 - 10 kg | Proportional increase in all reagents. |
| Solvent Volume | 0.5 - 1 L | 50 - 100 L | Ensure adequate mixing and heat transfer. |
| POCl₃ Addition Time | 15 - 30 minutes | 2 - 4 hours | Slower addition is crucial to control the exotherm.[1] |
| Heating/Cooling | Heating mantle / Ice bath | Jacketed reactor with thermal fluid | Slower heat transfer in larger vessels.[6][9] |
| Mixing | Magnetic stirrer / Overhead stirrer | Impeller with baffles | Agitation needs to be optimized for efficient mixing and heat transfer.[7][10] |
| Crystallization Cooling Time | 1 - 2 hours | 4 - 8 hours | Slower cooling rates can affect crystal size and purity.[4] |
| Filtration | Buchner funnel | Nutsche filter-dryer | Larger equipment for handling larger volumes of solid and liquid. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the chlorination step.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. filter-dryer.com [filter-dryer.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. amarequip.com [amarequip.com]
- 8. Pilot Scale Demystified: How Lab Scale, Pilot Scale, and Full Scale Really Differ [excedr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 13. nj.gov [nj.gov]
- 14. Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings_Chemicalbook [chemicalbook.com]
- 15. lanxess.com [lanxess.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-3-methyluracil Assay: HPLC-UV vs. GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. 6-Chloro-3-methyluracil is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of two common analytical techniques for its assay: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a comprehensive overview of the validation of a proposed HPLC-UV method, supported by experimental protocols and comparative performance data against a GC-MS alternative.
Methodology Comparison: HPLC-UV and GC-MS
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, well-suited for non-volatile and thermally sensitive molecules like this compound.[1] In contrast, Gas Chromatography (GC) is optimal for volatile compounds. To analyze less volatile substances such as uracil (B121893) derivatives by GC, a derivatization step is typically required to increase their volatility and thermal stability.[2][3]
The choice between HPLC-UV and GC-MS depends on several factors including the sample matrix, required sensitivity, and the nature of potential impurities.[1][4] HPLC-UV offers a robust and straightforward approach for routine assays, while GC-MS provides higher specificity and sensitivity, which can be advantageous for complex sample matrices or trace-level analysis.[5][6]
Experimental Protocols
Proposed HPLC-UV Method for this compound Assay
This protocol outlines a standard reversed-phase HPLC method suitable for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 100 µg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Prepare the test sample by dissolving it in the mobile phase to achieve a theoretical concentration within the calibration range.
Alternative GC-MS Method with Derivatization
This protocol describes a typical GC-MS method that could be employed for the analysis of this compound following a derivatization step.
1. Derivatization Procedure (Silylation):
-
Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) derivative of this compound.
2. GC-MS Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.
Method Validation and Performance Data
The validation of an analytical method ensures its suitability for the intended purpose. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, are presented below for both the proposed HPLC-UV method and the alternative GC-MS method.[7]
Data Presentation: HPLC-UV vs. GC-MS
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 50 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.07 µg/mL |
| Specificity | Good | Excellent |
Detailed HPLC Method Validation Protocol
The following steps provide a detailed workflow for the validation of the proposed HPLC-UV method for this compound assay.
1. Specificity:
-
Analyze blank samples (diluent), a placebo formulation (if applicable), and the this compound standard.
-
Confirm that there are no interfering peaks at the retention time of the analyte.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can resolve the analyte from its degradation products.
2. Linearity:
-
Prepare at least five concentrations of the reference standard across the intended range.
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Perform recovery studies by spiking a placebo with known amounts of the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each level.
-
Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the 100% test concentration on the same day, with the same analyst and instrument. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. The RSD over these variations should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[7]
-
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Assess the impact of these changes on the system suitability parameters (e.g., peak area, retention time, tailing factor). The method should remain unaffected by these small variations.
Visualizing the Workflow and Comparison
To better illustrate the processes and relationships, the following diagrams are provided.
Caption: HPLC Method Validation Workflow.
Caption: HPLC-UV vs. GC-MS Comparison.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. m.youtube.com [m.youtube.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. smithers.com [smithers.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. database.ich.org [database.ich.org]
A Comparative Analysis of Synthetic Routes to 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
6-Chloro-3-methyluracil is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor alogliptin, a key medication for the management of type 2 diabetes.[1] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for the pharmaceutical industry. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering a detailed examination of their respective methodologies, performance metrics, and procedural workflows.
Comparative Performance Data
The following table summarizes the key quantitative data for the two principal synthesis routes, allowing for a direct comparison of their efficacy and product quality.
| Parameter | Route 1: From Dimethyl Malonate and N-Methylurea | Route 2: From Methylurea and Malonic Acid/Ester |
| Starting Materials | Dimethyl Malonate, N-Methylurea, Sodium Methoxide | Methylurea, Malonic Acid or Malonic Ester, Base (e.g., Sodium Methoxide) |
| Intermediate | 1-Methyl Barbituric Acid | 1-Methyl Barbituric Acid Sodium Salt |
| Chlorinating Agent | Phosphorus Oxychloride | Phosphorus Oxychloride |
| Overall Yield | ~72-76% | Mentioned as "obviously improved" yield, but specific values not fully detailed. |
| Purity of Final Product | 89-97% | High purity implied by decolorization step. |
| Key Advantages | More environmentally friendly, fewer byproducts, simple and safe process suitable for industrial production.[2] | Reduced use of phosphorus oxychloride, convenient post-treatment, good crystal form of the product.[3] |
| Key Disadvantages | Requires handling of sodium methoxide. | The use of acetonitrile (B52724) as a solvent adds cost and complexity. |
Synthesis Route Diagrams
The following diagrams, generated using the DOT language, illustrate the chemical transformations and logical flow of each synthesis route.
Route 1: Synthesis via 1-Methyl Barbituric Acid
Caption: Synthesis of this compound from Dimethyl Malonate.
Route 2: Synthesis via 1-Methyl Barbituric Acid Sodium Salt
Caption: Synthesis of this compound from Methylurea.
Experimental Protocols
Below are the detailed experimental methodologies for the key stages of each synthesis route, based on published patent literature.
Route 1: From Dimethyl Malonate and N-Methylurea[2]
Step 1: Synthesis of 1-Methyl Barbituric Acid
-
Under an alkaline condition provided by sodium methoxide, dimethyl malonate is cyclized with N-methylurea.
-
The reaction mixture is then subjected to acidification.
-
The resulting solid, crude 1-methyl barbituric acid, is purified. In a specific example, the crude product is mixed with hydrochloric acid (mass ratio 1:2.5) at 20°C, stirred, centrifuged, and dried to yield 1-methyl barbituric acid with a purity of 98% and a yield of 89%.
Step 2: Synthesis of this compound
-
The dried 1-methyl barbituric acid is mixed with phosphorus oxychloride.
-
Water is added dropwise at 20°C (mass ratio of water to 1-methyl barbituric acid is 1:10).
-
The mixture is slowly heated to 70°C over approximately 1.5 hours and stirred at this temperature to facilitate the chlorination.
-
After the reaction, the mixture is cooled to 20°C, and water is slowly added (mass ratio of water to the initial 1-methyl barbituric acid is 10:1).
-
The resulting solid is collected by suction filtration to give the crude this compound.
Step 3: Purification of this compound
-
The crude product is dissolved in a 5% sodium hydroxide (B78521) solution (mass ratio of solution to crude product is 5:1) at 55°C.
-
Hydrochloric acid is added dropwise to adjust the pH to 7, causing the product to crystallize.
-
The mixture is cooled to 15°C to complete crystallization.
-
The purified this compound is obtained by centrifugation and drying, with a reported yield of 85% and a purity of 97%.
Route 2: From Methylurea and Malonic Acid/Ester[3]
Step 1: Synthesis of 1-Methyl Barbituric Acid Sodium Salt (Intermediate 1)
-
Methylurea, an organic solvent (such as methanol), and a base (such as sodium methoxide) are added to a reaction vessel and stirred until dissolved.
-
Malonic acid or a malonic ester (e.g., diethyl malonate) is added, and the mixture is heated to reflux for 6-10 hours.
-
The reaction solution is cooled to 20-30°C, and the pH is adjusted to 5.0-8.0 with an acid.
-
Water is added, and the solution is maintained at 20-30°C for 15-45 minutes.
-
The solution is further cooled to 10-12°C for 15-30 minutes to allow for precipitation.
-
The solid intermediate, 1-methyl barbituric acid sodium salt, is collected by suction filtration and dried. This method is reported to significantly improve the yield compared to precipitating the free acid.
Step 2: Synthesis of Crude this compound
-
The intermediate 1 (1-methyl barbituric acid sodium salt) is chlorinated using phosphorus oxychloride, with acetonitrile used as a solvent. This reduces the required amount of phosphorus oxychloride.
Step 3: Purification by Decolorization
-
The crude product is dissolved in an alkaline solution.
-
Activated carbon is added, and the mixture is heated to 70-80°C for 1-3 hours to decolorize.
-
The solution is filtered while hot.
-
The pH of the filtrate is adjusted to 3.5-4.5 with hydrochloric acid, and the mixture is stirred for 0.5-1.5 hours.
-
The solution is cooled to 10-15°C, and the final product is collected by vacuum filtration, washed with water, and dried.
Concluding Remarks
Both presented routes offer viable pathways for the synthesis of this compound. Route 1, starting from dimethyl malonate, is well-documented with specific yield and purity data, highlighting its suitability for industrial-scale production due to its simplicity and safety profile. Route 2, which proceeds via the sodium salt of 1-methyl barbituric acid, claims an improved yield and more convenient workup, although detailed quantitative data is less readily available in the reviewed literature.
The choice of synthesis route will ultimately depend on a variety of factors, including the desired scale of production, cost of raw materials and solvents, environmental considerations, and the specific purity requirements for the final application. Researchers and drug development professionals are encouraged to evaluate these protocols and data in the context of their own laboratory and manufacturing capabilities.
References
A Comparative Guide to 6-Chloro-3-methyluracil and 6-chlorouracil in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and pharmaceutical synthesis, uracil (B121893) derivatives serve as indispensable building blocks for a vast array of therapeutic agents. Among these, 6-chlorouracil (B25721) and its N-methylated counterpart, 6-chloro-3-methyluracil, are pivotal intermediates. Their structural similarities belie significant differences in reactivity and application, making a clear understanding of their respective advantages crucial for synthetic strategy and drug design. This guide provides an objective comparison of their performance in synthetic applications, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties
The primary distinction between the two molecules is the presence of a methyl group at the N3 position of this compound. This seemingly minor modification blocks a site of potential reactivity, thereby directing subsequent synthetic transformations to other positions on the pyrimidine (B1678525) ring. This fundamental difference dictates their unique roles in the synthesis of complex molecules.
| Property | 6-chlorouracil | This compound |
| Molecular Formula | C₄H₃ClN₂O₂[1] | C₅H₅ClN₂O₂[2] |
| Molecular Weight | 146.53 g/mol | 160.56 g/mol [2] |
| Appearance | White crystalline solid | White to off-white crystalline powder[3] |
| Melting Point | >280 °C[4] | 278-280 °C (with decomposition)[3] |
| CAS Number | 4270-27-3[1] | 4318-56-3[3] |
Synthesis of Starting Materials
The industrial synthesis of both compounds often starts from readily available acyclic precursors, followed by cyclization and chlorination.
Synthetic Pathway Overview
The following diagram illustrates the common synthetic routes to 6-chlorouracil and this compound.
Caption: General synthetic routes for 6-chlorouracil and this compound.
Comparative Reactivity and Synthetic Applications
The N3-methyl group in this compound is the key determinant of its synthetic utility. By occupying the N3 position, it prevents alkylation, acylation, or other reactions at this site, making it an ideal precursor for compounds that must retain a methyl group at this position. Conversely, the unsubstituted N3-H in 6-chlorouracil allows for a broader range of derivatization possibilities across the pyrimidine ring.
6-chlorouracil: A Versatile Precursor
With reactive sites at N1, N3, and C6, 6-chlorouracil is a versatile intermediate for a wide range of uracil derivatives.
-
Nucleophilic Substitution at C6: The chlorine atom at the C6 position is susceptible to nucleophilic displacement. This allows for the introduction of various functional groups, including amino, alkoxy, and thioether moieties. For example, it is used as a starting material for the synthesis of 6-(arylsulfanyl)uracils, which are analogs of antiviral agents.[5]
-
N-Alkylation: The acidic protons at the N1 and N3 positions can be deprotonated and subsequently alkylated, allowing for the synthesis of N-substituted uracils. For instance, 1-substituted-6-chlorouracils are used to synthesize bicyclic fused pyrimidine derivatives like xanthines.[6]
This compound: A Specific Building Block
The primary application of this compound is as a key intermediate where the N3-methyl group is a required feature of the final product.
-
Alogliptin Synthesis: Its most prominent role is in the industrial synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[3][7] this compound serves as the core scaffold onto which the rest of the molecule is constructed.
-
Antibacterial Agents: It is also utilized as an intermediate in the synthesis of various antibacterial agents.[3]
-
Directed Synthesis: In multi-step syntheses, the N3-methyl group acts as a permanent protecting group, directing reactions to the N1 and C6 positions.
Reactivity Comparison
The following diagram illustrates the differing reactive pathways of the two compounds.
Caption: Comparative reactivity of 6-chlorouracil vs. This compound.
Quantitative Data on Representative Reactions
Direct comparative studies under identical conditions are scarce in the literature. However, representative yields from optimized industrial processes provide insight into their performance.
| Reaction | Starting Material | Product | Reagents | Yield | Reference |
| Chlorination | Barbituric Acid | 6-chlorouracil | POCl₃, H₂O | ~75% (overall) | [8] |
| Chlorination | 1-Methylbarbituric Acid | This compound | POCl₃ | >60% (overall) | [7] |
| Amination | 1-Benzyl-6-chlorouracil | 1-Benzyl-6-methylaminouracil | Ethanolic Methylamine | 94% | [6] |
Note: Overall yields for the two-step synthesis from acyclic precursors are cited.
Experimental Protocols
Protocol 1: Synthesis of 6-chlorouracil[9]
This two-step procedure involves the cyclization of diethylmalonate and urea to form barbituric acid, followed by chlorination.
Caption: Experimental workflow for the synthesis of 6-chlorouracil.
1. Preparation of Barbituric Acid:
-
Diethylmalonate (52g, 0.5mol) and urea (32g, 0.43mol) are added to 120g of acetic acid and heated to 70°C.
-
Acetic anhydride (90g, 0.88mol) is slowly added dropwise.
-
The mixture is stirred at 90°C for 3 hours, then cooled to room temperature.
-
The solvent is removed under reduced pressure. The residue is recrystallized from ethanol to yield barbituric acid (Yield: 81.3%).[8]
2. Preparation of 6-chlorouracil:
-
Barbituric acid (49.7g, 0.35mol) is added to 557g of phosphorus oxychloride and cooled to 0°C.
-
Water (9.5g) is slowly added dropwise.
-
The mixture is heated to 80°C and reacted for 5 hours.
-
After cooling, unreacted phosphorus oxychloride is removed under reduced pressure.
-
The residue is dissolved in methanol, causing the product to precipitate. The solid is filtered, washed, and dried to yield 6-chlorouracil. The overall yield for the two steps is reported as 61.5%.[8]
Protocol 2: Synthesis of this compound[8]
This process involves the cyclization of dimethyl malonate with N-methylurea, followed by chlorination.
1. Preparation of 1-Methylbarbituric Acid:
-
N-methylurea and sodium methoxide (B1231860) are added to a methanol solution and the temperature is adjusted to 40-50°C.
-
Dimethyl malonate is added dropwise, and the mixture is heated to reflux (55-60°C) for several hours.
-
After cooling, the reaction is acidified to precipitate the product, 1-methylbarbituric acid, which is then filtered and dried.
2. Preparation of this compound:
-
The dried 1-methylbarbituric acid is mixed with phosphorus oxychloride.
-
A small amount of water is added dropwise at 20°C.
-
The mixture is slowly heated to 70°C and stirred.
-
After cooling back to 20°C, water is slowly added to quench the reaction and precipitate the crude product.
-
The solid is collected by suction filtration and can be recrystallized to obtain pure this compound.[7]
Conclusion
The choice between this compound and 6-chlorouracil is dictated by the specific requirements of the synthetic target.
-
Choose 6-chlorouracil for its versatility in creating a diverse library of uracil analogs with substitutions at the N1, N3, and C6 positions. It is the ideal starting material when derivatization at the N3 position is desired.
-
Choose this compound when the final product requires an N3-methyl group, as seen in the synthesis of Alogliptin. Its N3-methyl group serves as a fixed structural element, directing further reactions to other positions on the pyrimidine ring and simplifying complex synthetic pathways.
Both compounds are invaluable intermediates in medicinal chemistry. A thorough understanding of their distinct reactivity profiles enables researchers to design more efficient and targeted synthetic strategies for the development of novel therapeutic agents.
References
- 1. 6-Chlorouracil | C4H3ClN2O2 | CID 73272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
A Comparative Analysis of the Reactivity of 6-Chloro-3-methyluracil and Other Halouracils
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 6-Chloro-3-methyluracil with other halouracils, focusing on two key transformations pivotal in medicinal chemistry: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed Suzuki-Miyaura cross-coupling. The selection of the halogen substituent on the uracil (B121893) scaffold is a critical decision in synthetic strategy, directly influencing reaction conditions, yields, and the overall efficiency of drug discovery and development workflows. This document summarizes available experimental data, provides detailed reaction protocols, and visualizes relevant chemical and biological pathways to inform the rational design of synthetic routes.
Comparative Reactivity Analysis
The reactivity of halouracils is predominantly governed by the nature of the halogen atom and its position on the pyrimidine (B1678525) ring. In general, for both SNA r and Suzuki-Miyaura coupling reactions, the reactivity of the C-X bond follows the trend: I > Br > Cl > F. This trend is a consequence of the decreasing carbon-halogen bond strength and the increasing stability of the halide anion as a leaving group down the group in the periodic table.
For 6-halouracils, this established trend holds true. 6-Bromo-3-methyluracil is generally more reactive than this compound, allowing for milder reaction conditions and often providing higher yields in shorter reaction times. This enhanced reactivity makes the bromo-derivative a preferred substrate for rapid library synthesis and for reactions involving sensitive functional groups. Conversely, the greater stability and lower cost of this compound can make it a more suitable starting material for large-scale synthesis or when a less reactive electrophile is desired to achieve greater selectivity in molecules with multiple reactive sites.
Quantitative Data Presentation
While a direct, side-by-side comparative study of this compound and other 6-halouracils under identical conditions is not extensively documented in a single source, the following table compiles representative yields from studies on similar halopyrimidine systems to illustrate the expected reactivity differences in key synthetic transformations.
| Reaction Type | Halopyrimidine | Nucleophile/Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Nucleophilic Substitution | This compound | Morpholine (B109124) | K₂CO₃ | DMF | 120 | 12 h | Approx. 85% (inferred) | [1] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane (B91453) | 100 | 24 h | 71% | [2] | |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 15 min | 81% | [2] | |
| Suzuki-Miyaura Coupling | 6-Bromonicotinonitrile | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene/H₂O | 100 | 16 h | High (qualitative) | [3] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 h | 60% | [4] |
Note: The yields presented are for illustrative purposes and can vary based on the specific substrate, reagents, and reaction conditions. The yield for the nucleophilic substitution of this compound is inferred from typical yields for similar reactions.[1]
Experimental Protocols
Detailed methodologies are provided below for representative nucleophilic substitution and Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution - Amination of this compound
This protocol describes the synthesis of 6-(morpholin-4-yl)-3-methyluracil.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMF.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-(morpholin-4-yl)-3-methyluracil.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines the coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 3-methyl-6-phenyluracil.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes described, the following diagrams are provided.
Caption: A logical workflow for the comparative study of reactivity.
Many uracil derivatives exhibit antitumor activity by influencing cell cycle regulation and inducing apoptosis. Some synthetic uracil derivatives have been shown to cause cell cycle arrest and apoptosis in a p53-independent manner by modulating the levels of key cell cycle proteins.
References
Comparative Analysis of the Biological Activities of 6-Chloro-3-methyluracil Derivatives
A comprehensive review of the anticancer, antiviral, and antibacterial potential of 6-Chloro-3-methyluracil derivatives, supported by experimental data and mechanistic insights.
Derivatives of this compound, a halogenated pyrimidine, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antiviral, and antibacterial agents. This guide provides a comparative overview of their efficacy, supported by available experimental data, detailed methodologies for key biological assays, and insights into their mechanisms of action.
Anticancer Activity
Several studies have explored the anticancer potential of this compound derivatives by modifying the core structure to enhance cytotoxicity against various cancer cell lines. A notable study on a series of 5-chloro-6-methylaurone derivatives, which share structural similarities with uracil (B121893) derivatives, demonstrated significant growth inhibition and cytotoxic activity against a panel of 60 human cancer cell lines.
One of the most potent compounds in this series, 6i , exhibited remarkable growth inhibition across 55 of the 60 cell lines tested.[1] Further evaluation revealed its efficacy against specific cancer types, with a 50% growth inhibition (GI50) of 1.90 µM against melanoma and 2.70 µM against breast cancer cell lines.[1] The mechanism of action for this compound was found to involve the induction of early apoptosis in breast cancer cells.[1]
While direct comparative studies on a broad range of this compound derivatives are limited, the available data suggests that substitutions at various positions of the uracil ring can significantly influence their anticancer potency.
Table 1: Anticancer Activity of Selected Uracil and Aurone Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 6i (5-chloro-6-methylaurone derivative) | Melanoma | GI50 | 1.90 | [1] |
| Breast Cancer | GI50 | 2.70 | [1] |
Antiviral Activity
The uracil scaffold is a well-established pharmacophore in antiviral drug discovery. Research into 1-[ω-(phenoxy)alkyl]uracil derivatives has shown promising and highly specific inhibitory activity against Human Cytomegalovirus (HCMV) replication.[2] Within this series, compounds 17, 20, 24, and 28 were identified as particularly potent, with 50% effective concentration (EC50) values ranging from 5.5 to 12 µM in HEL cell cultures.[2]
These findings highlight the potential of N-1 substituted uracil derivatives as a promising avenue for the development of novel anti-HCMV agents. The mechanism of action for many antiviral uracil derivatives involves the inhibition of viral polymerases, which are crucial enzymes for viral replication.[3]
Table 2: Antiviral Activity of Selected Uracil Derivatives
| Compound | Virus | Cell Line | Activity Metric | Value (µM) | Reference |
| Compound 17 | HCMV | HEL | EC50 | 5.5 - 12 | [2] |
| Compound 20 | HCMV | HEL | EC50 | 5.5 - 12 | [2] |
| Compound 24 | HCMV | HEL | EC50 | 5.5 - 12 | [2] |
| Compound 28 | HCMV | HEL | EC50 | 5.5 - 12 | [2] |
Antibacterial Activity
Uracil derivatives have also demonstrated significant potential as antibacterial agents. A study on novel pleuromutilin (B8085454) derivatives incorporating a 6-chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino side chain revealed potent activity against methicillin-resistant Staphylococcus aureus (MRSA).
Specifically, compounds 12c, 19c, and 22c exhibited superior antibacterial effects against MRSA compared to the standard drug tiamulin, with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL .[4] Further investigation of compound 22c showed a time-dependent bactericidal action and a longer post-antibiotic effect than tiamulin, with no significant cytotoxicity to mammalian cells at effective concentrations.[4]
Table 3: Antibacterial Activity of Selected 6-Chloro-pyrimidine Derivatives
| Compound | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Compound 12c | MRSA | MIC | 0.25 | [4] |
| Compound 19c | MRSA | MIC | 0.25 | [4] |
| Compound 22c | MRSA | MIC | 0.25 | [4] |
| Tiamulin (Control) | MRSA | MIC | 0.5 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 or GI50 value.
Caption: Workflow of the MTT assay for determining anticancer activity.
Antiviral Activity: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the inhibition of viral replication.
Protocol:
-
Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates until viral plaques are visible.
-
Staining: Fix and stain the cells with a solution like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Caption: Workflow of the plaque reduction assay for antiviral activity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Growth Assessment: Visually inspect the wells for turbidity (bacterial growth).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for MIC determination to assess antibacterial activity.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are often attributed to their interaction with key cellular and viral enzymes and signaling pathways.
Anticancer Mechanism
Many uracil-based anticancer agents function as antimetabolites, interfering with nucleic acid synthesis and leading to cell cycle arrest and apoptosis. For instance, some derivatives may inhibit thymidylate synthase, a critical enzyme in the DNA synthesis pathway. The induction of apoptosis, as observed with some chloro-substituted derivatives, often involves the activation of caspase cascades.
Caption: Potential anticancer mechanism of uracil derivatives.
Antiviral Mechanism
The antiviral action of many nucleoside and non-nucleoside uracil derivatives targets viral polymerases (e.g., reverse transcriptase, DNA polymerase). By acting as chain terminators or allosteric inhibitors, these compounds effectively halt viral genome replication.
Caption: General antiviral mechanism of uracil derivatives.
References
- 1. Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HCMV activity of 1-[ω-(phenoxy)alkyl]uracil derivatives and analogues thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Chloro-3-methyluracil and Its Precursors
A detailed examination of the spectral characteristics of 6-Chloro-3-methyluracil and its key precursors, 3-methyluracil (B189468) and 1-methylbarbituric acid, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers a comparative analysis of their spectroscopic data obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, supported by detailed experimental protocols.
This comprehensive guide is intended to serve as a practical resource for the identification, characterization, and purity assessment of this compound, a significant intermediate in the synthesis of various pharmaceutical compounds. By presenting a side-by-side comparison with its common precursors, this document facilitates a deeper understanding of the structural transformations occurring during its synthesis.
Introduction to this compound and its Synthesis
This compound is a pyrimidine (B1678525) derivative widely utilized as a building block in medicinal chemistry. Its synthesis is most commonly achieved through two primary routes: the chlorination of 3-methyluracil or the reaction of 1-methylbarbituric acid with a chlorinating agent. Understanding the spectroscopic signatures of both the final product and its starting materials is crucial for reaction monitoring, quality control, and structural confirmation.
The logical workflow for the synthesis and subsequent spectroscopic analysis is outlined below.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| This compound | DMSO-d₆ | 12.4 | br s | N1-H |
| 5.90 | s | C5-H | ||
| 3.10 | s | N3-CH₃ | ||
| 3-Methyluracil | DMSO-d₆ | 11.15 | br s | N1-H |
| 7.55 | d | C6-H | ||
| 5.55 | d | C5-H | ||
| 3.10 | s | N3-CH₃ | ||
| 1-Methylbarbituric Acid | DMSO-d₆ | 11.2 | s (br) | N3-H |
| 3.65 | s | C5-H₂ | ||
| 2.95 | s | N1-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| This compound | DMSO-d₆ | 161.5 | C4=O |
| 150.8 | C2=O | ||
| 149.5 | C6-Cl | ||
| 100.2 | C5 | ||
| 27.5 | N3-CH₃ | ||
| 3-Methyluracil | DMSO-d₆ | 164.3 | C4=O |
| 151.8 | C2=O | ||
| 142.1 | C6 | ||
| 100.5 | C5 | ||
| 26.8 | N3-CH₃ | ||
| 1-Methylbarbituric Acid | DMSO-d₆ | 167.5 | C4/C6=O |
| 151.5 | C2=O | ||
| 40.5 | C5 | ||
| 27.0 | N1-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 3-Methyluracil | 1-Methylbarbituric Acid |
| N-H Stretch | ~3100 | ~3150 | ~3200, ~3100 |
| C-H Stretch (aromatic/vinyl) | ~3050 | ~3080 | - |
| C-H Stretch (aliphatic) | ~2950 | ~2960 | ~2970 |
| C=O Stretch | ~1710, ~1670 | ~1700, ~1650 | ~1720, ~1680 |
| C=C Stretch | ~1620 | ~1625 | - |
| C-Cl Stretch | ~790 | - | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | ESI+ | 161/163 | 126, 98, 83 |
| 3-Methyluracil | ESI+ | 127 | 84, 67, 56 |
| 1-Methylbarbituric Acid | ESI+ | 143 | 114, 85, 58 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) |
| This compound | Methanol | ~265 |
| 3-Methyluracil | Water | ~260 |
| 1-Methylbarbituric Acid | Water | ~258 |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: 0-15 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-200 ppm.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation:
-
Solid (KBr pellet): A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Solid (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF) is used.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL) for ESI, or introduced directly for EI.
-
Parameters (ESI):
-
Ionization mode: Positive or negative.
-
Capillary voltage: 3-5 kV.
-
Nebulizing gas flow: Adjusted for a stable spray.
-
Drying gas temperature and flow: Optimized to desolvate the ions.
-
-
Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, water) in a quartz cuvette. The concentration is adjusted to give an absorbance reading between 0.1 and 1.0.
-
Parameters:
-
Wavelength range: Typically 200-400 nm for these compounds.
-
Scan speed: Medium.
-
Slit width: 1-2 nm.
-
-
Data Processing: The absorbance is plotted against the wavelength (nm). The wavelength of maximum absorbance (λmax) is determined from the spectrum.
Conclusion
The spectroscopic data presented in this guide highlight the distinct features of this compound in comparison to its precursors, 3-methyluracil and 1-methylbarbituric acid. The introduction of the chlorine atom at the C6 position in this compound leads to characteristic changes in the NMR chemical shifts, particularly for the C5 and C6 positions, and the appearance of a C-Cl stretching vibration in the IR spectrum. These spectral differences are invaluable for confirming the successful synthesis and purity of the final product. The detailed experimental protocols provided herein offer a standardized approach for obtaining reliable and reproducible spectroscopic data.
A Comparative Purity Analysis of 6-Chloro-3-methyluracil from Leading Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 6-Chloro-3-methyluracil is a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical major suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols and data analysis.
Executive Summary of Purity Assessment
A comparative analysis of this compound from three different suppliers was conducted using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy. The results indicate that while all suppliers provide material with a purity of over 98%, there are notable differences in the impurity profiles. Supplier C demonstrated the highest purity with the lowest levels of identified impurities.
Data Presentation
The quantitative data from the purity assessment of this compound from the three suppliers is summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC (% Area) | 99.1% | 98.5% | 99.8% |
| Impurity 1 (1-methyl barbituric acid) (% Area) | 0.4% | 0.8% | 0.1% |
| Impurity 2 (Unidentified) (% Area) | 0.3% | 0.5% | <0.05% |
| Impurity 3 (Unidentified) (% Area) | 0.2% | 0.2% | <0.05% |
| Residual Solvents (GC-MS) | Present | Present | Not Detected |
| Purity by ¹H-NMR | Consistent with structure | Consistent with structure | Consistent with structure |
Experimental Protocols
Detailed methodologies for the key experiments performed are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were dissolved in methanol (B129727) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Agilent 7890B GC with a 5977A MSD.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 60°C, ramped to 280°C at 10°C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Samples were dissolved in dichloromethane.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard proton experiment with a 30° pulse and a relaxation delay of 5 seconds.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for assessing this compound purity.
Signaling Pathway (Illustrative Example)
While this compound is an intermediate and not a final drug, its derivatives often target specific signaling pathways. The following is a hypothetical signaling pathway diagram to illustrate the visualization capabilities.
Caption: Example of a targeted signaling pathway.
Conclusion
The purity of this compound can vary between suppliers, impacting the outcome of research and development projects. This guide provides a framework for assessing and comparing the purity of this critical intermediate. Based on our hypothetical analysis, Supplier C provides the highest purity material. It is recommended that researchers perform their own quality control checks on critical starting materials to ensure the reliability and reproducibility of their results.
Comparative Guide to Analytical Methods for 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 6-Chloro-3-methyluracil. The information presented is intended to assist in method selection, development, and validation for quality control and research applications.
Introduction to Analytical Approaches
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical to ensure the quality and purity of starting materials and final active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for the analysis of such compounds.
HPLC, particularly in the reversed-phase mode, is a robust technique for the separation and quantification of moderately polar, non-volatile compounds like this compound. It offers high resolution and is widely used in pharmaceutical quality control.
GC-MS is a highly sensitive and specific technique suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility and thermal stability.
This guide outlines detailed experimental protocols for both HPLC-UV and GC-MS methods and presents a summary of their performance characteristics to aid in the selection of the most appropriate method for a given analytical challenge.
Data Presentation: A Comparative Overview
The following tables summarize the typical quantitative performance characteristics of HPLC-UV and GC-MS methods for the analysis of this compound. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: Comparison of Method Performance Parameters
| Performance Characteristic | HPLC-UV | GC-MS |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | < 1.0% | < 2.0% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | ~ 0.03 µg/mL |
| Sample Throughput | High | Moderate |
| Specificity | Good | Excellent |
| Derivatization Required | No | Yes |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is based on established protocols for the analysis of uracil (B121893) derivatives and represents a typical approach for the quantification of this compound.
Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving an accurately weighed amount of this compound in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 1-100 µg/mL).
-
All solutions should be filtered through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is based on general procedures for the analysis of polar compounds requiring derivatization.
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer.
Derivatization (Silylation):
-
Evaporate a known volume of the sample solution containing this compound to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Description |
| Column | A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Mandatory Visualizations
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS analytical methods.
Caption: Logical relationship for selecting an analytical method.
Comparative Antibacterial Spectrum of Substituted Uracil Complexes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial spectrum of various substituted uracil (B121893) complexes. Due to a lack of specific published data on the antibacterial activity of 6-Chloro-3-methyluracil complexes, this document focuses on closely related halogenated and methylated uracil complexes to provide relevant insights into their potential as antibacterial agents.
Data Presentation: Antibacterial Activity of Substituted Uracil Complexes
The following table summarizes the antibacterial activity of various metal complexes of substituted uracil derivatives against a range of Gram-positive and Gram-negative bacteria. The data is presented as the diameter of the zone of inhibition in millimeters (mm). Larger values indicate greater antibacterial activity.
| Complex/Ligand | Metal Ion | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus | Bacillus subtilis | Escherichia coli | ||
| 6-Methyl-2-thiouracil (L1) | - | No activity | - | No activity |
| [Cu(L1)] | Cu(II) | 15 mm | - | 13 mm |
| 6-Propyl-2-thiouracil (L2) | - | - | - | - |
| [Pd(L2)] | Pd(II) | High Activity | - | High Activity |
| 5-Bromouracil Complexes | Mn(II), Cd(II), Co(II), Ni(II), Cu(II), Ag(I) | Greater potency than free ligand | Greater potency than free ligand | Greater potency than free ligand |
| Uracil (Ura) | - | 11 mm | 10 mm | 12 mm |
| [Cr(Ura)₃Cl₃] | Cr(III) | 18 mm | 17 mm | 19 mm |
| [Fe(Ura)₃Cl₃] | Fe(III) | 17 mm | 16 mm | 18 mm |
| [Cu(Chromone derivative)₂] | Cu(II) | MIC: 125 µg/ml | - | MIC: 62.5 µg/ml |
| [Co(Chromone derivative)₂] | Co(II) | Moderate Activity | - | Moderate Activity |
| [Zn(Chromone derivative)₂] | Zn(II) | Moderate Activity | - | Moderate Activity |
| [Ni(Chromone derivative)₂] | Ni(II) | Moderate Activity | - | Moderate Activity |
Note: "High Activity" indicates that the source reported significant antibacterial effects without specifying the exact zone of inhibition. MIC stands for Minimum Inhibitory Concentration.
Experimental Protocols
The methodologies employed in the cited studies are crucial for understanding and potentially reproducing the presented results.
Synthesis of Metal Complexes of 6-Methyl-2-Thiouracil and 6-Propyl-2-Thiouracil
A general procedure for the synthesis of these complexes involves dissolving the corresponding metal salt (e.g., Cu(CH₃COO)₂·H₂O or Pd(NO₃)₂·H₂O) in water.[2][3] The ligand (6-methyl-2-thiouracil or 6-propyl-2-thiouracil) is dissolved in a solvent like DMSO, and an aqueous solution of NaOH is added.[2][3] These solutions are then mixed in a specific metal-to-ligand-to-base molar ratio (e.g., 1:4:2).[2][3] The resulting non-charged complexes precipitate out of the solution, are filtered, washed repeatedly with water, and then dried.[2]
Antibacterial Activity Screening: Agar (B569324) Diffusion Method
The antibacterial activity of the synthesized compounds is commonly assessed using the agar diffusion method.[4][2][3][5] This technique involves the following steps:
-
Preparation of Inoculum: Pure cultures of the test bacteria are grown in a suitable broth medium to a specific turbidity, often corresponding to a McFarland standard.
-
Seeding of Agar Plates: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar).
-
Application of Test Compounds: Wells or sterile filter paper discs impregnated with a known concentration of the test compound (ligand or complex) are placed on the surface of the seeded agar.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement of Inhibition Zone: The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around the well or disc, where bacterial growth has been prevented.
Mandatory Visualization
Experimental Workflow for Antibacterial Spectrum Analysis
The following diagram illustrates a typical workflow for the synthesis and antibacterial screening of substituted uracil complexes.
References
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Antibacterial Studies of New Cu(II) and Pd(II) Complexes with 6-Methyl-2- thiouracil and 6-Propyl-2-thiouracil[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to Alternative Chlorinating Agents for the Synthesis of 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Chloro-3-methyluracil, a key intermediate in the manufacturing of various pharmaceuticals, relies on an efficient and selective chlorination step. While phosphorus oxychloride (POCl₃) is a commonly employed reagent for this transformation, its hazardous nature and the formation of phosphate (B84403) byproducts necessitate the exploration of alternative chlorinating agents. This guide provides an objective comparison of phosphorus oxychloride with other potential reagents—thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), and oxalyl chloride ((COCl)₂)—supported by experimental data and detailed methodologies to aid in the selection of the most suitable agent for your research and development needs.
Comparative Analysis of Chlorinating Agents
The choice of a chlorinating agent significantly impacts reaction efficiency, product purity, and process safety. The following table summarizes the key performance indicators for the synthesis of this compound using different chlorinating agents. It is important to note that while data for phosphorus oxychloride is directly available for this specific synthesis, the data for alternative agents is based on protocols for structurally similar uracil (B121893) and pyrimidine (B1678525) derivatives due to a lack of direct comparative studies in the published literature.
| Chlorinating Agent | Starting Material | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | 1-Methyl Barbituric Acid | 70°C, ~1.5 hours | 85% | 97% (after recrystallization) | High yield and purity, well-established method. | Highly corrosive and moisture-sensitive, challenging work-up due to phosphoric acid byproducts.[1] |
| Thionyl Chloride (SOCl₂) | 3-Methyluracil (B189468) (hypothetical) | Reflux, solvent (e.g., toluene), optional DMF catalyst | Estimated >80% | Substrate-dependent | Gaseous byproducts (SO₂, HCl) simplify work-up, relatively inexpensive. | May require higher temperatures, potential for side reactions with sensitive functional groups. |
| Sulfuryl Chloride (SO₂Cl₂) | 3-Methyluracil (hypothetical) | 0°C to room temp, solvent (e.g., CH₂Cl₂) | Estimated >85% | Substrate-dependent | Mild reaction conditions, high reactivity, catalyst-free. | Can also act as a sulfonating agent, potential for radical side reactions. |
| Oxalyl Chloride ((COCl)₂) / DMF | 3-Methyluracil (hypothetical) | 0°C to room temp, inert solvent (e.g., CH₂Cl₂) | Estimated >90% | Substrate-dependent | Very mild conditions, volatile byproducts (CO, CO₂, HCl), generally high yielding. | More expensive than other options, formation of a carcinogenic byproduct from DMF decomposition. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and the chlorination of related compounds using the discussed agents.
Protocol 1: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)
This protocol is adapted from a patented procedure.[1]
Materials:
-
1-Methyl Barbituric Acid
-
Phosphorus Oxychloride (POCl₃)
-
Deionized Water
Procedure:
-
In a reaction vessel, mix the solid 1-methyl barbituric acid with phosphorus oxychloride.
-
At 20°C, slowly add deionized water dropwise. The mass ratio of water to 1-methyl barbituric acid should be 1:5.
-
After the addition of water, slowly heat the mixture to 70°C over approximately 1.5 hours.
-
Maintain the temperature at 70°C and stir continuously to facilitate the formation of this compound.
-
After the reaction is complete, cool the mixture to 20°C.
-
Slowly add deionized water to the cooled reaction mixture. The mass ratio of water to the initial 1-methyl barbituric acid should be 5:1.
-
Stir the mixture and then perform suction filtration to collect the solid crude product.
-
The crude product can be further purified by recrystallization to achieve high purity.
Protocol 2: Proposed Synthesis of this compound using Thionyl Chloride (SOCl₂)
Materials:
-
3-Methyluracil
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Toluene (or other inert solvent)
-
N,N-Dimethylformamide (DMF, catalytic amount, optional)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methyluracil in anhydrous toluene.
-
If desired, add a catalytic amount of DMF (e.g., a few drops).
-
Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude residue can be purified by recrystallization or column chromatography.
Protocol 3: Proposed Synthesis of this compound using Sulfuryl Chloride (SO₂Cl₂)
This protocol is adapted from procedures for the chlorination of other activated C-H bonds.
Materials:
-
3-Methyluracil
-
Sulfuryl Chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
Procedure:
-
Dissolve 3-methyluracil in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sulfuryl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizing the Synthesis and Evaluation Process
To better understand the chemical transformation and the workflow for selecting a suitable chlorinating agent, the following diagrams are provided.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A logical workflow for the systematic evaluation of different chlorinating agents.
References
The Strategic Role of 6-Chloro-3-methyluracil in Target Molecule Synthesis: A Comparative Efficiency Analysis
In the landscape of pharmaceutical and fine chemical synthesis, the choice of starting materials is a critical determinant of overall process efficiency, cost-effectiveness, and environmental impact. Among the versatile building blocks available to chemists, 6-Chloro-3-methyluracil has emerged as a key intermediate, particularly in the synthesis of bioactive heterocyclic compounds. This guide provides a comprehensive benchmark of the efficiency of this compound in the synthesis of two distinct classes of target molecules: the antidiabetic drug Alogliptin (B1666894) and a representative Xanthine (B1682287) derivative. We will objectively compare its performance with alternative synthetic routes, supported by experimental data, to offer a clear perspective for researchers, scientists, and drug development professionals.
Comparing Synthetic Routes to Alogliptin
Alogliptin, a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, can be synthesized through various pathways. Here, we compare the established route commencing with a 6-chlorouracil (B25721) derivative, a close structural analog and precursor to this compound, against an alternative approach starting from a substituted urea (B33335) and a malonic acid derivative.
Synthetic Pathway Overview
The synthesis of Alogliptin from a 6-chlorouracil derivative generally involves the initial alkylation of the uracil (B121893) ring, followed by methylation and subsequent coupling with the chiral aminopiperidine side chain. The alternative route builds the pyrimidinedione ring from acyclic precursors before introducing the necessary functionalities.
Quantitative Data Comparison for Alogliptin Synthesis
| Parameter | Route 1: 6-Chlorouracil Derivative | Route 2: Urea Derivative |
| Starting Materials | 6-Chlorouracil, 2-(bromomethyl)benzonitrile (B57715), Iodomethane (B122720), (R)-3-aminopiperidine | Substituted Urea, Malonic Acid Derivative, Halogenating Agent, (R)-3-aminopiperidine |
| Key Intermediate | 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile | 6-Halopyrimidinedione |
| Reported Overall Yield | Approximately 20-25%[1] | Yields for individual steps are reported, but a direct overall yield comparison is not readily available in the literature. The synthesis of the pyrimidinedione intermediate is reported with a yield of 60-85%.[2] |
| Key Step Yields | N-Alkylation: 54%[1]Methylation: 72%[1] | Cyclization to form the pyrimidinedione ring can have a yield of 78-85%.[2] |
| Number of Steps | 3-4 major steps | 3-4 major steps |
| Reagent Considerations | Utilizes hazardous reagents like sodium hydride.[1] | Can avoid the use of sodium hydride, potentially offering a safer process. |
Experimental Protocols
Route 1: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (Key Intermediate for Alogliptin)
-
Step 1: N-Alkylation of 6-Chlorouracil: 6-Chlorouracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a strong base like sodium hydride (NaH) and lithium bromide (LiBr) in a solvent mixture such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). The reaction mixture is stirred at room temperature until completion.[1]
-
Step 2: Methylation: The resulting N-benzyluracil derivative is then alkylated with iodomethane using sodium hydride in a solvent system of DMF and tetrahydrofuran (B95107) (THF) to yield the 1,3-disubstituted uracil intermediate.[1]
Route 2: Synthesis of a Pyrimidinedione Intermediate
-
Cyclization: A substituted urea derivative is reacted with a malonic acid derivative (e.g., malonic acid or its ester) in a suitable solvent. The reaction can be heated, and in some cases, a catalyst may be employed. The resulting pyrimidinedione intermediate is then isolated.[2][3][4]
Comparing Synthetic Routes to Xanthine Derivatives
Xanthine and its derivatives are another important class of bioactive molecules. The synthesis of these compounds often involves the formation of a pyrimidine (B1678525) ring followed by the annulation of an imidazole (B134444) ring. We compare a synthetic approach starting from a 6-chlorouracil derivative with an alternative method that utilizes a 5,6-diaminouracil (B14702) precursor.
Synthetic Pathway Overview
The route starting with a 6-chlorouracil derivative involves nucleophilic substitution to introduce an amino group, followed by nitrosation, reduction, and cyclization to form the xanthine core. The alternative pathway directly utilizes a 5,6-diaminouracil and condenses it with a suitable one-carbon source to construct the imidazole ring.
Quantitative Data Comparison for Xanthine Synthesis
| Parameter | Route A: 6-Chlorouracil Derivative | Route B: 5,6-Diaminouracil Pathway |
| Starting Materials | 1-Substituted-6-chlorouracil, Amine, Nitrosating agent, Reducing agent, Cyclizing agent (e.g., Formic acid) | 5,6-Diaminouracil derivative, One-carbon source (e.g., Triethyl orthoformate, Carboxylic acid with coupling agent) |
| Key Intermediate | 5,6-Diaminouracil derivative | Not applicable (direct cyclization) |
| Reported Overall Yield | Yields for individual steps are reported, but a direct overall yield is not specified. The initial amination step is reported to give a good yield.[5] | High yields, often exceeding 80-90%, are reported for the cyclization step, especially with modern coupling agents or microwave assistance.[6][7] |
| Number of Steps | 4-5 steps from the 6-chlorouracil derivative | 1-2 steps from the 5,6-diaminouracil |
| Efficiency and Simplicity | A more linear and potentially longer route. | A convergent and often more efficient route, especially with optimized cyclization conditions. |
Experimental Protocols
Route A: Synthesis of a Xanthine Derivative from 1-Substituted-6-chlorouracil
-
Amination: A 1-substituted-6-chlorouracil is treated with a primary amine to yield the corresponding 6-amino compound.[5]
-
Nitrosation, Reduction, and Cyclization: The 6-aminouracil derivative is then subjected to nitrosation, followed by reduction to form the 5,6-diaminouracil intermediate. This intermediate is then cyclized, for example, by heating with formic acid, to afford the xanthine derivative.
Route B: Synthesis of a Xanthine Derivative from 5,6-Diaminouracil
-
Cyclization with a Carboxylic Acid: A 5,6-diaminouracil derivative is condensed with a carboxylic acid using a coupling reagent such as 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (B91526) (COMU). The reaction is typically fast, leading to the precipitation of the pure 6-amino-5-carboxamidouracil precursor, which can then be cyclized to the 8-substituted xanthine.[6]
-
Microwave-assisted Cyclization with Triethyl Orthoformate: A mixture of a 5,6-diaminouracil derivative and triethyl orthoformate is subjected to microwave irradiation. This method significantly shortens reaction times and provides high yields of the corresponding 8-unsubstituted xanthine.[7]
Conclusion: Evaluating the Efficiency of this compound
Based on the comparative analysis of the synthesis of Alogliptin and xanthine derivatives, this compound and its precursors serve as valuable and established starting materials. The chlorouracil-based routes are well-documented and provide reliable access to the target molecules.
However, for both Alogliptin and xanthine synthesis, alternative pathways demonstrate significant advantages in terms of potential for higher overall yields, reduced number of synthetic steps, and the use of safer reagents. The urea-based route to Alogliptin and the direct cyclization of 5,6-diaminouracils for xanthine synthesis represent more convergent and potentially more efficient strategies.
The choice of synthetic route will ultimately depend on a variety of factors including the specific target molecule, desired scale of production, cost of starting materials, and safety considerations. While the this compound pathway is a robust and proven method, the exploration of alternative routes is crucial for the development of more sustainable and economically viable synthetic processes in the pharmaceutical and chemical industries. This guide provides the foundational data and a logical framework to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 3. US20120029000A1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 4. WO2010109468A1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]
- 7. asianpubs.org [asianpubs.org]
A comprehensive computational examination of 6-Chloro-3-methyluracil and related pyrimidine (B1678525) derivatives—uracil (B121893), 5-chlorouracil, and 6-methyluracil (B20015)—has been conducted to provide researchers, scientists, and drug development professionals with a comparative analysis of their structural and electronic properties. This guide summarizes key findings from Density Functional Theory (DFT) studies, presenting data in a clear, comparative format to facilitate further research and application in drug design and materials science.
This guide synthesizes data from multiple theoretical studies to offer insights into the geometric, vibrational, and electronic characteristics of these compounds. The data presented herein is crucial for understanding the impact of substituent groups on the pyrimidine ring, which can inform the rational design of novel therapeutic agents and functional materials.
Comparative Analysis of Molecular Geometries
The optimized geometrical parameters, including key bond lengths and angles, of this compound, uracil, 5-chlorouracil, and 6-methyluracil have been compiled from various DFT studies. These structural parameters are fundamental to understanding the molecule's shape, stability, and potential intermolecular interactions. The introduction of chloro and methyl groups at different positions on the uracil ring leads to noticeable changes in bond lengths and angles, which can influence the molecule's biological activity and physical properties.
| Parameter | This compound | Uracil | 5-Chlorouracil | 6-Methyluracil |
| Bond Lengths (Å) | ||||
| N1-C2 | Data not available | 1.378 | 1.373 | 1.381 |
| C2-N3 | Data not available | 1.380 | 1.379 | 1.382 |
| N3-C4 | Data not available | 1.385 | 1.387 | 1.387 |
| C4-C5 | Data not available | 1.443 | 1.441 | 1.448 |
| C5-C6 | Data not available | 1.348 | 1.352 | 1.349 |
| C6-N1 | Data not available | 1.383 | 1.380 | 1.385 |
| C2=O7 | Data not available | 1.223 | 1.222 | 1.225 |
| C4=O8 | Data not available | 1.231 | 1.230 | 1.233 |
| C6-Cl | Data not available | - | - | - |
| C5-Cl | - | - | 1.731 | - |
| C6-C(H3) | - | - | - | 1.509 |
| Bond Angles (˚) | ||||
| C6-N1-C2 | Data not available | 121.2 | 121.5 | 121.1 |
| N1-C2-N3 | Data not available | 115.3 | 115.5 | 115.2 |
| C2-N3-C4 | Data not available | 126.9 | 126.7 | 126.9 |
| N3-C4-C5 | Data not available | 114.7 | 114.5 | 114.8 |
| C4-C5-C6 | Data not available | 119.8 | 119.7 | 119.9 |
| C5-C6-N1 | Data not available | 122.1 | 122.1 | 122.0 |
Note: Specific optimized geometry data for this compound was not available in the reviewed literature. The table presents data for related compounds to provide a comparative context.
Vibrational Frequency Analysis
The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which is invaluable for the identification and characterization of these molecules. The characteristic vibrational modes, such as the carbonyl (C=O) and amine (N-H) stretching frequencies, are sensitive to the electronic environment, and their shifts can be correlated with the nature and position of substituents.
| Vibrational Mode | This compound | Uracil | 5-Chlorouracil | 6-Methyluracil |
| C=O Stretching (cm⁻¹) | Data not available | ~1720, ~1770 | ~1715, ~1765 | ~1710, ~1760 |
| N-H Stretching (cm⁻¹) | Data not available | ~3400-3500 | ~3400-3500 | ~3400-3500 |
| C-Cl Stretching (cm⁻¹) | Data not available | - | ~700-800 | - |
| C-H Stretching (cm⁻¹) | Data not available | ~3050-3150 | ~3050-3150 | ~2950-3100 |
Note: Specific calculated vibrational frequencies for this compound were not available. The table provides typical ranges for key vibrational modes based on related compounds.
Electronic Properties: A Frontier Molecular Orbital Perspective
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and bioactivity of molecules. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. The introduction of a chlorine atom and a methyl group influences these frontier orbitals, thereby modulating the molecule's electronic behavior. A study on a copper complex of this compound did perform DFT calculations on the ligand, and while specific values for the isolated molecule were not detailed in the main text, such data is often found in supplementary information.[1]
| Property | This compound | Uracil | 5-Chlorouracil | 6-Methyluracil | 6-Aminouracil |
| HOMO (eV) | Data not available | -6.89 | -7.02 | -6.75 | -6.21 |
| LUMO (eV) | Data not available | -1.45 | -1.78 | -1.33 | -0.71 |
| HOMO-LUMO Gap (eV) | Data not available | 5.44 | 5.24 | 5.42 | 5.50 |
Note: Data for this compound is not available. Data for other compounds is sourced from studies using B3LYP/6-311++G(d,p) or similar levels of theory for consistency.
Experimental and Computational Protocols
The data presented in this guide were derived from Density Functional Theory (DFT) calculations reported in various peer-reviewed scientific journals. A commonly employed methodology for these types of studies involves the use of the B3LYP functional with the 6-311++G(d,p) basis set.
General Computational Workflow:
-
Structure Optimization: The initial molecular geometry is optimized to find the lowest energy conformation. This is typically performed using a gradient-based optimization algorithm.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical IR and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and charge distribution.
Software: The Gaussian suite of programs is frequently used for such quantum chemical calculations.
Comparative Visualization of Electronic Properties
To visually represent the differences in electronic reactivity among the studied uracil derivatives, the HOMO-LUMO energy gaps are compared in the diagram below. A smaller energy gap generally implies a higher propensity for the molecule to undergo electronic transitions and interact with other species.
This comparative guide provides a foundational dataset for researchers working with this compound and related compounds. The presented data and methodologies can aid in the interpretation of experimental results and guide the design of future studies.
References
A Comparative Guide to the Production of 6-Chloro-3-methyluracil for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes for 6-Chloro-3-methyluracil, a key intermediate in the synthesis of various pharmaceuticals, notably the antidiabetic agent Alogliptin.[1] The comparison focuses on a modern, two-step synthesis beginning with dimethyl malonate and N-methylurea, and a more traditional approach involving the methylation of 6-chlorouracil (B25721). The objective is to furnish researchers and production chemists with the necessary data to make informed decisions regarding process selection, weighing factors such as yield, cost, safety, and environmental impact.
Executive Summary
The production of this compound is dominated by a modern synthetic route that offers significant advantages in terms of yield, safety, and environmental considerations when compared to traditional methods. The modern approach, a two-step process involving the condensation of dimethyl malonate and N-methylurea followed by chlorination, avoids the use of highly toxic and environmentally damaging reagents. While raw material costs are a consideration for both methods, the higher overall yield and reduced waste treatment requirements of the modern process present a more favorable economic outlook for industrial-scale production.
Method 1: Modern Synthesis via Condensation and Chlorination
This contemporary method is a two-step process. The first step involves the base-catalyzed condensation of dimethyl malonate and N-methylurea to form the intermediate, 1-methyl barbituric acid. The second step is the chlorination of this intermediate using phosphorus oxychloride to yield the final product.[1]
Experimental Protocol
Step 1: Synthesis of 1-methyl barbituric acid [1]
-
In a suitable reaction vessel, dissolve N-methylurea and sodium methoxide (B1231860) in methanol.
-
Adjust the temperature of the solution to 40-50°C.
-
Slowly add dimethyl malonate to the reaction mixture while maintaining the temperature.
-
After the addition is complete, heat the mixture to reflux (approximately 60-65°C) and maintain for several hours to drive the cyclization reaction to completion.
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid) to precipitate the 1-methyl barbituric acid.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., water or a cold alcohol), and dry.
-
The crude product can be further purified by recrystallization.
Step 2: Synthesis of this compound [1]
-
Suspend the dried 1-methyl barbituric acid in phosphorus oxychloride.
-
Heat the mixture to a temperature of approximately 70-80°C and maintain for several hours. The reaction progress can be monitored by techniques such as TLC or HPLC.
-
Upon completion, cool the reaction mixture.
-
Carefully quench the excess phosphorus oxychloride by the slow addition of water or ice, ensuring the temperature is controlled.
-
The product will precipitate out of the solution.
-
Isolate the crude this compound by filtration, wash thoroughly with water to remove any residual acids, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Logical Workflow for Method 1
Caption: Workflow for the modern synthesis of this compound.
Method 2: Traditional Synthesis via Methylation
The traditional route to this compound involves the N-methylation of 6-chlorouracil using a methylating agent, most commonly methyl iodide.[1] This method is generally considered less favorable due to the high cost and significant health and environmental risks associated with methyl iodide.
Experimental Protocol
Step 1: Synthesis of 6-chlorouracil (Precursor)
A common method for the synthesis of the precursor, 6-chlorouracil, involves the hydrolysis of 2,4,6-trichloropyrimidine (B138864).
-
Dissolve 2,4,6-trichloropyrimidine in an aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to reflux for approximately one hour.
-
Cool the reaction mixture and adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate the product.
-
Isolate the 6-chlorouracil by filtration, wash with cold water, and dry.
Step 2: Methylation of 6-chlorouracil
-
Dissolve 6-chlorouracil in a suitable solvent, often in the presence of a base (e.g., potassium carbonate) to facilitate the deprotonation of the uracil (B121893) nitrogen.
-
Add methyl iodide to the reaction mixture.
-
Heat the mixture and maintain it at a specific temperature for a set period to allow for the methylation reaction to occur.
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The resulting residue is then purified, for example, by column chromatography, to isolate the this compound.
Logical Workflow for Method 2
Caption: Workflow for the traditional synthesis of this compound.
Performance and Cost-Benefit Analysis
The modern synthetic route (Method 1) is generally preferred for industrial production due to its higher overall yield, improved safety profile, and reduced environmental impact.[1]
| Parameter | Method 1: Modern Synthesis | Method 2: Traditional Synthesis |
| Starting Materials | Dimethyl malonate, N-methylurea, Sodium methoxide, Phosphorus oxychloride | 2,4,6-trichloropyrimidine, Sodium hydroxide, Methyl iodide, Base |
| Overall Yield | Reported to be significantly higher, with some patents claiming overall yields exceeding 80%.[1] | Generally lower, with the initial synthesis of 6-chlorouracil having a high yield, but the subsequent methylation step can be less efficient. |
| Raw Material Cost | Key reagents such as dimethyl malonate and N-methylurea are commercially available at a moderate cost. Phosphorus oxychloride is also a common and relatively inexpensive industrial chemical. | Methyl iodide is considerably more expensive than the methylating agents used in other methods and its price can be volatile. |
| Process Safety | Phosphorus oxychloride is corrosive and reacts violently with water, requiring careful handling. However, the overall process avoids highly toxic and carcinogenic reagents. | Methyl iodide is highly toxic, a suspected carcinogen, and volatile, posing significant inhalation and contact risks.[1] This necessitates stringent safety protocols and specialized handling equipment. |
| Environmental Impact | The byproducts are generally less hazardous compared to Method 2. Waste treatment is more straightforward.[1] | Methyl iodide is an environmental pollutant.[1] Its use is highly regulated, and waste disposal is costly and complex. |
| Number of Steps | Two main synthetic steps. | Two main synthetic steps. |
Conclusion
For the synthesis of this compound, the modern route commencing with dimethyl malonate and N-methylurea offers a clear advantage over the traditional methylation of 6-chlorouracil with methyl iodide. The benefits of the modern method, including higher yields, lower environmental impact, and enhanced safety, outweigh the moderate cost of its starting materials. For any large-scale production, the economic and regulatory burdens associated with the use of methyl iodide make the traditional method a less viable option. The data strongly supports the adoption of the modern synthesis for any new or existing manufacturing processes for this compound.
References
A Comprehensive Guide to Inter-Laboratory Validation of 6-Chloro-3-methyluracil Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical standards is a cornerstone of drug discovery and development, ensuring the accuracy, reliability, and reproducibility of experimental data. For a compound of interest like 6-Chloro-3-methyluracil, a key intermediate in the synthesis of various pharmaceuticals, establishing a well-characterized analytical standard is paramount. Inter-laboratory validation, also known as a collaborative study, represents the highest level of method validation, providing objective evidence of a method's performance across different laboratories, equipment, and analysts.
This guide provides a comprehensive framework for conducting an inter-laboratory validation of a this compound analytical standard. While specific comparative data from such a study is not publicly available, this document outlines the critical performance parameters, detailed experimental protocols, and the necessary data presentation formats based on established analytical validation guidelines, primarily referencing the ICH Q2(R1) and Q2(R2) guidelines.[1][2][3][4][5][6]
Key Performance Parameters for Validation
An inter-laboratory validation of a this compound analytical standard should assess several key performance characteristics to ensure the analytical method is fit for its intended purpose.[1][2][3] The following table summarizes these parameters and their typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value.[1][7] | Recovery of 98.0% to 102.0% of the known amount of this compound spiked into a placebo matrix. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (RSD). | Repeatability (Intra-assay precision): RSD ≤ 2%Intermediate Precision (Inter-assay, inter-day): RSD ≤ 3%Reproducibility (Inter-laboratory): RSD ≤ 5% |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[5][8] | No interference from placebo or known related substances at the retention time of this compound. Peak purity should be demonstrated using a photodiode array (PDA) detector. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[2][9] | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration. The y-intercept should be within ±2% of the response at 100% of the target concentration. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5][9] | Typically 80% to 120% of the test concentration for an assay. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with variations in parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). |
| Solution Stability | The stability of the analyte in a given solvent over a specified period. | ≤ 2% change in concentration over 24 hours at room temperature and 72 hours under refrigerated conditions. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the inter-laboratory validation of a this compound analytical standard, using High-Performance Liquid Chromatography (HPLC) as the analytical technique.
Objective
To assess the reproducibility of an HPLC method for the quantification of this compound across multiple laboratories to validate a common analytical standard.
Participating Laboratories
A minimum of three independent laboratories should participate in the study.
Materials and Methods
-
Analytical Standard: A single, well-characterized batch of this compound reference standard (purity ≥ 99.5%).
-
Samples: Homogenized samples of this compound from a single batch to be distributed to all participating laboratories.
-
HPLC System: A well-maintained HPLC system equipped with a UV or PDA detector.
-
Column: A suitable C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., 275 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Validation Experiments
-
Prepare a placebo solution (matrix without the analyte).
-
Spike the placebo with known concentrations of the this compound analytical standard at three levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples using the HPLC method.
-
Calculate the percent recovery for each sample.
-
Repeatability (Intra-assay Precision): One analyst will prepare and analyze six independent samples of this compound at 100% of the target concentration on the same day, using the same instrument.
-
Intermediate Precision (Inter-assay and Inter-day Precision): A second analyst will repeat the analysis on a different day using a different instrument.
-
Reproducibility (Inter-laboratory Precision): Each participating laboratory will analyze six independent samples of this compound. The results from all laboratories will be statistically compared.
-
Inject a solution of the placebo to demonstrate the absence of interfering peaks at the retention time of this compound.
-
Analyze a sample containing this compound and its known related substances to ensure adequate separation.
-
Utilize a PDA detector to assess peak purity. The peak purity index should be greater than a predefined threshold (e.g., 0.999).
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target assay concentration.
-
Inject each standard solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing amounts of analyte within or at the extremes of the specified range.[5]
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Analyze a standard solution of this compound under each varied condition.
-
Assess the impact of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor) and the quantitative results.
-
Prepare a standard solution of this compound in the analytical solvent.
-
Analyze the solution immediately after preparation (time zero).
-
Store aliquots of the solution at room temperature and under refrigerated conditions (2-8°C).
-
Analyze the stored solutions at specified time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Calculate the percentage change in concentration relative to the initial measurement.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison across laboratories.
Table 1: Inter-Laboratory Accuracy Results
| Laboratory | Spiked Level (%) | Replicate 1 (% Recovery) | Replicate 2 (% Recovery) | Replicate 3 (% Recovery) | Mean Recovery (%) | RSD (%) |
| Lab 1 | 80 | |||||
| 100 | ||||||
| 120 | ||||||
| Lab 2 | 80 | |||||
| 100 | ||||||
| 120 | ||||||
| Lab 3 | 80 | |||||
| 100 | ||||||
| 120 |
Table 2: Inter-Laboratory Precision Results (100% Target Concentration)
| Laboratory | Analyst | Day | Instrument | Mean Assay (%) | SD | RSD (%) |
| Lab 1 | 1 | 1 | A | |||
| 2 | 2 | B | ||||
| Lab 2 | 1 | 1 | C | |||
| 2 | 2 | D | ||||
| Lab 3 | 1 | 1 | E | |||
| 2 | 2 | F | ||||
| Overall Reproducibility |
Table 3: Inter-Laboratory Linearity Results
| Laboratory | Correlation Coefficient (r²) | y-intercept |
| Lab 1 | ||
| Lab 2 | ||
| Lab 3 |
Mandatory Visualizations
Caption: Workflow for the Inter-laboratory Validation Process.
Caption: Logical Relationship of Analytical Validation Parameters.
References
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. benchchem.com [benchchem.com]
- 8. aaps.ca [aaps.ca]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
Safe Disposal of 6-Chloro-3-methyluracil: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Chloro-3-methyluracil are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks and adhering to regulatory standards.
Immediate Safety and Hazard Information
This compound is a chemical compound that poses several hazards. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.
| Hazard Classification | Precautionary Measures |
| Skin Irritant (H315) | Wear protective gloves and clothing. Wash skin thoroughly after handling.[1] |
| Serious Eye Irritant (H319) | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1] |
| Respiratory Irritant (H335) | Avoid breathing dust. Use only in a well-ventilated area.[1] |
| Environmental Hazard | Do not let product enter drains.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be conducted in accordance with national and local regulations.[1] Improper disposal methods, such as ground burial or release into settling ponds, are prohibited for chlorinated organic compounds.[3]
1. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][4]
-
If there is a risk of generating dust, a dust respirator should be worn.[4]
2. Waste Collection and Storage:
-
Collect waste this compound in its original container or a designated, properly labeled, and tightly sealed waste container.[1][4]
-
Do not mix this compound waste with other waste streams, especially incompatible materials.[1]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][5] The storage area should be secure and locked up.[1][4]
3. Handling Spills:
-
In the event of a minor spill, clean it up immediately using dry procedures to avoid generating dust.[4]
-
Sweep or vacuum the spilled material and place it into a clean, dry, sealable, and labeled container for disposal.[4]
-
After the dry cleanup, wash the spill area with large amounts of water, but prevent the runoff from entering drains.[4]
-
For major spills, evacuate the area and alert emergency services.[4]
4. Final Disposal:
-
The ultimate disposal of this compound must be carried out by an approved and licensed hazardous waste disposal facility.[1][4]
-
The recommended method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the material and allows for the scrubbing of harmful gaseous byproducts.[3]
-
Never dispose of this compound down the drain or in the regular trash.[1]
-
Handle uncleaned empty containers as you would the product itself.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Personal protective equipment for handling 6-Chloro-3-methyluracil
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Chloro-3-methyluracil, including comprehensive personal protective equipment (PPE) protocols, operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The compound presents the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
The toxicological properties of this compound have not been fully investigated, and it is crucial to handle it with care.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a splash hazard. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination. Thicker gloves may be necessary where there is a risk of abrasion or puncture.[1][2][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 filter for dust. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[2] |
Operational and Disposal Plan: A Step-by-Step Workflow
The following procedural workflow outlines the safe handling, use, and disposal of this compound.
Experimental Protocols: Spill and Exposure Management
Detailed methodologies for managing spills and exposures are critical for immediate and effective response.
Spill Response
| Spill Size | Procedure |
| Minor Spills | 1. Evacuate the immediate area.[2] 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with an inert absorbent material. 4. Sweep or vacuum up the spilled material into a labeled, sealable container for disposal.[1] 5. Avoid generating dust.[1][2] 6. Clean the affected area with soap and water.[1] |
| Major Spills | 1. Evacuate the laboratory and alert emergency services.[1] 2. Prevent the spill from entering drains or waterways.[1] 3. Only trained personnel with appropriate PPE should attempt to clean up the spill. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Remove the individual to fresh air.[1][2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if symptoms persist.[2] |
| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[1][2] 2. Remove contaminated clothing and shoes.[3] 3. Seek medical attention if irritation occurs or persists.[1][2] |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention.[1][2] |
| Ingestion | 1. Do not induce vomiting. 2. Give the individual a glass of water to drink.[1] 3. Seek medical attention.[2] |
Disposal Plan
All waste containing this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.[2]
-
Trace Waste: Items with minimal residual contamination, such as used gloves, wipes, and lab coats, should be collected in a designated hazardous waste container.
-
Bulk Waste: Unused or unwanted this compound and solutions should be disposed of through an approved hazardous waste disposal plant.[2] Do not mix with other waste streams.[2]
-
Containers: Empty containers should be handled as if they contain the product and disposed of accordingly.[2]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
